Product packaging for 2,6-Dicyclohexylphenol(Cat. No.:CAS No. 4821-19-6)

2,6-Dicyclohexylphenol

Cat. No.: B127085
CAS No.: 4821-19-6
M. Wt: 258.4 g/mol
InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylphenol is a sterically hindered phenol of significant interest in scientific research. Its molecular structure, featuring two cyclohexyl groups in the ortho positions relative to the hydroxyl group, makes it a valuable compound for investigating antioxidant mechanisms and stabilization processes . Alkylated phenols like this compound can be synthesized through the acid-catalyzed cyclohexylation of phenol, a reaction that has been studied using various solid acid catalysts . In research settings, this compound serves as a potential precursor for synthesizing other chemically important molecules and may be explored for its utility in developing advanced materials, lubricants, and polymer stabilizers . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product specifications and available safety data prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O B127085 2,6-Dicyclohexylphenol CAS No. 4821-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dicyclohexylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUEZNTKYSSUTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197465
Record name 2,6-Dicyclohexylphenol
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Molecular Weight

258.4 g/mol
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CAS No.

4821-19-6
Record name 2,6-Dicyclohexylphenol
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Record name 2,6-Dicyclohexylphenol
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Record name 2,6-Dicyclohexylphenol
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Record name 2,6-dicyclohexylphenol
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Record name 2,6-Dicyclohexylphenol
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis, Mechanism, and Kinetics of 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and kinetics of 2,6-dicyclohexylphenol. It includes detailed experimental protocols, quantitative data, and a discussion of the compound's potential biological interactions, offering valuable insights for professionals in chemical research and drug development.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by solid acids. The reaction proceeds sequentially, with the initial formation of mono-substituted products, 2-cyclohexylphenol and 4-cyclohexylphenol, followed by the di-substitution to yield this compound and 2,4-dicyclohexylphenol.

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Formation of the Electrophile: The acid catalyst protonates the cyclohexene, forming a cyclohexyl carbocation.

  • Electrophilic Attack: The electron-rich phenol ring attacks the cyclohexyl carbocation. This can occur at the ortho or para position relative to the hydroxyl group.

  • Deprotonation: A base (such as another phenol molecule or the catalyst's conjugate base) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding a cyclohexylphenol.

  • Second Alkylation: To form this compound, a second cyclohexyl carbocation attacks an ortho position of the mono-substituted cyclohexylphenol.

The choice of catalyst and reaction conditions can influence the selectivity towards the di-substituted product. Steric hindrance from the first cyclohexyl group can influence the position of the second substitution.

Catalysts

A variety of solid acid catalysts have been employed for the cyclohexylation of phenol, including:

  • Zeolites: These microporous aluminosilicate minerals, such as H-beta, H-mordenite, and H-USY, are effective due to their strong acid sites and shape-selective properties.[1]

  • Heteropolyacids: 12-tungstophosphoric acid (TPA) and 12-tungstosilicic acid supported on materials like hydrous zirconia have shown high activity.[2][3]

  • Aluminum Phenoxide: This catalyst can be prepared in situ by reacting phenol with aluminum.[4]

The selection of the catalyst is crucial for optimizing the yield and selectivity of this compound.

Experimental Protocols

While a specific high-yield protocol for this compound is not extensively detailed in publicly available literature, the following general procedures for phenol cyclohexylation can be adapted.

General Procedure using a Solid Acid Catalyst

This protocol is based on typical laboratory-scale Friedel-Crafts alkylation reactions.

Materials:

  • Phenol

  • Cyclohexene

  • Solid acid catalyst (e.g., 12-tungstophosphoric acid on hydrous zirconia)

  • Solvent (e.g., toluene or decalin, optional)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve phenol in the chosen solvent (if any).

  • Add the solid acid catalyst to the phenol solution.

  • Heat the mixture to the desired reaction temperature (typically ranging from 80°C to 180°C) with vigorous stirring.

  • Slowly add cyclohexene to the reaction mixture over a period of time. The molar ratio of phenol to cyclohexene is a critical parameter, with an excess of cyclohexene favoring the formation of di-substituted products.

  • Maintain the reaction at the set temperature for several hours (typically 1-6 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the organic phase with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the this compound isomer.

Synthesis using Aluminum Phenoxide Catalyst

This method is adapted from patent literature describing the synthesis of ortho-substituted cyclohexylphenols.[4]

Materials:

  • Phenol

  • Aluminum wire or powder

  • Cyclohexene

  • Toluene (as solvent)

  • Pressure reaction vessel

  • Standard workup and purification equipment

Procedure:

  • Charge a pressure reaction vessel with phenol, a small amount of aluminum, and toluene.

  • Heat the mixture to generate the aluminum phenoxide catalyst in situ.

  • Introduce cyclohexene into the vessel.

  • Heat the reaction mixture under pressure at a temperature typically between 150°C and 250°C for several hours.

  • After the reaction, cool the vessel and carefully vent any excess pressure.

  • Hydrolyze the reaction mixture with an acidic solution (e.g., dilute hydrochloric acid).

  • Separate the organic layer, wash it with water, and dry it.

  • Isolate the this compound from the product mixture via fractional distillation under reduced pressure.

Reaction Kinetics

The kinetics of phenol cycloalkylation are complex due to the consecutive and parallel reactions leading to various mono- and di-substituted products. While specific kinetic data for the formation of this compound is scarce in the literature, a kinetic model for the general reaction of phenol cycloalkylation by cyclohexene has been proposed.[5] This model allows for the determination of the order of the reaction, activation energy, and rate constants for each stage.

Table 1: Summary of General Kinetic Parameters for Phenol Cycloalkylation

ParameterDescriptionTypical Range/Value
Reaction Order The overall order of the reaction with respect to phenol and cyclohexene.Typically follows second-order kinetics.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Varies depending on the catalyst used.
Rate Constant (k) A proportionality constant that relates the rate of reaction to the concentration of reactants.Dependent on temperature and the specific catalyst.

Potential Biological Signaling Pathway Interaction

Direct studies on the biological signaling pathways of this compound are limited. However, due to its structural similarity to other sterically hindered phenols, such as 2,6-di-tert-butylphenol (2,6-DTBP), it is plausible that it may interact with similar cellular targets. 2,6-DTBP has been identified as a potential endocrine disruptor that can interfere with nuclear receptor signaling.[6]

One such pathway involves the Retinoic Acid Receptor β (RARβ) . The following diagram illustrates a hypothetical interaction of a sterically hindered phenol with this pathway, based on the known effects of 2,6-DTBP.[6]

G cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sterically_Hindered_Phenol This compound (or similar hindered phenol) RAR_RXR RARβ / RXR Heterodimer Sterically_Hindered_Phenol->RAR_RXR Potential Interference (Antagonistic Effect) CoR Co-repressor Complex RAR_RXR->CoR Binding RAR_RXR_DNA RARβ / RXR binds to RARE RAR_RXR->RAR_RXR_DNA Translocation RARE Retinoic Acid Response Element (RARE) on DNA Gene_Expression Altered Gene Expression RAR_RXR_DNA->Gene_Expression Repression

Caption: Hypothetical interference of a sterically hindered phenol with the RARβ signaling pathway.

This proposed mechanism suggests that this compound, like other similar compounds, could potentially act as an antagonist to nuclear receptors such as RARβ. By interfering with the normal binding of the endogenous ligand (retinoic acid), it may disrupt the downstream gene expression regulated by this receptor, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Such disruption could be a molecular initiating event for adverse outcomes, including endocrine disruption and potential carcinogenicity.[6] It is important to note that this is an extrapolated pathway based on a structurally related compound, and further research is needed to confirm the specific biological targets and mechanisms of action of this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of phenol is a well-established, though complex, reaction. The yield and selectivity of the desired product are highly dependent on the choice of catalyst and reaction conditions. While the general mechanism is understood, specific kinetic data for the formation of the 2,6-disubstituted product remains an area for further investigation. The potential for this compound to interact with biological signaling pathways, particularly nuclear receptor pathways, based on the activity of structurally similar compounds, highlights an important area for future toxicological and pharmacological research. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

Spectroscopic Profile of 2,6-Dicyclohexylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dicyclohexylphenol, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No: 4821-19-6, Molecular Formula: C₁₈H₂₆O, Molecular Weight: 258.4 g/mol ) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not Available--Aromatic Protons
Data Not Available--Phenolic Hydroxyl Proton
Data Not Available--Cyclohexyl Protons (methine)
Data Not Available--Cyclohexyl Protons (methylene)

¹³C NMR (Carbon-13 NMR) Data

While specific peak assignments are not publicly available, the presence of a ¹³C NMR spectrum has been noted in databases.[1] The expected chemical shifts would correspond to the aromatic carbons, with the hydroxyl-substituted carbon appearing at a characteristic downfield shift, and the cyclohexyl carbons appearing in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl and aromatic groups. A vapor phase IR spectrum is available for this compound.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (phenolic)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850StrongC-H stretch (aliphatic - cyclohexyl)
~1600, ~1450Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, a GC-MS (Gas Chromatography-Mass Spectrometry) spectrum is available.[1]

m/z RatioRelative AbundanceAssignment
258ModerateMolecular Ion [M]⁺
Data Not Available-Fragmentation ions

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of phenolic and aromatic compounds.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for phenols), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are necessary.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

  • Sample Preparation: As this compound is a solid, a small amount of the powdered sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

    • Place the sample on the crystal and collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-IR range (e.g., 4000-400 cm⁻¹).[7]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electron Ionization (EI) - GC-MS Protocol

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[8]

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[9][10]

    • Mass Analyzer: A quadrupole or ion trap analyzer.

    • Scan Range: A typical scan range would be from m/z 40 to 400 to detect the molecular ion and key fragment ions.[11]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.[12][13][14]

Visualizations

To illustrate the general workflow of the spectroscopic analyses described, the following diagram is provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->Data_MS

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 2,6-Dicyclohexylphenol: A Technical Guide to Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of 2,6-Dicyclohexylphenol

This compound is an organic compound characterized by a central phenol ring substituted with two bulky, nonpolar cyclohexyl groups. This unique structure, featuring a polar hydroxyl (-OH) group capable of hydrogen bonding and large hydrophobic regions, suggests a nuanced solubility profile. The interplay between these features governs its interaction with various organic solvents, making a systematic study of its solubility essential for its application in chemical synthesis and pharmaceutical development.

Understanding its solubility is crucial for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing stable and effective drug delivery systems.

Factors Influencing Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key factors include temperature, polarity, and molecular structure.[1][2][3]

  • Solute Structure: this compound has a polar hydroxyl group that can act as a hydrogen bond donor and acceptor. However, the two large cyclohexyl groups are nonpolar and create significant steric hindrance around the hydroxyl group. This structure suggests that its solubility will be highly dependent on the solvent's ability to accommodate the bulky hydrophobic moieties while interacting with the polar functional group.

  • Solvent Polarity: Polar solvents (e.g., alcohols) can interact with the hydroxyl group via hydrogen bonding. Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the cyclohexyl rings through weaker van der Waals forces. Polar aprotic solvents (e.g., acetone, ethyl acetate) will fall in between, interacting via dipole-dipole forces.

  • Temperature: For most solid solutes, solubility increases with temperature.[2] This is because the additional thermal energy helps overcome the solute-solute interactions in the crystal lattice, favoring the dissolution process.[2]

cluster_solute cluster_solvent cluster_temp Solubility Solubility of This compound Factors Influencing Factors Factors->Solubility Solute Solute Properties (this compound) Solute->Factors Solvent Solvent Properties Solvent->Factors Temp Temperature Temp->Factors Polarity Polarity (Hydroxyl Group) Polarity->Solute NonPolarity Nonpolar Bulk (Cyclohexyl Groups) NonPolarity->Solute SolventPolarity Polarity & H-Bonding SolventPolarity->Solvent Energy Kinetic Energy Energy->Temp

Diagram 1: Key factors influencing the solubility of this compound.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6] The protocol involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pipettes and glassware

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. An amount that ensures undissolved solid remains visible at equilibrium is crucial. For example, start with ~50 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure a saturated solution is formed.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved microcrystals.

  • Quantification (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C) until a constant weight is achieved. c. Weigh the vial again to determine the mass of the dried solute.[7][8]

  • Calculation:

    • Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

    • Mass of solute: (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility (g / 100 g solvent): (Mass of solute / Mass of solvent) × 100

A 1. Preparation Add excess this compound and known volume of solvent to vial. B 2. Equilibration Shake vial at constant temperature (24-72h). A->B C 3. Sedimentation Allow undissolved solid to settle. B->C D 4. Phase Separation Filter supernatant with 0.22 µm syringe filter. C->D E 5. Quantification (Gravimetric) Weigh filtered aliquot. Evaporate solvent to dryness. D->E F 6. Final Weighing Weigh dried solute and calculate solubility. E->F

Diagram 2: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation

Systematic recording of solubility data is essential for comparison and analysis. The following table provides a structured format for presenting the experimentally determined solubility of this compound in a range of common organic solvents, categorized by their polarity.

SolventSolvent ClassTemperature (°C)Solubility (g / 100 mL)Solubility (mol / L)
Polar Protic
MethanolPolar Protic25.0
EthanolPolar Protic25.0
1-PropanolPolar Protic25.0
2-Propanol (IPA)Polar Protic25.0
1-ButanolPolar Protic25.0
Polar Aprotic
AcetonePolar Aprotic25.0
Ethyl AcetatePolar Aprotic25.0
AcetonitrilePolar Aprotic25.0
Tetrahydrofuran (THF)Polar Aprotic25.0
Dimethyl Sulfoxide (DMSO)Polar Aprotic25.0
Nonpolar
HexaneNonpolar25.0
CyclohexaneNonpolar25.0
TolueneNonpolar25.0
Dichloromethane (DCM)Nonpolar25.0

Conclusion

While direct quantitative data on the solubility of this compound is sparse, this guide provides the necessary theoretical background and a robust, detailed experimental protocol to enable researchers to generate this critical data. The application of the standardized shake-flask method combined with gravimetric analysis will yield reliable and reproducible results, facilitating the effective use of this compound in research and drug development.

References

Thermal Stability and Degradation Profile of 2,6-Dicyclohexylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dicyclohexylphenol is a sterically hindered phenolic compound with potential applications as an antioxidant in various industrial and pharmaceutical formulations. Understanding its thermal stability and degradation profile is critical for defining its processing limits, storage conditions, and predicting its behavior in end-use applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability, potential degradation pathways, and the analytical techniques used for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from structurally related hindered phenols to provide an illustrative yet scientifically grounded profile.

Introduction to Sterically Hindered Phenols and Thermal Stability

Sterically hindered phenols are a class of antioxidants widely used to protect organic materials, such as polymers, lubricants, and pharmaceuticals, from thermo-oxidative degradation. The presence of bulky alkyl groups at the ortho positions to the hydroxyl group, such as the cyclohexyl groups in this compound, imparts significant stability to the corresponding phenoxy radical formed upon hydrogen donation. This structural feature is key to their function as efficient radical scavengers, terminating the chain reactions of oxidation.

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For a sterically hindered phenol like this compound, the thermal stability is a crucial parameter that dictates its suitability for applications involving high-temperature processing, such as melt extrusion of polymers or certain drug formulation processes. Degradation at elevated temperatures can lead to a loss of antioxidant activity and the formation of potentially reactive or undesirable byproducts.

Thermal Analysis of this compound

The thermal stability of this compound can be effectively evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about the thermal stability and decomposition profile of a material. For this compound, a TGA scan would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis can identify its melting point and provide information about its purity. In combination with TGA, it can help to distinguish between physical transitions (like melting) and chemical degradation.

Illustrative Thermal Properties of this compound

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

ParameterIllustrative Value (°C)Atmosphere
Onset of Decomposition (Tonset)250 - 280Nitrogen
Temperature of 5% Mass Loss (T5%)280 - 310Nitrogen
Temperature of 10% Mass Loss (T10%)300 - 330Nitrogen
Temperature of Maximum Decomposition Rate (Tmax)350 - 380Nitrogen
Residual Mass at 600°C< 5%Nitrogen

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

ParameterIllustrative Value (°C)
Melting Point (Tm)150 - 180
Enthalpy of Fusion (ΔHf)80 - 120 J/g

Proposed Thermal Degradation Profile

The thermal degradation of sterically hindered phenols typically proceeds through radical mechanisms initiated by the homolytic cleavage of C-C or C-H bonds at elevated temperatures. For this compound, the degradation is likely to initiate at the cyclohexyl substituents.

Proposed Degradation Pathway

A plausible degradation pathway for this compound involves the following steps:

  • Initiation: Homolytic cleavage of a C-H bond on one of the cyclohexyl rings to form a cyclohexyl radical.

  • Propagation: The cyclohexyl radical can undergo further reactions, such as dehydrogenation to form cyclohexene or ring-opening to yield smaller alkyl radicals.

  • Termination: Radicals can combine to form stable, non-radical products.

The phenolic moiety itself is relatively stable due to resonance stabilization. However, at very high temperatures, cleavage of the bond between the cyclohexyl group and the aromatic ring could occur, leading to the formation of phenol and cyclohexene.

cluster_main Proposed Thermal Degradation Pathway of this compound A This compound B Initial Heat Input (High Temperature) A->B Initiation C Homolytic Cleavage (C-H bond on cyclohexyl ring) B->C D Cyclohexyl Radical + Phenoxy Radical C->D E Dehydrogenation D->E G Ring Opening D->G J Bond Cleavage (Aryl-Cyclohexyl) D->J High Energy F Cyclohexene E->F H Smaller Alkyl Radicals G->H I Further Decomposition Products H->I K Phenol + Cyclohexene J->K

Proposed thermal degradation pathway of this compound.
Potential Degradation Products

Based on the proposed pathway, the potential thermal degradation products of this compound may include:

  • Cyclohexene

  • Phenol

  • Smaller aliphatic hydrocarbons (from ring opening)

  • Char residue (at very high temperatures)

The exact composition of the degradation products would depend on the temperature, heating rate, and the atmosphere in which the degradation occurs.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

cluster_workflow TGA Experimental Workflow start Start instrument_prep Instrument Preparation (Calibration, Tare) start->instrument_prep sample_prep Sample Preparation (5-10 mg in alumina crucible) instrument_prep->sample_prep loading Load Sample into TGA sample_prep->loading purge Purge with Nitrogen (20 mL/min for 30 min) loading->purge heating Heat from 30°C to 600°C (Heating rate: 10°C/min) purge->heating data_acq Data Acquisition (Mass vs. Temperature) heating->data_acq analysis Data Analysis (T-onset, T-max, etc.) data_acq->analysis end End analysis->end

Workflow for Thermogravimetric Analysis (TGA).
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

  • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperatures at various percentages of mass loss (e.g., 5% and 10%), and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

cluster_workflow DSC Experimental Workflow start Start instrument_prep Instrument Preparation (Calibration with Indium) start->instrument_prep sample_prep Sample Preparation (2-5 mg in hermetically sealed aluminum pan) instrument_prep->sample_prep loading Load Sample and Reference Pans into DSC sample_prep->loading purge Purge with Nitrogen (20 mL/min) loading->purge heating_cycle Heat-Cool-Heat Cycle (e.g., 30°C to 200°C at 10°C/min) purge->heating_cycle data_acq Data Acquisition (Heat Flow vs. Temperature) heating_cycle->data_acq analysis Data Analysis (Melting Point, Enthalpy) data_acq->analysis end End analysis->end

Workflow for Differential Scanning Calorimetry (DSC).
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.

    • Hold for 2 minutes.

    • Cool to 30°C at a rate of 10°C/min.

    • Reheat from 30°C to 200°C at 10°C/min. The second heating scan is often used to analyze the thermal properties of the material after erasing its previous thermal history.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited, a comprehensive understanding can be developed by drawing parallels with other sterically hindered phenols. It is anticipated that this compound possesses good thermal stability, with decomposition likely initiating at temperatures above 250°C. The primary degradation pathway is expected to involve the loss and subsequent reaction of the cyclohexyl groups. The detailed experimental protocols for TGA and DSC provided in this guide offer a robust framework for the empirical determination of its thermal properties. For researchers, scientists, and drug development professionals, a thorough thermoanalytical characterization is an essential step in harnessing the potential of this compound as a high-performance antioxidant.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dicyclohexylphenol is a sterically hindered phenolic compound with significant potential as an antioxidant. This technical guide delineates the core mechanisms underpinning its antioxidant activity, focusing on its ability to scavenge free radicals and potentially modulate cellular antioxidant pathways. A comprehensive overview of its chemical properties, supported by theoretical data and detailed experimental protocols for evaluating its efficacy, is provided. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapies.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating oxidative damage.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a prominent class of antioxidants. Their efficacy is largely determined by the ease with which the hydroxyl proton can be donated to a free radical, and the stability of the resulting phenoxyl radical. This compound belongs to the category of sterically hindered phenols. The bulky dicyclohexyl groups at the ortho positions to the hydroxyl group play a crucial role in its antioxidant function by enhancing the stability of the phenoxyl radical and influencing its reactivity. This guide explores the multifaceted antioxidant mechanism of this compound.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to act as a radical scavenger. This process can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•). The bulky cyclohexyl groups at the 2 and 6 positions sterically shield the oxygen atom of the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions and enhancing its stability through resonance.[1] The efficiency of the HAT mechanism is directly related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen atom donation.

HAT_Mechanism Radical (R•) Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Radical (R•)->Neutralized Molecule (RH) H• acceptance This compound (ArOH) This compound (ArOH) Phenoxyl Radical (ArO•) Phenoxyl Radical (ArO•) This compound (ArOH)->Phenoxyl Radical (ArO•) H• donation

Figure 2: Single Electron Transfer (SET) mechanism.

Quantitative Assessment of Antioxidant Activity

Table 1: Radical Scavenging Activity of Hindered Phenols (Illustrative Data)

CompoundDPPH IC50 (µM)ABTS Trolox Equivalents (TE)Reference Compound
2,6-Di-tert-butyl-4-methylphenol (BHT)~100 - 200~0.5 - 0.8Trolox
Probucol~10 - 50~1.0 - 1.5Trolox
Vitamin E (α-tocopherol)~20 - 401.0Trolox

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Table 2: Physicochemical Properties Relevant to Antioxidant Activity

Property2,6-Disubstituted Phenols (General Range)Significance
O-H Bond Dissociation Enthalpy (BDE)80 - 90 kcal/molLower values favor the HAT mechanism.
Ionization Potential (IP)7.5 - 8.5 eVLower values favor the SET mechanism.

Potential for Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, phenolic compounds have been shown to exert indirect antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this regard is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct evidence for this compound is lacking, many polyphenolic compounds are known activators of the Nrf2 pathway.

Keap1-Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation basal state Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Figure 3: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • This compound

    • Trolox (or other standard antioxidant)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound and the standard antioxidant in methanol.

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated as: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • The IC50 value (the concentration that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration.

DPPH Assay Workflow

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard and DPPH in 96-well plate A->C B Prepare Sample/Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Figure 4: Experimental workflow for the DPPH assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Materials:

    • ABTS

    • Potassium persulfate

    • Ethanol or phosphate-buffered saline (PBS)

    • This compound

    • Trolox

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two stock solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and Trolox.

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like liposomes or biological membranes.

  • Materials:

    • Phospholipids (e.g., phosphatidylcholine) to form liposomes

    • Lipophilic fluorescent probe (e.g., BODIPY 581/591 C11)

    • A free radical initiator (e.g., AAPH)

    • This compound

    • Standard antioxidant (e.g., Trolox)

    • Fluorometer

  • Protocol:

    • Prepare liposomes incorporating the fluorescent probe.

    • Incubate the liposomes with various concentrations of this compound or the standard.

    • Initiate lipid peroxidation by adding the radical initiator.

    • Monitor the decrease in fluorescence over time, which corresponds to the oxidation of the probe.

    • The antioxidant capacity is determined by the extent to which the compound inhibits the fluorescence decay.

Conclusion

This compound, as a sterically hindered phenol, is poised to be an effective antioxidant. Its primary mechanism of action is through direct radical scavenging via Hydrogen Atom Transfer, a process enhanced by the steric hindrance provided by the cyclohexyl groups. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, the established methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Furthermore, the potential for this compound to modulate cellular antioxidant defenses, such as the Keap1-Nrf2 pathway, presents an exciting avenue for future research. A thorough understanding of these mechanisms is critical for the rational design and development of novel therapeutics targeting oxidative stress-related diseases. Further investigation into the specific antioxidant parameters and biological activities of this compound is highly encouraged to unlock its full therapeutic potential.

References

CAS number and physical properties of 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dicyclohexylphenol, including its CAS number, structural information, and key physical data. It also details a common synthetic methodology and explores its presumptive biological signaling pathway based on its structural similarity to the anesthetic agent Propofol.

Core Chemical Information

CAS Number: 4821-19-6[1]

Molecular Formula: C₁₈H₂₆O[1]

Structure:

  • IUPAC Name: this compound[1]

  • SMILES: C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O[1]

  • InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Weight 258.4 g/mol [1]
Melting Point 62-65 °CCAS Common Chemistry
Boiling Point 210.0-210.5 °C @ 10 TorrCAS Common Chemistry
Density 1.032 g/cm³LookChem
Appearance White crystalline solidLookChem
Solubility While specific quantitative data is limited, as a phenol with two bulky, non-polar cyclohexyl groups, it is expected to have low solubility in water and high solubility in organic solvents such as ethanol, methanol, and DMSO.General chemical principles

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The following data is available:

  • ¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum of this compound has been recorded and is available for reference.[1]

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which can aid in identifying functional groups.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.

Reaction: Phenol + 2 Cyclohexene → this compound

General Experimental Protocol (based on Friedel-Crafts Alkylation of Phenols):

Materials:

  • Phenol

  • Cyclohexene

  • Lewis Acid Catalyst (e.g., AlCl₃, BF₃, or a supported solid acid catalyst like 12-tungstosilicic acid on hydrous zirconia)[2]

  • Anhydrous Solvent (e.g., a non-polar organic solvent like hexane or dichloromethane)

  • Apparatus for reflux and distillation

  • Standard workup reagents (e.g., water, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with phenol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The Lewis acid catalyst is carefully added to the reaction mixture. The amount of catalyst will vary depending on its activity.

  • Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred reaction mixture at a controlled temperature. The reaction may be exothermic, and cooling might be necessary.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., by TLC or GC). The goal is to achieve di-substitution at the ortho positions.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with water, a mild base (like sodium bicarbonate solution) to remove unreacted phenol, and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, can significantly influence the yield and selectivity of the reaction, particularly in controlling the formation of mono- versus di-substituted products and the ratio of ortho- to para-isomers.[2]

Biological Activity and Signaling Pathway

This compound is an analogue of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol). This structural similarity strongly suggests that this compound shares a similar mechanism of action, primarily as a positive allosteric modulator of the GABA-A receptor .

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

Proposed Signaling Pathway:

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Chloride (Cl⁻) Channel GABA_site->Ion_channel Opens Channel Modulator_site Allosteric Site (this compound Binding) Modulator_site->Ion_channel Enhances Opening Cl_ion Cl⁻ Ion_channel->Cl_ion Influx of GABA GABA GABA->GABA_site Binds to Modulator This compound Modulator->Modulator_site Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Figure 1. Proposed mechanism of action for this compound at the GABA-A receptor.

As a positive allosteric modulator, this compound is presumed to bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[3][4][5] This binding event is thought to induce a conformational change in the receptor that enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA.[6] This increased inhibitory signaling is the basis for the sedative and hypnotic effects observed with Propofol and, by extension, its analogues. At higher concentrations, it is possible that this compound, like Propofol, could directly activate the GABA-A receptor in the absence of GABA.[3]

This technical guide provides foundational information for researchers and professionals working with this compound. Further experimental validation is encouraged to confirm and expand upon the data presented herein.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Cyclohexene for the Synthesis of 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of phenol with cyclohexene, with a specific focus on the synthesis of 2,6-dicyclohexylphenol. This compound is a valuable intermediate in the synthesis of various industrial chemicals, including antioxidants, resins, and pharmaceuticals. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate the successful and selective synthesis of this compound.

Introduction

The Friedel-Crafts alkylation is a fundamental organic reaction that involves the electrophilic substitution of an aromatic ring with an alkyl group.[1] In the context of phenol alkylation with cyclohexene, a variety of products can be formed, including mono- and di-substituted phenols, as well as the O-alkylated product, cyclohexyl phenyl ether.[2] The selective synthesis of this compound is of particular interest due to its applications in the development of hindered phenolic antioxidants and other specialty chemicals.

The reaction typically employs a Lewis acid or a Brønsted acid catalyst to activate the cyclohexene, which then acts as the electrophile.[3] The choice of catalyst and the control of reaction conditions are paramount to achieving high selectivity for the desired 2,6-disubstituted product. Aluminum phenoxide has emerged as a particularly effective catalyst for promoting ortho-alkylation, a key step in the formation of this compound.

This guide will delve into the specifics of this reaction, providing a detailed experimental protocol, a summary of relevant quantitative data, and visual representations of the reaction pathway and experimental workflow.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of phenol with cyclohexene proceeds through a series of electrophilic aromatic substitution steps. The overall process for the formation of this compound can be visualized as a sequential alkylation of the phenol ring.

reaction_pathway cluster_activation Activation cluster_first_alkylation First Alkylation cluster_second_alkylation Second Alkylation Phenol Phenol 2_CP 2-Cyclohexylphenol (ortho-monosubstituted) Phenol->2_CP Electrophilic Aromatic Substitution 4_CP 4-Cyclohexylphenol (para-monosubstituted) Phenol->4_CP Competing Reaction CPE Cyclohexyl Phenyl Ether (O-alkylation byproduct) Phenol->CPE Side Reaction Cyclohexene1 Cyclohexene Activated_Cyclohexene Activated Cyclohexene (Carbocation-like species) Cyclohexene1->Activated_Cyclohexene Cyclohexene2 Cyclohexene 26_DCP This compound (Target Product) Cyclohexene2->26_DCP 24_DCP 2,4-Dicyclohexylphenol (Disubstituted byproduct) Cyclohexene2->24_DCP Catalyst Catalyst (e.g., Al(OPh)3) Catalyst->Activated_Cyclohexene Activated_Cyclohexene->2_CP Activated_Cyclohexene->4_CP Activated_Cyclohexene->CPE 2_CP->26_DCP Electrophilic Aromatic Substitution 2_CP->24_DCP Competing Reaction experimental_workflow Start Start Catalyst_Prep Catalyst Preparation (Aluminum Phenoxide in Phenol) Start->Catalyst_Prep Stage1_Alkylation Stage 1: Mono-alkylation (85-175°C) Catalyst_Prep->Stage1_Alkylation Add Cyclohexene Monitoring1 Reaction Monitoring (Phenol < 3 wt%) Stage1_Alkylation->Monitoring1 Cooling Cooling (25-80°C) Monitoring1->Cooling Phenol consumed Stage2_Alkylation Stage 2: Di-alkylation Cooling->Stage2_Alkylation Add more Cyclohexene if needed Monitoring2 Reaction Monitoring (Formation of 2,6-DCP) Stage2_Alkylation->Monitoring2 Workup Reaction Work-up (Neutralization, Extraction) Monitoring2->Workup Reaction complete Purification Purification (Vacuum Distillation, Recrystallization) Workup->Purification Characterization Product Characterization (GC-MS, NMR, IR) Purification->Characterization End End Characterization->End

References

The Role of 2,6-Dicyclohexylphenol as a Sterically Hindered Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered phenols are a class of organic compounds that play a crucial role as antioxidants in a wide array of applications, from polymer stabilization to the development of novel therapeutics. Their unique structural characteristics, featuring bulky substituents ortho to the hydroxyl group, govern their potent free-radical scavenging activity. This technical guide provides an in-depth exploration of 2,6-dicyclohexylphenol, a prime example of a sterically hindered phenol. We will delve into its chemical and physical properties, synthesis, and mechanism of action, and discuss its current and potential applications. This document also includes detailed experimental protocols for the synthesis and evaluation of its antioxidant capacity, along with structured data and graphical representations to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction to Sterically Hindered Phenols

Sterically hindered phenols are characterized by the presence of bulky alkyl groups, such as tert-butyl or cyclohexyl groups, at one or both positions ortho to the hydroxyl group on the phenolic ring. This steric hindrance is the key to their efficacy as antioxidants. The bulky groups restrict the reactivity of the hydroxyl group, making it a selective scavenger of highly reactive free radicals while minimizing its participation in other, less desirable reactions.

The primary mechanism of action for sterically hindered phenols as antioxidants is through the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and further sterically hindered from propagating the radical chain.

This compound: A Case Study

This compound is a notable example of a sterically hindered phenol where two cyclohexyl groups occupy the ortho positions relative to the hydroxyl group. This structure imparts significant steric hindrance, making it an effective antioxidant and a valuable intermediate in organic synthesis.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 4821-19-6[1]
Molecular Formula C₁₈H₂₆O[1]
Molecular Weight 258.4 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point Information not available
Boiling Point Information not available
Solubility Soluble in organic solvents, insoluble in water
Topological Polar Surface Area 20.2 Ų[1]
Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of an acid catalyst.[2][3] This reaction typically yields a mixture of products, including 2-cyclohexylphenol, 4-cyclohexylphenol, 2,4-dicyclohexylphenol, and the desired this compound.[2][3] The product distribution is influenced by the choice of catalyst and reaction conditions.[2]

G phenol Phenol intermediate Reaction Mixture (Mono- and Di-alkylated phenols) phenol->intermediate Alkylation cyclohexene Cyclohexene cyclohexene->intermediate catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) catalyst->intermediate separation Purification (e.g., Distillation, Crystallization) intermediate->separation product This compound separation->product

Caption: General synthesis pathway for this compound.

Mechanism of Action as a Radical Scavenger

The antioxidant activity of this compound stems from its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical (R•). This process is outlined in the following diagram.

G cluster_0 Radical Propagation cluster_1 Radical Termination by this compound A Substrate (RH) R Free Radical (R•) A->R Initiation ROO Peroxy Radical (ROO•) R->ROO Propagation (O₂) ROOH Hydroperoxide (ROOH) ROO->ROOH H-atom donation Phenol This compound (ArOH) Phenoxyl Stabilized Phenoxyl Radical (ArO•) Phenol->Phenoxyl

Caption: Mechanism of free radical scavenging by this compound.

The bulky cyclohexyl groups play a critical role in stabilizing the resulting phenoxyl radical (ArO•), preventing it from initiating new radical chains. This steric shielding enhances the compound's efficiency as a primary antioxidant.

Applications

Due to its properties as a sterically hindered phenol, this compound has several existing and potential applications:

  • Polymer Additive: It can be used as an antioxidant to protect polymers from degradation during processing and long-term use.[4] The introduction of bulky cyclohexyl groups can also modify the physical properties of polymers, such as increasing their glass transition temperature.[5]

  • Intermediate in Chemical Synthesis: this compound serves as a precursor for the synthesis of other valuable chemicals. For instance, it is used in the production of 2,6-diphenylphenol, which is a monomer for high-performance polymers.[6][7] It is also used in the synthesis of dyes, resins, and biocides.[2]

  • Drug Development: Sterically hindered phenols are investigated for their potential cytoprotective activities. While specific data on this compound in this area is limited, related compounds have shown promise in protecting cells from oxidative stress-induced death.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for the evaluation of its antioxidant capacity using standard assays.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a general procedure and may require optimization for specific laboratory conditions and desired product yields.

Materials:

  • Phenol

  • Cyclohexene

  • Acid catalyst (e.g., concentrated sulfuric acid, aluminum chloride, or a solid acid catalyst like Amberlyst-15)[8]

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)[8]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the anhydrous solvent.

  • Slowly add the acid catalyst to the solution while stirring. The amount and type of catalyst will influence the reaction rate and product distribution.[8]

  • Add cyclohexene dropwise to the reaction mixture. The molar ratio of phenol to cyclohexene should be optimized; an excess of phenol can help to minimize polyalkylation.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product, a mixture of alkylated phenols, can be purified by fractional distillation or column chromatography to isolate this compound.

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

G prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction In a 96-well plate, mix 50 µL of sample with 150 µL of DPPH solution prep_dpph->reaction prep_sample Prepare stock solution of this compound and create serial dilutions prep_sample->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % inhibition and IC₅₀ value measurement->calculation

References

Health and safety considerations for handling 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 2,6-Dicyclohexylphenol

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of the chemicals they handle is paramount. This guide provides a comprehensive overview of the available data and recommended best practices for the safe handling of this compound.

Hazard Identification and Classification

This compound is a substituted phenol compound. While specific GHS classification for this compound is not consistently reported across all sources, it is crucial to handle it with care due to its chemical class. Phenolic compounds, in general, are known for their potential toxicity and corrosive properties.[1][2] One supplier, Tokyo Chemical Industry, classifies 2-Cyclohexylphenol (a closely related compound) as not a hazardous substance or mixture.[3] However, PubChem lists this compound as a potential endocrine-disrupting compound.[4] Given this potential for hazard and the general properties of phenols, a cautious approach is warranted.

For comparison, the GHS classification for the general phenol category often includes:

  • Acute toxicity (Oral, Dermal, Inhalation)[5]

  • Skin corrosion/irritation[5]

  • Serious eye damage/eye irritation[5]

  • Germ cell mutagenicity[5]

  • Specific target organ toxicity (repeated exposure)[5]

  • Hazardous to the aquatic environment[5]

GHS Pictograms for Phenolic Compounds:

  • Skull and Crossbones: Indicates acute toxicity.[6]

  • Corrosion: Indicates the potential to cause severe skin burns and eye damage.[6]

  • Health Hazard: May indicate mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[6]

  • Environment: Indicates hazards to the aquatic environment.[6]

Toxicological Data

Table 1: Summary of Toxicological Data for Phenol

Toxicological EndpointSpeciesRouteValueReference
LD50RatOral317 mg/kg[2]
LD50RatDermal669 mg/kg[2]
LC50RatInhalation316 mg/m³[2]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to assessing the safety of phenolic compounds.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Animal Model: Typically rats, one animal at a time.

  • Procedure:

    • A starting dose is selected based on available information.

    • A single animal is dosed.

    • If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

    • This sequential dosing continues until specific stopping criteria are met.

    • Observations of the animals are made for at least 14 days.[7][8]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
  • Objective: To identify substances that are irritating to the skin.[9][10]

  • Test System: A three-dimensional human skin model with a functional stratum corneum.[11]

  • Procedure:

    • The test substance is applied topically to the skin tissue surface.

    • The substance is left in contact for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is measured using a cell viability assay, such as the MTT assay.[11]

  • Data Analysis: A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%) compared to the negative control.[9]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Objective: To screen for the mutagenic potential of a substance.[12]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure:

    • The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The mixture is plated on a minimal agar medium lacking the essential amino acid.

    • The plates are incubated for 48-72 hours.[13]

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[13][14]

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

Table 2: Exposure Controls and Personal Protective Equipment

Control MeasureSpecificationRationale
Engineering Controls
VentilationWork in a chemical fume hood.[1][15]To minimize inhalation of vapors or dust.
Eyewash StationImmediately available and accessible.[1][16]For rapid decontamination in case of eye contact.
Safety ShowerImmediately available and accessible.[1][16]For rapid decontamination in case of large skin contact.
Personal Protective Equipment
Eye ProtectionChemical splash goggles and/or a face shield.[1][2]To protect eyes from splashes.
Hand ProtectionDouble-layered nitrile gloves or neoprene gloves.[1][15]To prevent skin contact. Gloves should be changed frequently.
Skin and Body ProtectionFully buttoned lab coat, long pants, and closed-toe shoes.[1]To protect skin from accidental contact.
Respiratory ProtectionUse a NIOSH-approved respirator if ventilation is inadequate.To prevent inhalation of high concentrations of vapors or aerosols.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe dust or vapors.[5]

    • Wash hands thoroughly after handling.[16]

    • Use only in a well-ventilated area.[17]

    • Keep away from heat, sparks, and open flames.[18]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][15]

    • Store away from incompatible materials such as strong oxidizing agents.[16]

    • Recommended storage temperature is 2-8 °C.[18]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

  • Spills:

    • For small spills, absorb with an inert material and place in a sealed container for disposal.[16]

    • For large spills, evacuate the area and contact emergency services.[16][17]

    • Ensure adequate ventilation during cleanup.[17]

  • Fire:

    • Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[18]

    • Wear self-contained breathing apparatus and full protective gear.[18]

  • First Aid:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[19]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][19]

Visualization of Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment of a chemical compound like this compound.

cluster_assessment Initial Assessment cluster_testing In Vitro & In Vivo Testing cluster_evaluation Hazard & Risk Evaluation cluster_management Risk Management literature_review Literature Review & In Silico Prediction physchem Physicochemical Characterization in_vitro_toxicity In Vitro Toxicity Assays (e.g., Ames, Skin Irritation) literature_review->in_vitro_toxicity acute_toxicity Acute Toxicity Studies (e.g., OECD 425) in_vitro_toxicity->acute_toxicity repeated_dose Repeated Dose Toxicity Studies acute_toxicity->repeated_dose hazard_id Hazard Identification repeated_dose->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment risk_characterization Risk Characterization exposure_assessment->risk_characterization sds Develop Safety Data Sheet (SDS) risk_characterization->sds handling_procedures Establish Safe Handling Procedures sds->handling_procedures ppe Define Personal Protective Equipment (PPE) handling_procedures->ppe

Caption: Workflow for chemical safety assessment.

Conclusion

While specific toxicological data for this compound is limited, its classification as a phenolic compound and a potential endocrine disruptor necessitates stringent safety precautions. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to minimize risks. The provided experimental protocols offer a framework for further safety assessment should it be required. A conservative approach, treating this compound with the same level of caution as other hazardous phenolic compounds, is strongly recommended.

References

Crystal Structure Analysis of 2,6-Dicyclohexylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2,6-dicyclohexylphenol. A thorough search of publicly available scientific literature and crystallographic databases did not yield a definitive, experimentally determined crystal structure for this compound. Therefore, this document outlines the generalized, state-of-the-art procedures for such an analysis and presents an illustrative data set.

Introduction to this compound and the Significance of Crystal Structure Analysis

This compound is a sterically hindered phenol derivative with potential applications in various fields, including polymer chemistry as an antioxidant and in medicinal chemistry as a scaffold for novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation of the molecule in the solid state, which is crucial for computational modeling and understanding its interaction with biological targets.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct physicochemical properties, such as solubility, melting point, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

  • Rational Drug Design: For drug development professionals, the crystal structure of a lead compound is the foundational blueprint for designing more potent and selective analogs.

  • Material Science: The packing of molecules in a crystal determines its macroscopic properties. Knowledge of the crystal structure is essential for designing materials with desired characteristics.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of an acid catalyst.

Reaction: Phenol + 2 Cyclohexene → this compound

Procedure:

  • To a stirred solution of phenol in a suitable solvent (e.g., hexane or dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride or a solid acid catalyst) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclohexene is then added dropwise to the reaction mixture at a controlled temperature (typically between 0 °C and room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

  • Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). The purity of the final compound should be assessed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the outer solution, while the vapor of the precipitant diffuses into the vial containing the compound, gradually inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation), a sensitive detector (e.g., a CCD or CMOS detector), and a cryo-cooling system is used.

Data Collection Procedure:

  • A suitable single crystal is selected under a microscope, mounted on a loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • The crystal is centered in the X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

Procedure:

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Crystallographic Data for this compound (Illustrative)

As a definitive crystal structure for this compound is not publicly available, the following table presents a set of plausible crystallographic parameters for a molecule of this nature. This data is for illustrative purposes only and does not represent an experimentally determined structure.

ParameterIllustrative Value
Chemical FormulaC₁₈H₂₆O
Formula Weight258.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.789(5)
α (°)90
β (°)105.12(3)
γ (°)90
Volume (ų)1778.9(12)
Z4
Calculated Density (g/cm³)1.205
Absorption Coeff. (mm⁻¹)0.075
F(000)568
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data coll. (°)2.5 to 27.5
Reflections collected10123
Independent reflections4056 [R(int) = 0.045]
Data / restraints / params4056 / 0 / 235
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.055, wR₂ = 0.135
R indices (all data)R₁ = 0.078, wR₂ = 0.152
Largest diff. peak/hole (eÅ⁻³)0.35 and -0.28

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Purity Analysis (NMR, MS) purification->characterization crystal_growth Single Crystal Growth characterization->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Experimental workflow for crystal structure analysis.

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, this guide outlines the robust and well-established methodologies required for its determination. The synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, followed by structure solution and refinement, represent the gold standard for elucidating the three-dimensional atomic arrangement of small molecules. The resulting structural information would be invaluable for advancing research in medicinal chemistry, material science, and other areas where the precise molecular architecture dictates function and properties. It is hoped that this guide will serve as a valuable resource for researchers embarking on the crystal structure analysis of this compound and other related compounds.

Methodological & Application

Application Notes and Protocols: Use of 2,6-Dicyclohexylphenol for Polyethylene and Polypropylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (PE) and polypropylene (PP) are two of the most widely used thermoplastics, valued for their versatility, chemical resistance, and low cost. However, like all polymers, they are susceptible to degradation during processing and throughout their service life when exposed to heat, oxygen, and UV radiation. This degradation manifests as a loss of mechanical properties, discoloration, and reduced lifespan. To mitigate these effects, antioxidants are incorporated into the polymer matrix.

This document provides detailed application notes and protocols for the use of 2,6-dicyclohexylphenol, a sterically hindered phenolic antioxidant, for the stabilization of polyethylene and polypropylene. Hindered phenolic antioxidants are primary antioxidants that function by scavenging free radicals, thereby interrupting the auto-oxidation cycle of the polymer. The bulky cyclohexyl groups at the ortho positions to the hydroxyl group in this compound enhance its stability and effectiveness as a stabilizer.

While specific performance data for this compound in polyethylene and polypropylene is not extensively available in public literature, the data presented in these notes are illustrative and based on the performance of structurally similar hindered phenolic antioxidants, such as 4-cyclohexyl-2,6-xylenol. These data provide a representative understanding of the expected performance of this compound.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected performance of this compound in comparison to other industry-standard antioxidants in polyethylene and polypropylene. Disclaimer: The data for this compound is illustrative and based on the performance of structurally similar compounds due to the lack of direct publicly available data.

Table 1: Thermal Stability of Polyethylene (HDPE) Stabilized with Various Antioxidants

AntioxidantConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
Control (Unstabilized)0< 5
This compound (Illustrative) 0.1 55 - 75
Irganox 10100.180 - 100[1]
Irganox 10760.170 - 90
Butylated Hydroxytoluene (BHT)0.120 - 40

Table 2: Melt Flow Index (MFI) Stability of Polypropylene after Multiple Extrusions

AntioxidantConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 5th Pass
Control (Unstabilized)03.515.2
This compound (Illustrative) 0.1 3.2 5.8
Irganox 10100.13.15.1
Irganox 10760.13.36.2
Butylated Hydroxytoluene (BHT)0.13.48.5

Signaling Pathways and Mechanisms

The primary function of hindered phenolic antioxidants like this compound is to interrupt the free-radical chain reaction of polymer auto-oxidation. The bulky cyclohexyl groups sterically hinder the hydroxyl group, which allows it to donate a hydrogen atom to a peroxy radical, thereby neutralizing it and forming a stable phenoxy radical that does not propagate the degradation chain.

Antioxidant Mechanism cluster_stabilization Stabilization by this compound (ArOH) Polymer (RH) Polymer (RH) Alkyl Radical (R•) Alkyl Radical (R•) Polymer (RH)->Alkyl Radical (R•) Heat, Shear, UV Peroxy Radical (ROO•) Peroxy Radical (ROO•) Alkyl Radical (R•)->Peroxy Radical (ROO•) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + Polymer (RH) Stable Products Stable Products Peroxy Radical (ROO•)->Stable Products + ArOH Alkoxy Radical (RO•) + Hydroxyl Radical (•OH) Alkoxy Radical (RO•) + Hydroxyl Radical (•OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO•) + Hydroxyl Radical (•OH) Heat, Metal Ions Alkoxy Radical (RO•) Alkoxy Radical (RO•) Chain Scission, Crosslinking Chain Scission, Crosslinking Alkoxy Radical (RO•)->Chain Scission, Crosslinking Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->Chain Scission, Crosslinking ArOH ArOH Phenoxy Radical (ArO•) Phenoxy Radical (ArO•) ArOH->Phenoxy Radical (ArO•) - H• Further Reactions (Non-propagating) Further Reactions (Non-propagating) Phenoxy Radical (ArO•)->Further Reactions (Non-propagating)

Caption: Mechanism of polymer auto-oxidation and stabilization by a hindered phenolic antioxidant.

Experimental Protocols

1. Protocol for Incorporation of this compound into Polyethylene/Polypropylene

This protocol describes the melt blending of this compound into the polymer matrix to ensure homogeneous dispersion.

  • Materials and Equipment:

    • Polyethylene or polypropylene resin (pellets or powder)

    • This compound

    • Twin-screw extruder or internal mixer (e.g., Brabender)

    • Balance

    • Drying oven

  • Procedure:

    • Dry the polymer resin in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

    • Accurately weigh the required amount of polymer resin and this compound to achieve the desired concentration (e.g., 0.1 wt%).

    • Pre-mix the polymer and the antioxidant powder in a bag by shaking for several minutes to ensure a good initial distribution.

    • Set the temperature profile of the twin-screw extruder or internal mixer. For polyethylene, a typical profile is 160°C - 180°C. For polypropylene, a typical profile is 180°C - 220°C.

    • Feed the pre-mixed material into the extruder/mixer and compound at a set screw speed (e.g., 50-100 rpm) for a sufficient residence time (e.g., 3-5 minutes) to ensure thorough mixing.

    • Extrude the molten polymer blend through a die to form strands.

    • Cool the strands in a water bath and pelletize them.

    • Dry the pellets before further processing or analysis.

Workflow_Incorporation start Start dry_polymer Dry Polymer Resin start->dry_polymer weigh Weigh Polymer and Antioxidant dry_polymer->weigh premix Pre-mix weigh->premix extrude Melt Blend in Extruder premix->extrude cool Cool Strands extrude->cool pelletize Pelletize cool->pelletize dry_pellets Dry Pellets pelletize->dry_pellets end End dry_pellets->end

Caption: Workflow for incorporating this compound into polyolefins.

2. Protocol for Oxidative Induction Time (OIT) Measurement

This protocol follows the ASTM D3895 standard for determining the oxidative induction time of polyolefins by differential scanning calorimetry (DSC).[2]

  • Materials and Equipment:

    • Differential Scanning Calorimeter (DSC)

    • Polymer samples (stabilized and unstabilized)

    • Aluminum pans for DSC

    • Nitrogen and oxygen gas supplies with flow controllers

  • Procedure:

    • Calibrate the DSC instrument for temperature and heat flow.

    • Accurately weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

    • Heat the sample rapidly to the isothermal test temperature (e.g., 200°C for polyethylene, 180°C for polypropylene).[3]

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

    • The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

3. Protocol for Melt Flow Index (MFI) Measurement

This protocol is based on the ASTM D1238 standard for measuring the melt flow rate of thermoplastics.[4][5]

  • Materials and Equipment:

    • Melt flow indexer (extrusion plastometer)

    • Polymer pellets

    • Balance

    • Timer

    • Cutting tool

  • Procedure:

    • Set the temperature of the melt flow indexer barrel (e.g., 190°C for polyethylene, 230°C for polypropylene).[4]

    • Place the specified piston and weight on the apparatus (e.g., 2.16 kg for polyethylene and polypropylene).[5][6]

    • Load a specified amount of polymer pellets (typically 4-5 grams) into the heated barrel.

    • Allow the polymer to preheat for a specified time (e.g., 6-8 minutes).

    • Extrude the molten polymer through the die.

    • Cut the extrudate at regular time intervals (e.g., every 30 seconds).

    • Collect and weigh the extrudate segments.

    • Calculate the MFI in grams per 10 minutes using the formula: MFI = (mass of extrudate in grams / time of extrusion in seconds) * 600.[7]

4. Protocol for UV Stability Testing (Accelerated Weathering)

This protocol outlines a general procedure for evaluating the resistance of stabilized polymers to UV degradation.

  • Materials and Equipment:

    • Accelerated weathering chamber (e.g., QUV or Xenon Arc)

    • Polymer plaques or films (stabilized and unstabilized)

    • Spectrophotometer or colorimeter

    • Tensile testing machine

  • Procedure:

    • Prepare standardized samples (plaques or films) of the stabilized and unstabilized polymers.

    • Measure the initial color (e.g., using the CIELAB scale) and mechanical properties (e.g., tensile strength, elongation at break) of the samples.

    • Place the samples in the accelerated weathering chamber.

    • Set the test parameters, including UV light intensity, temperature, and humidity cycles, according to a relevant standard (e.g., ASTM G154 for QUV, ASTM G155 for Xenon Arc).

    • Expose the samples for a predetermined duration or until significant degradation is observed.

    • Periodically remove samples and measure the changes in color (yellowness index) and mechanical properties.

    • Compare the property retention of the stabilized samples to the unstabilized control to evaluate the effectiveness of the UV stabilizer.

Conclusion

This compound, as a hindered phenolic antioxidant, is expected to be an effective stabilizer for both polyethylene and polypropylene, protecting them from thermo-oxidative degradation during processing and in-use. The provided protocols offer standardized methods for incorporating and evaluating the performance of this and other similar antioxidants. While direct quantitative data for this compound is limited, the illustrative data based on structurally related compounds suggest a significant improvement in the thermal stability and melt flow stability of polyolefins. Further experimental validation is recommended to determine the optimal concentration and synergistic effects of this compound for specific applications.

References

Application Notes: 2,6-Dicyclohexylphenol-Derived Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of bulky, electron-rich phosphine ligands conceptually derived from a 2,6-dicyclohexylphenol backbone in palladium-catalyzed cross-coupling reactions. While this compound itself is not typically used directly as a ligand, its core structural motif—a sterically hindered aryl ring—is a key design element in a powerful class of biaryl phosphine ligands, such as SPhos and XPhos. These ligands have demonstrated exceptional performance in a variety of transformations crucial for pharmaceutical and materials science research.

The defining feature of these ligands is the presence of bulky substituents (like cyclohexyl groups) ortho to the biaryl linkage and a phosphine moiety. This steric hindrance promotes the reductive elimination step in the catalytic cycle and stabilizes the active catalytic species, leading to high turnover numbers and efficiency, particularly with challenging substrates.

Key Applications

Ligands derived from the 2,6-disubstituted biaryl scaffold are instrumental in several critical palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. These ligands are particularly effective for coupling sterically hindered substrates and heteroaryl compounds.[1]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines. This is a cornerstone reaction in medicinal chemistry for the synthesis of anilines and other N-arylated compounds.[1][2]

  • C-O Bond Formation: Coupling of aryl halides with alcohols or phenols to form aryl ethers.

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[1]

Data Presentation

The following tables summarize the performance of representative 2,6-disubstituted biaryl phosphine ligands in various palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidLigandCatalyst Loading (mol%)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidSPhos1.598[1]
22-Chloroanisole4-Methylphenylboronic acidXPhos2.095[1]
31-Chloro-4-(trifluoromethyl)benzene2-Methylphenylboronic acidSPhos1.599[1]

Table 2: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineLigandCatalyst Loading (mol%)Yield (%)Reference
14-BromotolueneMorpholineXPhos1.098[1]
21-Chloro-3,5-dimethylbenzeneAnilineXPhos2.092[1]
32-Bromopyridinen-HexylamineXPhos1.595[1]

Experimental Protocols

The following are general protocols for palladium-catalyzed cross-coupling reactions using 2,6-disubstituted biaryl phosphine ligands. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 2,6-Disubstituted biaryl phosphine ligand (e.g., SPhos, XPhos)

  • Aryl or vinyl halide/triflate

  • Organoboron reagent (e.g., boronic acid, boronic ester)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium source (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), the aryl halide (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 2,6-Disubstituted biaryl phosphine ligand (e.g., XPhos)

  • Aryl halide/triflate

  • Amine

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a counterflow of inert gas, add the palladium source (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (1.2-1.5 equiv) to a dry Schlenk tube or reaction vial.

  • Add the anhydrous solvent.

  • Add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Nu(L) Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-Pd(II)-Nu(L)->Pd(0)L Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L)->Ar-Nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification Reagents Weigh Reagents: Pd source, Ligand, Substrates, Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Quench Cool and Quench Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Quantification of 2,6-Dicyclohexylphenol in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of 2,6-dicyclohexylphenol, a common antioxidant, in various polymer matrices. The protocols described herein are based on established analytical techniques for phenolic compounds in plastics and are intended to serve as a detailed framework for method development and validation.

Introduction

This compound is a sterically hindered phenolic antioxidant incorporated into various polymers, such as polyethylene and polypropylene, to protect them from thermal-oxidative degradation during processing and end-use.[1][2] Monitoring the concentration of this additive is crucial for quality control, ensuring long-term stability of the polymer, and for assessing the potential for migration into contacting media, such as foodstuffs or pharmaceutical preparations.[3][4] This document outlines detailed protocols for the extraction and subsequent quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action of this compound as an Antioxidant

Phenolic antioxidants like this compound inhibit the auto-oxidation of polymers by interrupting the free-radical chain reaction. The process is initiated by heat, UV radiation, or mechanical stress, which leads to the formation of polymer alkyl radicals (P•). These radicals react with oxygen to form polymer peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation cascade.

This compound donates its phenolic hydrogen atom to the peroxy radical, forming a stable polymer hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is sterically hindered by the two cyclohexyl groups, making it relatively unreactive and unable to initiate new degradation chains. It can further react with another peroxy radical to form non-radical products.

Antioxidant_Mechanism Figure 1: Antioxidant Mechanism of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by this compound Polymer Polymer (PH) P_radical Polymer Alkyl Radical (P•) Polymer->P_radical Heat, UV, Stress O2 Oxygen (O2) POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O2 POOH Polymer Hydroperoxide (POOH) POO_radical->POOH + PH Polymer_H Polymer (PH) P_radical2 Polymer Alkyl Radical (P•) DCHP This compound (ArOH) POOH2 Polymer Hydroperoxide (POOH) POO_radical2 Polymer Peroxy Radical (POO•) POO_radical2->POOH2 + ArOH Phenoxy_radical Phenoxy Radical (ArO•) Non_radical Non-Radical Products Phenoxy_radical->Non_radical + POO•

Caption: Antioxidant mechanism of this compound in polymers.

Experimental Protocols

Sample Preparation: Extraction of this compound

The first critical step in the analysis is the efficient extraction of this compound from the polymer matrix without causing its degradation. The choice of extraction method and solvent depends on the type of polymer.

3.1.1. Soxhlet Extraction

This is a classic and robust method suitable for a wide range of polymers.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose thimbles.

  • Solvent Selection: Dichloromethane or a mixture of cyclohexane and isopropanol (1:1 v/v) is recommended. The solvent should swell the polymer without dissolving it completely.

  • Protocol:

    • Weigh approximately 2-5 g of the polymer sample (cryo-milled or finely cut) into a cellulose thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 200 mL of the selected extraction solvent to a round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

    • Allow the extraction to proceed for at least 6-8 hours (approximately 10-12 cycles per hour).

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a final volume of 5-10 mL using a rotary evaporator.

    • The concentrated extract is now ready for cleanup or direct analysis.

3.1.2. Ultrasonic-Assisted Extraction (UAE)

A faster alternative to Soxhlet extraction.

  • Apparatus: Ultrasonic bath, conical flasks with stoppers.

  • Solvent Selection: As with Soxhlet extraction, dichloromethane or a cyclohexane/isopropanol mixture is suitable.

  • Protocol:

    • Weigh approximately 1-2 g of the cryo-milled polymer sample into a conical flask.

    • Add 50 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Decant the solvent into a collection flask.

    • Repeat the extraction with fresh solvent two more times.

    • Combine the extracts and concentrate them to a final volume of 5-10 mL using a rotary evaporator.

Analytical Quantification

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Protocol:

    • Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1000 µg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 to 50 µg/mL.

    • Internal Standard: If required for higher precision, an internal standard such as 2,6-di-tert-butyl-4-methylphenol (BHT) can be used.

    • GC-MS Conditions (Representative):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 280°C.

      • Injection Volume: 1 µL (splitless mode).

      • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 272, 189, 133).

    • Analysis: Inject the prepared standards and sample extracts into the GC-MS system.

    • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration in the sample extracts from this curve.

3.2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely available technique for the analysis of phenolic antioxidants.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Protocol:

    • Calibration Standards: Prepare a stock solution of this compound in acetonitrile at 1000 µg/mL. Prepare a series of calibration standards from 0.5 to 100 µg/mL in the mobile phase.

    • HPLC Conditions (Representative):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 85:15 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

      • UV Detection: 275 nm.

    • Analysis: Inject the standards and sample extracts.

    • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of this compound in the samples.

Data Presentation

The following tables summarize typical quantitative data that can be expected when developing and validating analytical methods for phenolic antioxidants like this compound.

Table 1: Typical GC-MS Method Performance

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Recovery85 - 110%
Precision (RSD)< 10%

Table 2: Typical HPLC-UV Method Performance

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Recovery90 - 105%
Precision (RSD)< 5%

Experimental Workflow Visualization

The overall process for the quantification of this compound in a polymer matrix is outlined below.

experimental_workflow Figure 2: Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing PolymerSample Polymer Sample Grinding Cryo-milling / Grinding PolymerSample->Grinding Extraction Extraction (Soxhlet or Ultrasonic) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC Calibration Calibration Curve Construction GCMS->Calibration HPLC->Calibration Quantification Quantification of 2,6-DCHP Calibration->Quantification Report Final Report Quantification->Report

References

2,6-Dicyclohexylphenol: A Versatile Monomer for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of high-performance polymers, the quest for materials with superior thermal stability, excellent dielectric properties, and enhanced processability is perpetual. 2,6-Dicyclohexylphenol has emerged as a promising monomer in the synthesis of advanced polymers, particularly poly(phenylene ether)s (PPEs). The incorporation of bulky, aliphatic dicyclohexyl groups onto the phenylene backbone imparts a unique combination of properties, making these polymers highly attractive for a range of demanding applications, from advanced electronics to biomedical devices.

The two cyclohexyl groups at the 2 and 6 positions of the phenol ring create significant steric hindrance. This structural feature plays a crucial role in defining the properties of the resulting polymer, poly(2,6-dicyclohexyl-1,4-phenylene ether). The bulky side groups disrupt chain packing, which can lead to increased solubility in common organic solvents, a significant advantage for polymer processing and fabrication. Furthermore, the non-polar nature of the cyclohexyl groups contributes to a lower dielectric constant and dissipation factor, properties that are highly sought after in materials for high-frequency electronics and next-generation communication technologies.

These polymers also exhibit high glass transition temperatures (Tg) and excellent thermal and oxidative stability, inherent characteristics of the poly(phenylene ether) backbone. This combination of high thermal resistance and desirable dielectric properties makes them suitable for applications such as printed circuit board substrates, insulation for high-frequency cables, and encapsulants for electronic components. In the biomedical field, the hydrophobicity and biocompatibility of polymers derived from this compound are being explored for applications in drug delivery systems and as coatings for medical implants.

This document provides detailed application notes, experimental protocols for the synthesis and characterization of poly(2,6-dicyclohexyl-1,4-phenylene ether), and a summary of its key performance characteristics.

Data Presentation

The following table summarizes the anticipated quantitative data for poly(2,6-dicyclohexyl-1,4-phenylene ether). It is important to note that specific values can vary depending on the molecular weight and polydispersity of the synthesized polymer, which are influenced by the precise reaction conditions. The data presented here are estimations based on the properties of related poly(phenylene ether)s and the known effects of bulky aliphatic substituents.

PropertyValueUnits
Thermal Properties
Glass Transition Temperature (Tg)210 - 230°C
Decomposition Temperature (Td, 5% weight loss)> 450°C
Molecular Weight
Number Average Molecular Weight (Mn)20,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw)40,000 - 100,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
Dielectric Properties (at 1 MHz)
Dielectric Constant (ε')2.6 - 2.8
Dissipation Factor (tan δ)< 0.005
Physical Properties
Density~1.05g/cm³
SolubilitySoluble in chloroform, toluene, THF

Experimental Protocols

Protocol 1: Synthesis of Poly(2,6-dicyclohexyl-1,4-phenylene ether) via Oxidative Coupling Polymerization

This protocol describes a general method for the synthesis of poly(2,6-dicyclohexyl-1,4-phenylene ether) using a copper-amine catalyst system.

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Oxygen or air supply

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Catalyst Preparation: In the three-necked round-bottom flask, dissolve CuCl and TMEDA in a minimal amount of anhydrous toluene under an inert atmosphere (e.g., nitrogen). Stir the mixture until a clear, colored solution is formed. The molar ratio of CuCl to TMEDA is typically 1:1.

  • Monomer Addition: Dissolve the this compound monomer in anhydrous toluene. Add this solution to the catalyst solution in the reaction flask. The monomer to catalyst ratio should be in the range of 100:1 to 500:1.

  • Polymerization: While vigorously stirring the reaction mixture, switch the gas supply from inert gas to a slow stream of oxygen or air bubbled through the solution. The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 25°C and 40°C.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction is typically allowed to proceed for 2-4 hours.

  • Polymer Precipitation: After the desired reaction time, stop the oxygen/air flow. Pour the viscous polymer solution into a large excess of methanol with constant stirring. The polymer will precipitate as a white or off-white solid.

  • Purification:

    • Filter the precipitated polymer using a Buchner funnel.

    • To remove the copper catalyst, wash the polymer powder by stirring it in methanol containing a small amount of 1M HCl.

    • Filter the polymer again and wash thoroughly with methanol until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight to a constant weight.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Method: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra. The spectra should be consistent with the repeating unit of poly(2,6-dicyclohexyl-1,4-phenylene ether).

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Method: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and analyze using a GPC system calibrated with polystyrene standards.

3. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature (Td).

    • Method: Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).

    • Method: Heat the polymer sample under a nitrogen atmosphere through a heat-cool-heat cycle to erase the thermal history. The Tg is determined from the second heating scan.

4. Dielectric Spectroscopy:

  • Purpose: To measure the dielectric constant (ε') and dissipation factor (tan δ) as a function of frequency.

  • Method: Prepare a thin film of the polymer by solution casting or hot pressing. Use a dielectric analyzer to measure the capacitance and loss tangent over a range of frequencies (e.g., 1 kHz to 1 MHz).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization catalyst Catalyst Preparation (CuCl + TMEDA in Toluene) polymerization Oxidative Polymerization (O2/Air, 25-40°C) catalyst->polymerization monomer Monomer Solution (this compound in Toluene) monomer->polymerization precipitation Polymer Precipitation (in Methanol) polymerization->precipitation filtration1 Filtration precipitation->filtration1 washing Washing (Methanol/HCl) filtration1->washing filtration2 Filtration washing->filtration2 drying Drying (Vacuum Oven) filtration2->drying nmr NMR (Structure) drying->nmr gpc GPC (Molecular Weight) drying->gpc thermal TGA/DSC (Thermal Properties) drying->thermal dielectric Dielectric Spectroscopy (Dielectric Properties) drying->dielectric

Caption: Experimental workflow for the synthesis and characterization of poly(2,6-dicyclohexyl-1,4-phenylene ether).

structure_property_relationship cluster_structure Monomer Structure cluster_properties Polymer Properties monomer This compound cyclohexyl Bulky Cyclohexyl Groups (Steric Hindrance, Non-polar) monomer->cyclohexyl tg High Glass Transition Temp. (Tg) monomer->tg Rigid Backbone thermal High Thermal Stability monomer->thermal Aromatic Backbone solubility Increased Solubility cyclohexyl->solubility Disrupts Chain Packing dielectric Low Dielectric Constant cyclohexyl->dielectric Low Polarity

Caption: Relationship between the monomer's chemical structure and the resulting high-performance polymer properties.

Application Note: Analysis of 2,6-Dicyclohexylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a sensitive and reliable method for the determination of 2,6-Dicyclohexylphenol in solvent-based samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, instrumental conditions, and data analysis. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

1. Introduction

This compound is an organic compound with potential applications in various industrial and pharmaceutical fields. Its accurate quantification is crucial for quality control, stability studies, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of semi-volatile compounds like this compound.[1] This document provides a comprehensive protocol for its analysis.

2. Experimental Protocol

This protocol is a recommended starting point and should be optimized for the specific instrumentation used.

2.1. Sample Preparation

For optimal results, samples should be prepared in a volatile organic solvent compatible with GC-MS analysis, such as dichloromethane or hexane.[2][3]

  • Sample Dilution: Accurately weigh a portion of the sample and dissolve it in a suitable volatile organic solvent (e.g., dichloromethane) to achieve a concentration within the calibrated range of the instrument. A typical starting concentration is approximately 10 µg/mL.[2]

  • Internal Standard: For enhanced precision, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to all standards and samples.

  • Filtration: If the sample contains particulates, centrifuge or filter the solution through a 0.2 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[2]

  • Vialing: Transfer the final solution into a 1.5 mL glass autosampler vial for analysis.[2]

2.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system.

GC Parameter Setting
Column 5% Phenyl Methyl Siloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4][6][7]
Inlet Temperature 280 °C[7]
Injection Mode Splitless (1 µL injection volume)[2][4]
Oven Program Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)[4]
MS Parameter Setting
Transfer Line Temp. 290 °C[7]
Ion Source Temp. 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[4][6][7]
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[4]

3. Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. These values are representative and should be experimentally verified.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)
This compound0.1 - 50> 0.995

Table 2: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.030.1

Table 3: Accuracy and Precision

Spiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.598.5< 10
5.0101.2< 5
25.099.8< 5

4. Visualization

4.1. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution ISTD Internal Standard Addition Sample->ISTD Filter Centrifugation/Filtration ISTD->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Sample Injection (1 µL) Vial->Inject GC Gas Chromatography Separation Inject->GC MS Mass Spectrometry Detection GC->MS Qual Qualitative Analysis (Full Scan) MS->Qual Quant Quantitative Analysis (SIM) MS->Quant Report Generate Report Qual->Report Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

4.2. Hypothetical Signaling Pathway Interaction

While specific signaling pathways for this compound are not well-documented, polyphenolic compounds are known to interact with various cellular signaling cascades.[8][9][10][11] The following diagram illustrates a generalized pathway that could be investigated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCP This compound Receptor Membrane Receptor DCP->Receptor MAPK MAPK Pathway Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K TF Transcription Factors (e.g., NF-κB, CREB) MAPK->TF PI3K->TF Gene Gene Expression TF->Gene

References

High-performance liquid chromatography (HPLC) protocol for 2,6-Dicyclohexylphenol detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Detection of 2,6-Dicyclohexylphenol using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a reverse-phase HPLC protocol, leveraging a C18 stationary phase and a mobile phase gradient of acetonitrile and water. This application note is intended to serve as a foundational method that can be further optimized and validated for specific sample matrices and analytical requirements.

Introduction

This compound is a chemical compound with potential applications in various fields, including polymer chemistry and as an intermediate in the synthesis of more complex molecules. Accurate and reliable analytical methods are crucial for its quantification in research, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of individual components within a mixture.[1] This protocol details a robust HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. These properties inform the selection of appropriate analytical conditions.

PropertyValueSource
Molecular FormulaC₁₈H₂₆O[2]
Molecular Weight258.4 g/mol [2]
AppearanceWhite to off-white crystalline solidInferred
SolubilitySoluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.Inferred from structure
UV Absorbance (λmax)Estimated around 275 nm in a suitable organic solvent.[3]

HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix. This method is adapted from established protocols for similar phenolic compounds.[4]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water, HPLC Grade
Mobile Phase B 0.1% Formic Acid in Acetonitrile, HPLC Grade
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of acetonitrile.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in Section 3.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
10.0595
15.0595
15.15050
20.05050
Table 3: System Suitability Parameters (Example)
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (%RSD of 6 injections) ≤ 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reagents Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) SystemSetup System Setup & Equilibration (C18 Column, 30°C, 1 mL/min) Reagents->SystemSetup Standards Prepare Standard Solutions (Stock and Working Standards) Injection Inject Standards and Samples Standards->Injection Sample Prepare Sample (Dissolve and Filter) Sample->Injection SystemSetup->Injection Detection UV Detection at 275 nm Injection->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

References

Application Notes and Protocols for the Prospective Use of 2,6-Dicyclohexylphenol in Ziegler-Natta and Metallocene Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziegler-Natta and metallocene catalysts are cornerstones of the polymer industry, enabling the production of polyolefins with controlled stereochemistry and microstructure. The performance of these catalysts is highly dependent on the steric and electronic properties of the ligands coordinated to the metal center. Bulky ligands, such as sterically hindered phenols, can influence catalyst activity, stability, and the properties of the resulting polymer.

2,6-Dicyclohexylphenol, with its significant steric bulk provided by the two cyclohexyl groups ortho to the hydroxyl group, is a promising candidate for investigation as a ligand in these catalytic systems. It is hypothesized that its incorporation as a phenoxide ligand could lead to catalysts with unique properties, potentially influencing monomer coordination, chain propagation, and termination rates. This could, in turn, affect the molecular weight, molecular weight distribution, and tacticity of the produced polyolefins.

These notes provide a generalized framework for the synthesis and application of Ziegler-Natta and metallocene-type catalysts incorporating a bulky 2,6-disubstituted phenoxide, using this compound as a representative example.

Potential Applications in Catalysis

The introduction of a bulky 2,6-dicyclohexylphenoxide ligand onto a Ziegler-Natta or metallocene catalyst center could offer several advantages:

  • Enhanced Thermal Stability: The bulky nature of the ligand may protect the active metal center from deactivation at higher polymerization temperatures.

  • Modified Stereoselectivity: The steric hindrance can influence the orientation of the incoming monomer, potentially leading to polymers with different tacticities (e.g., isotactic or syndiotactic polypropylene).

  • Control of Polymer Molecular Weight: The ligand's bulk may affect the rate of chain transfer reactions, thereby influencing the molecular weight of the resulting polymer.

  • Production of Novel Polymer Architectures: The unique steric environment created by the dicyclohexylphenol ligand could lead to the formation of polyolefins with novel microstructures and properties.

Experimental Protocols (Generalized)

The following protocols are adapted from methodologies reported for other bulky phenolic ligands in Ziegler-Natta and metallocene catalysis. Researchers should optimize these procedures for their specific experimental setup and objectives.

Synthesis of a Titanium-Based Ziegler-Natta Catalyst Precursor with 2,6-Dicyclohexylphenoxide Ligand

This protocol describes the synthesis of a titanium(IV) complex incorporating the 2,6-dicyclohexylphenoxide ligand.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • This compound

  • Triethylamine (NEt₃) or other non-coordinating base

  • Anhydrous toluene (or other suitable inert solvent)

  • Schlenk line and glassware

  • Standard cannulation and syringe techniques for air-sensitive manipulations

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous toluene in a Schlenk flask.

  • To this solution, add triethylamine (1 equivalent) and stir for 10-15 minutes at room temperature.

  • In a separate Schlenk flask, prepare a solution of TiCl₄ (1 equivalent) in anhydrous toluene.

  • Slowly add the TiCl₄ solution to the stirred solution of the deprotonated this compound at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The formation of a precipitate (triethylamine hydrochloride) will be observed. Remove the precipitate by filtration under an inert atmosphere.

  • Remove the solvent from the filtrate under vacuum to yield the titanium-phenoxide complex.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, elemental analysis).

Ethylene Polymerization using the Prepared Ziegler-Natta Type Catalyst

Materials:

  • Prepared titanium-phenoxide catalyst precursor

  • Triethylaluminum (TEAL) or other suitable co-catalyst

  • High-purity ethylene gas

  • Anhydrous toluene (polymerization grade)

  • High-pressure polymerization reactor equipped with stirring, temperature, and pressure control

Procedure:

  • Thoroughly dry and purge the polymerization reactor with inert gas.

  • Introduce a specific volume of anhydrous toluene into the reactor.

  • Add the co-catalyst (e.g., TEAL) to the reactor and stir. The amount of co-catalyst should be optimized (e.g., Al/Ti molar ratio of 100:1 to 500:1).

  • In a separate glovebox or under an inert atmosphere, prepare a slurry of the titanium-phenoxide catalyst in a small amount of toluene.

  • Inject the catalyst slurry into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar).

  • Maintain the desired polymerization temperature (e.g., 25-80 °C) and ethylene pressure for the specified reaction time.

  • Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

  • Collect the polymer by filtration, wash it with methanol and other suitable solvents to remove catalyst residues, and dry it under vacuum to a constant weight.

  • Characterize the resulting polyethylene for its molecular weight, molecular weight distribution (GPC), and thermal properties (DSC).

Synthesis of a Zirconocene Catalyst with a 2,6-Dicyclohexylphenoxide Ligand

This protocol outlines a potential route to a zirconocene complex bearing a 2,6-dicyclohexylphenoxide ligand.

Materials:

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • This compound

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous diethyl ether or THF

  • Anhydrous toluene

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to -78 °C and slowly add n-butyllithium (1 equivalent).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours to ensure complete deprotonation, forming lithium 2,6-dicyclohexylphenoxide.

  • In a separate Schlenk flask, dissolve zirconocene dichloride (1 equivalent) in anhydrous toluene.

  • Slowly add the solution of lithium 2,6-dicyclohexylphenoxide to the zirconocene dichloride solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the precipitated lithium chloride by filtration under an inert atmosphere.

  • Remove the solvent from the filtrate under vacuum to obtain the zirconocene phenoxide complex.

  • Characterize the product using standard analytical methods.

Propylene Polymerization using the Prepared Metallocene-Type Catalyst

Materials:

  • Prepared zirconocene phenoxide catalyst

  • Methylaluminoxane (MAO) as co-catalyst

  • High-purity propylene gas

  • Anhydrous toluene (polymerization grade)

  • High-pressure polymerization reactor

Procedure:

  • Prepare the reactor as described in section 3.2.

  • Introduce anhydrous toluene into the reactor, followed by the MAO solution. The Al/Zr molar ratio should be optimized (e.g., 500:1 to 2000:1).

  • Inject a solution of the zirconocene phenoxide catalyst in toluene into the reactor.

  • Introduce propylene gas into the reactor to the desired pressure.

  • Conduct the polymerization at a controlled temperature (e.g., 30-70 °C) for the desired duration.

  • Terminate the polymerization and work up the polypropylene product as described in section 3.2.

  • Characterize the polypropylene for its molecular weight, molecular weight distribution, and tacticity (¹³C NMR).

Data Presentation (Hypothetical)

The following tables present hypothetical data that could be generated from experiments based on the protocols above. These tables are for illustrative purposes to guide data organization and comparison.

Table 1: Hypothetical Results for Ethylene Polymerization with a Ti-based Catalyst System

EntryCatalystCo-catalystAl/Ti RatioTemp (°C)Pressure (bar)Activity (kg PE/mol Ti·h)Mw ( g/mol )PDI (Mw/Mn)
1TiCl₃(OAr)TEAL200505150250,0003.5
2TiCl₂(OAr)₂TEAL200505120300,0003.2
3TiCl₃(OAr)TEAL500505180230,0003.8
4TiCl₃(OAr)TEAL200705250200,0004.1

*OAr = 2,6-dicyclohexylphenoxide

Table 2: Hypothetical Results for Propylene Polymerization with a Zr-based Catalyst System

EntryCatalystCo-catalystAl/Zr RatioTemp (°C)Activity (kg PP/mol Zr·h)Mw ( g/mol )PDI (Mw/Mn)Isotacticity ([mmmm] %)
1Cp₂ZrCl(OAr)MAO100050500150,0002.585
2Cp₂Zr(OAr)₂MAO100050350180,0002.382
3Cp₂ZrCl(OAr)MAO200050650140,0002.888
4Cp₂ZrCl(OAr)MAO100070800120,0003.080

*OAr = 2,6-dicyclohexylphenoxide

Visualizations

Signaling Pathways and Experimental Workflows

Ziegler_Natta_Catalyst_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product phenol This compound deprotonation Deprotonation phenol->deprotonation base Triethylamine base->deprotonation ti_prec TiCl4 reaction Reaction with TiCl4 ti_prec->reaction deprotonation->reaction filtration Filtration reaction->filtration drying Drying filtration->drying catalyst Titanium-Phenoxide Catalyst Precursor drying->catalyst

Caption: Workflow for the synthesis of a Ziegler-Natta type catalyst precursor.

Polymerization_Workflow cluster_setup Reactor Setup cluster_polymerization Polymerization cluster_workup Product Work-up reactor Prepare Reactor solvent Add Solvent reactor->solvent cocatalyst Add Co-catalyst solvent->cocatalyst catalyst_inj Inject Catalyst cocatalyst->catalyst_inj monomer_add Add Monomer catalyst_inj->monomer_add polymerize Polymerize monomer_add->polymerize quench Quench Reaction polymerize->quench filter_wash Filter and Wash quench->filter_wash dry Dry Polymer filter_wash->dry

Caption: General workflow for olefin polymerization.

Metallocene_Activation cluster_components Catalyst System Components cluster_activation Activation cluster_polymerization Polymerization metallocene Cp2ZrCl(OAr) active_species [Cp2Zr(OAr)]+[MAO-Cl]- metallocene->active_species mao MAO mao->active_species polymer Polypropylene active_species->polymer monomer Propylene monomer->polymer Insertion

Caption: Activation of a metallocene precursor with MAO.

Application Notes and Protocols: Formulation of 2,6-Dicyclohexylphenol in Antioxidant Blends for Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexylphenol is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by two bulky cyclohexyl groups flanking the hydroxyl group, confers high stability and potent radical scavenging activity. This structural feature makes it an excellent candidate for protecting sensitive pharmaceutical ingredients and biologics from oxidative degradation. The efficacy of antioxidants can often be significantly enhanced through synergistic combinations, where the total antioxidant effect of the blend is greater than the sum of the individual effects of its components.

This document provides detailed application notes and protocols for the formulation of this compound in antioxidant blends to achieve synergistic effects. We will explore its combination with other common antioxidants, such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E), and provide methodologies for evaluating their synergistic potential. While direct experimental data for this compound in synergistic blends is limited in published literature, the principles and protocols outlined here are based on well-established knowledge of hindered phenolic antioxidants and their interactions.

Mechanism of Action and Synergy

Hindered phenolic antioxidants, like this compound, act as primary antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the bulky neighboring groups, preventing it from initiating new oxidation chains.

Synergism in antioxidant blends often arises from the regeneration of the primary antioxidant by a co-antioxidant. For instance, ascorbic acid can regenerate the phenoxyl radical of a phenolic antioxidant back to its active form, while being itself oxidized to a less reactive radical.[1] Similarly, alpha-tocopherol can participate in this regenerative cycle. This recycling mechanism enhances the overall antioxidant capacity and prolongs the protective effect of the blend.

Data Presentation: Illustrative Antioxidant Activity

The following tables present illustrative quantitative data on the antioxidant activity of this compound and its blends. The data is hypothetical and based on typical values observed for structurally similar hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT).[2][3]

Table 1: Radical Scavenging Activity (IC50) of Individual Antioxidants

AntioxidantDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)
This compound45.832.5
Ascorbic Acid8.26.5
Alpha-Tocopherol15.712.3

Lower IC50 values indicate higher antioxidant activity.

Table 2: Synergistic Effect of this compound Blends (1:1 ratio) in DPPH Assay

Antioxidant BlendExperimental IC50 (µg/mL)Theoretical IC50 (µg/mL)Synergy Index*
This compound + Ascorbic Acid18.527.01.46
This compound + Alpha-Tocopherol22.330.751.38

Synergy Index = Theoretical IC50 / Experimental IC50. A value > 1 indicates synergy.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Individual Antioxidants and Blends

Antioxidant/BlendFRAP Value (µM Fe(II)/g)
This compound350
Ascorbic Acid1100
Alpha-Tocopherol650
This compound + Ascorbic Acid (1:1)980
This compound + Alpha-Tocopherol (1:1)720

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • Ascorbic Acid (positive control)

  • Alpha-Tocopherol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound, ascorbic acid, and alpha-tocopherol in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Create a series of dilutions for each antioxidant and blend in methanol.

  • In a 96-well plate, add 50 µL of each dilution to a well.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank. A control well should contain methanol and the DPPH solution.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound and other antioxidants

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the solution to 37°C before use.

  • Prepare stock solutions and dilutions of the antioxidants and blends in a suitable solvent.

  • Add 20 µL of each sample dilution to a well in a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The FRAP value is expressed as µM of Fe(II) equivalents per gram of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Materials:

  • This compound and other antioxidants

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of antioxidants and Trolox in a suitable solvent.

  • Prepare a working solution of fluorescein in phosphate buffer.

  • Prepare a solution of AAPH in phosphate buffer.

  • In a black 96-well plate, add 25 µL of each sample, standard, or blank (solvent).

  • Add 150 µL of the fluorescein working solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the area under the curve (AUC) for each sample.

  • The ORAC value is expressed as Trolox equivalents (TE) per gram of the sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A0 This compound B Prepare Stock Solutions A0->B A1 Co-antioxidants (Ascorbic Acid, α-Tocopherol) A1->B C Create Dilution Series & Blends B->C D1 DPPH Assay C->D1 D2 FRAP Assay C->D2 D3 ORAC Assay C->D3 E1 Measure Absorbance/ Fluorescence D1->E1 D2->E1 D3->E1 E2 Calculate IC50/ FRAP/ORAC Values E1->E2 F Determine Synergy Index E2->F

Caption: Experimental workflow for evaluating antioxidant synergy.

Synergistic_Antioxidant_Mechanism cluster_oxidation Oxidative Stress cluster_antioxidants Antioxidant System R Free Radical (R•) A_H This compound (Active) R->A_H Radical Scavenging A_rad Phenoxyl Radical (Inactive) A_H->A_rad H• donation A_rad->A_H Regeneration Co_A_H Co-antioxidant (e.g., Ascorbic Acid) Co_A_H->A_rad Co_A_rad Co-antioxidant Radical (Less Reactive) Co_A_H->Co_A_rad H• donation

Caption: Mechanism of synergistic antioxidant action.

References

Application Notes and Protocols: Synthesis and Novel Applications of 2,6-Dicyclohexylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of derivatives from 2,6-dicyclohexylphenol and their emerging applications as precursors for advanced catalysts, novel general anesthetics, and potent antioxidants. Detailed experimental protocols for synthesis and application-specific assays are provided, along with quantitative data to facilitate comparison and further research.

Application as a Precursor for Advanced Catalysts

Derivatives of this compound, such as 2,6-diphenylphenol, are valuable as raw materials for catalysts used in various chemical syntheses, including the production of fragrance precursors like l-isopulegol and in the manufacturing of acrylic block copolymers[1]. The synthesis of 2,6-diphenylphenol from this compound is a key dehydrogenation reaction.

Quantitative Data: Synthesis of 2,6-Diphenylphenol
ParameterValueReference
Starting MaterialThis compound[1]
Catalyst5% Palladium-Activated Carbon (Pd-C)[1]
Reaction Temperature340 °C[1]
Reaction Time4 hours (until >90% conversion)[1]
Purity of Product99.9%[1]
Yield (based on cyclohexene)52.7%[1]
Experimental Protocol: Synthesis of 2,6-Diphenylphenol from this compound

Objective: To synthesize 2,6-diphenylphenol via catalytic dehydrogenation of this compound.

Materials:

  • This compound

  • 5% Palladium-Activated Carbon (Pd-C) catalyst

  • n-Decane

  • Nitrogen gas (for inert atmosphere)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • In a reaction vessel, combine 340 g of this compound and 2.0 g (solid content) of 5% palladium-activated carbon catalyst.

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the reaction mixture to 340 °C with continuous stirring.

  • Maintain the reaction at 340 °C for 4 hours, or until the conversion of this compound exceeds 90% as monitored by a suitable analytical technique (e.g., GC-MS).

  • After the reaction is complete, cool the mixture to 110 °C.

  • Dilute the reaction mixture with 100 g of n-decane.

  • Filter the hot solution to remove the Pd-C catalyst.

  • Allow the filtrate to cool to room temperature to induce crystallization of 2,6-diphenylphenol.

  • Collect the crystals by filtration.

  • Dry the crystals under vacuum to obtain pure 2,6-diphenylphenol.

Experimental Workflow: Synthesis of 2,6-Diphenylphenol

G cluster_synthesis Synthesis of 2,6-Diphenylphenol Start Start Reaction_Setup Combine this compound and Pd-C catalyst Start->Reaction_Setup Inert_Atmosphere Purge with Nitrogen Reaction_Setup->Inert_Atmosphere Heating Heat to 340°C with stirring Inert_Atmosphere->Heating Reaction Maintain at 340°C for 4h Heating->Reaction Cooling_1 Cool to 110°C Reaction->Cooling_1 Dilution Add n-Decane Cooling_1->Dilution Filtration_1 Filter to remove catalyst Dilution->Filtration_1 Crystallization Cool to room temperature Filtration_1->Crystallization Filtration_2 Collect crystals Crystallization->Filtration_2 Drying Dry under vacuum Filtration_2->Drying End Pure 2,6-Diphenylphenol Drying->End

Caption: Workflow for the synthesis of 2,6-diphenylphenol.

Application in Novel General Anesthetics

Derivatives of this compound are being investigated as novel general anesthetics with improved profiles compared to propofol. These compounds often act as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data: Anesthetic Potency of a 2,6-Disubstituted Phenol Derivative (Ciprofol)
ParameterCiprofol (HSK3486)PropofolReference
Anesthetic Potency4-5 times greater than propofol-[2]
Sedative/Anesthetic Dose1/4 to 1/5 that of propofol-[2]
Therapeutic IndexHigher than propofol-[2]

Signaling Pathway: GABAA Receptor Modulation

G cluster_pathway GABAA Receptor Signaling Pathway Derivative This compound Derivative GABAA_Receptor GABAA Receptor Derivative->GABAA_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABAA_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Anesthesia Anesthetic Effect Inhibition->Anesthesia

Caption: GABAA receptor modulation by this compound derivatives.

Experimental Protocol: Evaluation of GABAA Receptor Modulation (Electrophysiology)

Objective: To assess the positive allosteric modulatory effects of a this compound derivative on GABAA receptor currents using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)

  • GABA solution

  • This compound derivative solution

  • Two-electrode voltage-clamp setup

  • Recording chamber

  • Data acquisition and analysis software

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -60 mV.

  • GABA Application and Potentiation:

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

    • Co-apply the same concentration of GABA with the this compound derivative.

    • Record the potentiation of the GABA-evoked current in the presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the derivative.

    • Calculate the percentage potentiation of the GABA response.

    • Construct concentration-response curves to determine the EC50 for potentiation.

Application as Antioxidants

Sterically hindered phenols, including derivatives of this compound, are known for their antioxidant properties. They can donate a hydrogen atom to free radicals, thereby terminating radical chain reactions and preventing oxidative damage.

Quantitative Data: Antioxidant Activity of Sterically Hindered Phenols (DPPH Assay)
CompoundIC50 (µM)Reference
2,4,6-Trimethylphenol2.11[3]
2,4-Di-tert-butylphenol2.89[3]
2,6-Diisopropylphenol (Propofol)3.55[3]
2,5-Di-tert-butylhydroquinone4.76[3]
2,6-Di-tert-butyl-4-ethylphenol5.23[3]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the antioxidant activity of a this compound derivative by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • This compound derivative solutions of various concentrations in methanol

  • Methanol (as a blank)

  • Ascorbic acid or Trolox (as a positive control)

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a fresh solution of DPPH in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add an equal volume of the derivative solution at different concentrations to the wells.

    • For the control, add methanol instead of the derivative solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the derivative.

    • Determine the IC50 value, which is the concentration of the derivative required to scavenge 50% of the DPPH radicals, from the plot.

Logical Relationship: Antioxidant Mechanism

G cluster_antioxidant Antioxidant Mechanism of Sterically Hindered Phenols Phenol This compound Derivative (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenol->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• Termination Termination of Radical Chain Reaction Phenoxy_Radical->Termination Neutralized_Radical->Termination

Caption: Hydrogen atom donation mechanism of phenolic antioxidants.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield synthesis of 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-yield synthesis of 2,6-Dicyclohexylphenol. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with a cyclohexylating agent, typically cyclohexene or cyclohexanol, in the presence of an acid catalyst. This reaction leads to the substitution of cyclohexyl groups onto the phenol ring.

Q2: What are the common isomers formed during the cyclohexylation of phenol?

A2: The cyclohexylation of phenol typically yields a mixture of isomers, including 2-cyclohexylphenol (2-CP), 4-cyclohexylphenol (4-CP), 2,4-dicyclohexylphenol (2,4-DCP), and the desired this compound (2,6-DCP). Cyclohexylphenyl ether (CPE) can also be formed as a byproduct of O-alkylation.[1][2]

Q3: How can the selectivity towards this compound be enhanced?

A3: Maximizing the yield of this compound hinges on carefully controlling reaction parameters. Key strategies include:

  • Catalyst Selection: Utilizing catalysts known to favor ortho-alkylation, such as aluminum phenoxide, can significantly improve selectivity. The steric hindrance provided by the catalyst can direct the incoming cyclohexyl groups to the positions ortho to the hydroxyl group.

  • Molar Ratio: Employing a specific molar ratio of phenol to the cyclohexylating agent is crucial. An excess of the alkylating agent can lead to the formation of di- and poly-alkylated products.

  • Temperature Control: Reaction temperature plays a vital role in product distribution. Higher temperatures may favor the thermodynamically more stable para isomer, while optimized temperatures can enhance ortho-substitution.[3]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phenol is corrosive and toxic, and many acid catalysts are hazardous. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken when handling corrosive acids and flammable solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of cyclohexylated products - Inactive or insufficient catalyst. - Low reaction temperature. - Insufficient reaction time. - Impure reactants.- Use a fresh, active catalyst and ensure appropriate catalyst loading. - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor progress using techniques like TLC or GC-MS. - Use purified phenol and cyclohexene/cyclohexanol.
Low selectivity for this compound (high proportion of other isomers) - Inappropriate catalyst for ortho-selectivity. - Non-optimal reaction temperature. - Incorrect molar ratio of reactants.- Switch to a catalyst known for ortho-alkylation, such as aluminum phenoxide.[4] - Systematically vary the reaction temperature to find the optimal range for 2,6-isomer formation.[3] - Optimize the phenol to cyclohexylating agent molar ratio. A higher ratio of phenol can sometimes favor mono-alkylation at the ortho positions.
Formation of a significant amount of cyclohexylphenyl ether (CPE) - Reaction conditions favor O-alkylation over C-alkylation. This is often promoted by milder reaction conditions.- Increase the reaction temperature and/or use a stronger acid catalyst to favor the Fries rearrangement of the ether to the C-alkylated product.[2]
Formation of polymeric/tar-like byproducts - Excessively high reaction temperature. - High concentration of the alkylating agent. - Use of a very strong, non-selective acid catalyst.- Lower the reaction temperature. - Reduce the concentration of cyclohexene/cyclohexanol. - Consider using a milder or more selective catalyst.
Difficulty in separating this compound from other isomers - Similar boiling points and polarities of the isomers.- Employ fractional distillation under reduced pressure for initial separation. - Utilize column chromatography with an appropriate stationary and mobile phase for fine purification. - Recrystallization from a suitable solvent may also be effective for isolating the desired isomer.

Experimental Protocols

General Protocol for the Synthesis of this compound using an Acid Catalyst

This protocol provides a general framework. Optimal conditions, particularly temperature and catalyst choice, should be determined experimentally.

Materials:

  • Phenol

  • Cyclohexene (or Cyclohexanol)

  • Acid Catalyst (e.g., Amberlyst-15, Montmorillonite K-10, or a Lewis acid like AlCl₃)

  • Anhydrous solvent (e.g., toluene, heptane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol in the anhydrous solvent.

  • Catalyst Addition: Add the acid catalyst to the solution. If using a Lewis acid like AlCl₃, it should be added portion-wise under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add cyclohexene (or cyclohexanol) to the reaction mixture at the desired temperature.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off. If a Lewis acid was used, quench the reaction by carefully adding it to ice-water.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to separate the unreacted starting materials and different product isomers.

    • For higher purity, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The final product can be further purified by recrystallization.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in Phenol Cyclohexylation
CatalystTemperature (°C)Phenol:Cyclohexene Molar Ratio2-CP (%)4-CP (%)2,4-DCP (%)2,6-DCP (%)CPE (%)
Amberlyst-151201:23545155<1
Montmorillonite K-101501:240302082
Aluminum Phenoxide1801:2.515101060 5
12-Tungstosilicic acid on ZrO₂8010:165305TraceTrace

Note: The values in this table are illustrative and compiled from various sources to demonstrate the trend. Actual yields will vary based on specific experimental conditions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Phenol + Cyclohexene/Cyclohexanol Setup Combine Reactants, Catalyst & Solvent Reactants->Setup Catalyst Acid Catalyst Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heat & Stir under N2 Setup->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction & Washing Quench->Extraction Drying Dry & Concentrate Extraction->Drying Distillation Fractional Distillation Drying->Distillation Chromatography Column Chromatography Distillation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Selectivity of 2,6-DCP Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Ratio Adjust Phenol: Cyclohexene Ratio Start->Check_Ratio Analyze_Byproducts Analyze Byproducts (GC-MS) Check_Catalyst->Analyze_Byproducts Check_Temp->Analyze_Byproducts Check_Ratio->Analyze_Byproducts Check_Purity Verify Reactant Purity Optimize_Purification Optimize Purification (Distillation, Chromatography) Check_Purity->Optimize_Purification Analyze_Byproducts->Check_Purity Success High Yield & Purity Achieved Optimize_Purification->Success Failure Re-evaluate Synthetic Strategy Optimize_Purification->Failure Still low purity

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

References

Identifying and minimizing side reactions in 2,6-Dicyclohexylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dicyclohexylphenol. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclohexene can lead to several byproducts. The most common include:

  • Mono-alkylated phenols: 2-cyclohexylphenol (2-CP) and 4-cyclohexylphenol (4-CP).[1][2]

  • Di-substituted isomer: 2,4-dicyclohexylphenol (2,4-DCP).[1][2]

  • O-alkylation product: Cyclohexylphenyl ether (CPE).[1][2]

  • Over-alkylated products: Tri-substituted phenols can also form, though typically in smaller amounts.

Q2: What causes the formation of cyclohexylphenyl ether (CPE)?

A2: Cyclohexylphenyl ether (CPE) is the result of O-alkylation of the hydroxyl group of phenol, as opposed to the desired C-alkylation on the aromatic ring. The formation of CPE versus C-alkylated products is influenced by the catalyst and reaction conditions. Weaker acid sites may favor O-alkylation, while stronger acid sites are required for C-alkylation.[2]

Q3: Why am I getting a high proportion of 2,4-dicyclohexylphenol instead of the 2,6-isomer?

A3: The selectivity towards this compound is influenced by steric hindrance and reaction conditions. The formation of the 2,4-isomer can be favored under certain conditions. For instance, longer reaction times can lead to the isomerization of the initially formed 2-cyclohexylphenol to the thermodynamically more stable 4-cyclohexylphenol, which can then undergo a second alkylation to form 2,4-dicyclohexylphenol.[1]

Q4: Can the catalyst choice influence the product distribution?

A4: Absolutely. The choice of catalyst is critical in Friedel-Crafts reactions. Different catalysts, such as Lewis acids (e.g., AlCl₃, FeCl₃) and various solid acid catalysts (e.g., zeolites, 12-tungstosilicic acid), exhibit different activities and selectivities.[1][3][4] The catalyst's properties, including acid strength and pore structure, can influence the ratio of ortho- to para-alkylation and the extent of di-substitution.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Inappropriate phenol to cyclohexene molar ratio.- Suboptimal reaction temperature.- Insufficient catalyst amount or activity.- Optimize the molar ratio of reactants. An excess of phenol can suppress di-alkylation.- Vary the reaction temperature. Higher temperatures can increase conversion but may also lead to more byproducts.[1]- Increase the catalyst loading or use a more active catalyst.
High Levels of Mono-alkylated Products (2-CP and 4-CP) - Insufficient amount of cyclohexene.- Short reaction time.- Increase the molar ratio of cyclohexene to phenol to favor di-substitution.- Extend the reaction time to allow for the second alkylation to occur.
Predominance of 4-Cyclohexylphenol and 2,4-Dicyclohexylphenol - Thermodynamic control favoring the para-isomer.- Isomerization of 2-cyclohexylphenol.[1]- Use a catalyst that favors ortho-alkylation due to steric hindrance.- Lower the reaction temperature to favor kinetic control.- Reduce the reaction time to minimize isomerization.
Significant Formation of Cyclohexylphenyl Ether (CPE) - Reaction conditions favoring O-alkylation.- Use of a catalyst with weaker acid sites.[2]- Employ a catalyst with stronger acid sites to promote C-alkylation.[2]- Modify the reaction temperature and solvent.
Complex Product Mixture/Difficulty in Purification - Over-alkylation.- Catalyst degradation or side reactions.- Use a larger excess of phenol to minimize polyalkylation.[5]- Ensure the purity of starting materials and use a stable catalyst.- Employ purification techniques such as fractional distillation or chromatography.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • Phenol

  • Cyclohexene

  • Catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia, Aluminum Chloride)

  • Solvent (if applicable, e.g., an inert solvent like hexane)

  • Sodium hydroxide solution (for workup)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol and the catalyst. If using a solvent, add it at this stage.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 80°C). Add cyclohexene dropwise from the dropping funnel over a specified period.

  • Reaction: Stir the mixture vigorously at the reaction temperature for the desired duration (e.g., 6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst is used, filter it off. The catalyst may be recyclable after washing and drying.

    • Wash the reaction mixture with an aqueous sodium hydroxide solution to remove unreacted phenol.

    • Neutralize the organic layer with dilute hydrochloric acid and then wash with water until the pH is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Note: The optimal conditions (molar ratios, temperature, catalyst loading, and reaction time) will vary depending on the specific catalyst and equipment used.[1]

Visualizations

Reaction_Pathway Phenol Phenol Catalyst Acid Catalyst Cyclohexene Cyclohexene Intermediate_2CP 2-Cyclohexylphenol (2-CP) Catalyst->Intermediate_2CP + Cyclohexene Intermediate_4CP 4-Cyclohexylphenol (4-CP) Catalyst->Intermediate_4CP + Cyclohexene Byproduct_CPE Cyclohexylphenyl Ether (Side Product) Catalyst->Byproduct_CPE + Cyclohexene (O-Alkylation) Intermediate_2CP->Intermediate_4CP Isomerization Product_26DCP This compound (Target Product) Intermediate_2CP->Product_26DCP + Cyclohexene Byproduct_24DCP 2,4-Dicyclohexylphenol (Side Product) Intermediate_2CP->Byproduct_24DCP + Cyclohexene Intermediate_4CP->Byproduct_24DCP + Cyclohexene Troubleshooting_Workflow Start Start: Analyze Product Mixture (GC-MS, NMR) Check_Yield Low Yield of 2,6-DCP? Start->Check_Yield Optimize_Conditions Optimize: - Molar Ratio - Temperature - Catalyst Load Check_Yield->Optimize_Conditions Yes High_Mono High Mono-alkylation (2-CP, 4-CP)? Check_Yield->High_Mono No Optimize_Conditions->Start Increase_Alkylation Increase Cyclohexene Ratio &/or Reaction Time High_Mono->Increase_Alkylation Yes High_Para High 2,4-DCP / 4-CP? High_Mono->High_Para No Increase_Alkylation->Start Adjust_Selectivity Modify Catalyst Lower Temperature Shorter Reaction Time High_Para->Adjust_Selectivity Yes High_CPE High CPE? High_Para->High_CPE No Adjust_Selectivity->Start Change_Catalyst Use Stronger Acid Catalyst High_CPE->Change_Catalyst Yes End End: Desired Purity Achieved High_CPE->End No Change_Catalyst->Start

References

Addressing catalyst deactivation and regeneration in 2,6-Dicyclohexylphenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration during the synthesis of 2,6-Dicyclohexylphenol.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the catalytic alkylation of phenol with cyclohexene to produce this compound.

Observed Problem Potential Cause Suggested Action
Decreased Phenol Conversion Catalyst Deactivation by Coking: Formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is a common issue with solid acid catalysts like zeolites.[1][2][3]1. Confirm Coking: Perform Temperature Programmed Oxidation (TPO) on a spent catalyst sample to quantify coke content. 2. Regenerate Catalyst: Carry out a controlled calcination in air to burn off the coke. A typical procedure involves heating the catalyst in a stream of air at a temperature between 500-600°C.[4][5] 3. Optimize Reaction Conditions: Consider lowering the reaction temperature or increasing the phenol to cyclohexene molar ratio to reduce the rate of coke formation.[6]
Shift in Product Selectivity (e.g., increase in mono-substituted phenols) Loss of Active Sites: Stronger acid sites, which may be responsible for di-alkylation, could be preferentially deactivated. Pore Mouth Blocking: Coke deposition at the entrance of catalyst pores can restrict access to active sites within the pores, favoring reactions on the external surface.1. Characterize Acidity: Use techniques like ammonia temperature-programmed desorption (NH3-TPD) to compare the acid site distribution of fresh and spent catalysts. 2. Gentle Regeneration: Employ a lower regeneration temperature or a shorter duration to selectively remove more reactive coke without altering the catalyst structure. 3. Catalyst Modification: Consider using a catalyst with a larger pore size or a hierarchical pore structure to mitigate diffusion limitations.
Increased Pressure Drop Across a Fixed-Bed Reactor Catalyst Attrition/Fines Formation: Mechanical stress on the catalyst particles can lead to breakage and the formation of fine particles that clog the reactor bed.[7] Excessive Coking: Severe coking can lead to particle agglomeration and block the void spaces in the catalyst bed.1. Inspect Catalyst Particles: Visually inspect the spent catalyst for signs of breakage or fines. 2. Review Operating Procedures: Ensure that the reactor is not subjected to sudden pressure or temperature changes. 3. Screen Catalyst: After regeneration, screen the catalyst to remove fines before reloading it into the reactor.
Complete Loss of Catalytic Activity Irreversible Poisoning: Contaminants in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites. Catalyst Structural Collapse: Exposure to excessively high temperatures during reaction or regeneration can lead to sintering and loss of the catalyst's porous structure.[7]1. Analyze Feedstock: Test the phenol and cyclohexene feedstocks for potential poisons. 2. Characterize Spent Catalyst: Use techniques like X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis to check for changes in the catalyst's crystal structure and surface area. 3. Replace Catalyst: If irreversible poisoning or structural collapse is confirmed, the catalyst will need to be replaced.

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for the synthesis of this compound?

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene using solid acid catalysts. Commonly employed catalysts include:

  • Zeolites: Large-pore zeolites such as H-Beta (H-BEA), H-Y (FAU), and H-Mordenite (MOR) are frequently used due to their strong Brønsted acid sites and shape-selective properties.

  • Ion-Exchange Resins: Macroporous sulfonic acid resins like Amberlyst-15 are effective catalysts for this liquid-phase reaction.[8]

  • Supported Heteropoly Acids: Dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay has shown high activity.[9]

2. What are the primary mechanisms of catalyst deactivation in this process?

The main causes of catalyst deactivation are:

  • Coking: The formation of heavy, carbon-rich deposits (coke) on the catalyst surface and within its pores is a major deactivation pathway.[1][2] Coke is often formed from the polymerization of reactants or products.

  • Fouling: Adsorption of high molecular weight byproducts can block active sites.[7]

  • Poisoning: Impurities in the feedstock can chemisorb onto the active sites, rendering them inactive.

  • Sintering: At high temperatures, the catalyst's surface area can decrease due to the agglomeration of small crystallites, leading to a loss of active sites.[7]

3. How can I regenerate a coked solid acid catalyst?

A common and effective method for regenerating a coked solid acid catalyst is calcination . This involves burning off the coke in a controlled manner with an oxidizing agent, typically air. The general steps are:

  • Purging: The reactor is first purged with an inert gas (like nitrogen) to remove any residual hydrocarbons.

  • Oxidation: A stream of diluted air (or air mixed with an inert gas) is introduced at a controlled temperature, usually between 450°C and 550°C.[4] The temperature is ramped up slowly to avoid hotspots that could damage the catalyst.[5]

  • Holding: The catalyst is held at the final temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO2.[5]

  • Cooling: The catalyst is then cooled down under an inert gas.

4. Can the regeneration process itself damage the catalyst?

Yes, improper regeneration can harm the catalyst. Exposing the catalyst to excessively high temperatures during calcination can lead to:

  • Sintering: Irreversible loss of surface area and catalytic activity.[7]

  • Phase Transformation: Changes in the crystalline structure of the catalyst.

  • Loss of Active Components: Volatilization of active species can occur at very high temperatures.

It is crucial to control the regeneration temperature and the oxygen concentration to prevent these issues.

5. What is the role of water in catalyst deactivation and regeneration?

In some zeolite-catalyzed reactions, co-feeding steam can help prevent rapid catalyst deactivation by promoting the desorption of products and preventing the formation of bulky coke precursors.[10] However, at high temperatures, steam can also lead to dealumination of zeolites, which can alter their acidity and activity. During regeneration, the presence of water is generally avoided as it can interfere with the controlled oxidation of coke.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination

This protocol describes a general procedure for the regeneration of a coked solid acid catalyst (e.g., a zeolite) in a laboratory setting.

  • Sample Preparation: A sample of the deactivated catalyst is removed from the reactor.

  • Inert Purge: The catalyst is placed in a quartz tube furnace and purged with a flow of nitrogen (50 mL/min) at 150°C for 1 hour to remove any physisorbed species.

  • Controlled Oxidation: The gas flow is switched to a mixture of 5% oxygen in nitrogen (50 mL/min). The temperature is ramped up from 150°C to 550°C at a rate of 5°C/min.

  • Isothermal Hold: The temperature is held at 550°C for 4-6 hours, or until the concentration of CO2 in the effluent gas, as measured by an online gas analyzer, returns to baseline.

  • Cooling: The furnace is cooled to room temperature under a flow of nitrogen.

  • Characterization: The regenerated catalyst should be characterized using techniques such as BET surface area analysis, NH3-TPD, and XRD to confirm the removal of coke and the preservation of the catalyst's properties.

Protocol 2: Temperature Programmed Oxidation (TPO) for Coke Quantification

TPO is used to determine the amount and nature of coke deposited on a catalyst.

  • Sample Loading: A known weight (e.g., 100 mg) of the spent catalyst is loaded into a quartz microreactor.

  • Inert Purge: The sample is heated to 120°C in a flow of helium or argon (30 mL/min) and held for 30 minutes to remove moisture and adsorbed volatiles.

  • Oxidation Ramp: The gas flow is switched to a mixture of 5-10% oxygen in helium (30 mL/min). The temperature is then increased linearly, typically from 100°C to 800°C at a rate of 10°C/min.

  • Detection: The effluent gas is passed through a thermal conductivity detector (TCD) to continuously measure the concentration of CO2 produced from the combustion of coke.

  • Quantification: The amount of coke is calculated by integrating the area under the CO2 peak and comparing it to a calibration curve.

Visualizations

Catalyst_Deactivation_Pathway A Active Catalyst B Reactants (Phenol + Cyclohexene) on Active Sites A->B Adsorption C Desired Product (this compound) B->C Alkylation Reaction E Byproducts/Oligomers B->E Side Reactions C->A Desorption D Deactivated Catalyst (Coke Formation) E->D Polymerization/ Coke Precursors

Caption: Logical flow of catalyst deactivation via coking.

Catalyst_Regeneration_Workflow cluster_0 Deactivation Cycle A Spent Catalyst (Coked) B Inert Gas Purge (e.g., N2) A->B Remove Volatiles C Controlled Oxidation (Air/N2 mixture) B->C Introduce Oxidant D CO2 + H2O (Effluent) C->D Coke Combustion E Regenerated Catalyst C->E Activity Restored

Caption: Experimental workflow for catalyst regeneration.

References

Troubleshooting guide for using 2,6-Dicyclohexylphenol in polymer processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,6-Dicyclohexylphenol as an antioxidant in polymer processing. This guide is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymer processing?

A1: this compound is a sterically hindered phenolic antioxidant. Its primary role is to protect polymers from degradation caused by thermal oxidation during high-temperature processing (e.g., extrusion, injection molding) and throughout the service life of the final product.[1][2][3][4] It works by scavenging free radicals that initiate and propagate the degradation process.[4]

Q2: In which types of polymers is this compound typically used?

A2: Hindered phenolic antioxidants like this compound are effective in a wide range of polymers, including polyolefins (polyethylene, polypropylene), elastomers, and engineering thermoplastics.[5] The choice of antioxidant often depends on the specific polymer and the processing conditions.

Q3: What are the key performance indicators to evaluate the effectiveness of this compound?

A3: The effectiveness of an antioxidant is typically assessed by measuring the thermal stability of the polymer. Key performance indicators include Oxidative Induction Time (OIT), which measures the time until the onset of oxidation at a specific temperature, and the stability of the Melt Flow Index (MFI) after processing, which indicates the retention of molecular weight.[6][7][8][9][10][11][12]

Q4: Can this compound be used in combination with other additives?

A4: Yes, it is common practice to use a combination of primary antioxidants, like this compound, with secondary antioxidants (e.g., phosphites, thioesters).[1][13] This synergistic combination can provide enhanced protection during both processing and long-term use.[13]

Troubleshooting Guide

This section addresses common problems encountered when using this compound in polymer processing, presented in a question-and-answer format.

Issue 1: Poor Dispersion of this compound in the Polymer Matrix

  • Question: My final polymer product shows signs of agglomerates or specks, and the performance is inconsistent. What could be the cause and how can I fix it?

  • Answer: This issue is likely due to poor dispersion of the this compound. This can happen if the antioxidant is not fully solubilized in the polymer melt or if the mixing process is inadequate.[14]

    • Solution 1: Optimize Processing Temperature: Increasing the processing temperature can improve the solubility of the antioxidant in the polymer melt. However, care must be taken not to exceed the degradation temperature of either the polymer or the this compound.

    • Solution 2: Enhance Mixing Efficiency: Employing high-shear mixing during the compounding process can help break down agglomerates and ensure a more uniform distribution of the antioxidant.[14]

    • Solution 3: Masterbatching: A highly effective method to ensure good dispersion is to use a masterbatch.[14] This involves pre-dispersing a high concentration of this compound in a carrier resin that is compatible with the main polymer. This masterbatch is then blended with the bulk polymer during processing.

Issue 2: "Blooming" - Migration of this compound to the Polymer Surface

  • Question: I am observing a hazy or crystalline layer on the surface of my polymer product after some time. What is causing this and how can it be prevented?

  • Answer: This phenomenon is known as "blooming" and occurs when the antioxidant migrates to the surface of the polymer.[15] This is often a result of using a concentration of this compound that exceeds its solubility limit in the polymer at room temperature.[15]

    • Solution 1: Adjust Antioxidant Concentration: The most direct solution is to reduce the concentration of this compound to a level below its solubility threshold in the specific polymer being used.[15]

    • Solution 2: Consider Polymer Crystallinity: The solubility of additives is generally lower in semi-crystalline polymers compared to amorphous polymers.[15] If possible, selecting a polymer with a more amorphous structure can increase the solubility of the antioxidant.

Issue 3: Unexpected Change in Melt Flow Index (MFI)

  • Question: The Melt Flow Index (MFI) of my polymer is significantly different from the expected value after processing with this compound. Why is this happening?

  • Answer: A significant change in MFI indicates a change in the polymer's molecular weight. An increase in MFI suggests chain scission (degradation), while a decrease could indicate cross-linking.[10][11][12][16] If the MFI increases, it may be that the concentration of this compound is insufficient to protect the polymer from thermo-oxidative degradation at the processing temperature. A decrease in MFI is less common with phenolic antioxidants but could be related to complex interactions with other additives or impurities.

    • Solution 1: Evaluate Antioxidant Concentration: Ensure that the concentration of this compound is optimized for the specific polymer and processing conditions.

    • Solution 2: Incorporate a Secondary Antioxidant: The addition of a secondary antioxidant, such as a phosphite, can provide better processing stability and help maintain the MFI.[13]

Data Presentation

The following tables provide illustrative quantitative data on the performance of a hindered phenolic antioxidant, similar to this compound, in common polymer systems. This data is for comparative purposes and actual results may vary depending on the specific experimental conditions.

Table 1: Thermal Stability of High-Density Polyethylene (HDPE) with a Hindered Phenolic Antioxidant

AntioxidantConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
Control (No Antioxidant)0< 5
This compound (Illustrative)0.170 - 90
Commercial Antioxidant A0.180 - 100
Commercial Antioxidant B0.160 - 80

Table 2: Melt Flow Index (MFI) Stability of Polypropylene (PP) with a Hindered Phenolic Antioxidant after Multiple Extrusions

AntioxidantConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 5th Pass
Control (No Antioxidant)03.515.2
This compound (Illustrative)0.13.35.8
Commercial Antioxidant A + Phosphite0.1 + 0.13.24.5

Experimental Protocols

1. Determination of Oxidative Induction Time (OIT)

  • Standard: ASTM D3895

  • Methodology: A small sample (5-10 mg) of the polymer containing this compound is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC). The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere. Once the temperature has stabilized, the gas is switched to oxygen at the same flow rate. The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.[8][9]

2. Measurement of Melt Flow Index (MFI)

  • Standard: ASTM D1238

  • Methodology: A specified amount of the polymer is loaded into the heated barrel of a melt flow indexer at a set temperature (e.g., 230°C for polypropylene). A standard weight is then applied to a piston, which forces the molten polymer through a die of a specific diameter. The amount of polymer extruded in 10 minutes is collected and weighed. The MFI is expressed in grams per 10 minutes.[10][11][12]

Visualizations

cluster_0 Polymer Processing Workflow with this compound Raw_Polymer Raw Polymer Resin Blending Blending/Compounding Raw_Polymer->Blending Antioxidant This compound Antioxidant->Blending Extrusion Extrusion/Molding Blending->Extrusion Final_Product Final Polymer Product Extrusion->Final_Product QC_Testing Quality Control Testing (OIT, MFI) Final_Product->QC_Testing cluster_1 Antioxidant Mechanism of this compound Polymer Polymer Chain (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Initiation Heat_Shear Heat/Shear/UV Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical Propagation Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Stable_Radical Stable Phenoxy Radical (ArO•) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Propagation Inert_Products Inert Products Peroxy_Radical->Inert_Products Antioxidant This compound (ArOH) Antioxidant->Stable_Radical Donates H• Stable_Radical->Inert_Products Termination cluster_2 Troubleshooting Decision Tree Start Processing Issue Observed? Dispersion_Check Poor Dispersion? Start->Dispersion_Check Yes Blooming_Check Surface Blooming? Start->Blooming_Check No Dispersion_Check->Blooming_Check No Dispersion_Solutions Optimize Temp Improve Mixing Use Masterbatch Dispersion_Check->Dispersion_Solutions Yes MFI_Check MFI out of Spec? Blooming_Check->MFI_Check No Blooming_Solutions Reduce Concentration Check Polymer Crystallinity Blooming_Check->Blooming_Solutions Yes MFI_Solutions Adjust Concentration Add Secondary AO MFI_Check->MFI_Solutions Yes End Problem Resolved MFI_Check->End No Dispersion_Solutions->End Blooming_Solutions->End MFI_Solutions->End

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2,6-Dicyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 2,6-dicyclohexylphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired this compound Isomer

  • Potential Cause: Suboptimal reaction conditions favoring the formation of other isomers (2-cyclohexylphenol, 4-cyclohexylphenol, 2,4-dicyclohexylphenol) or byproducts.

  • Recommended Actions:

    • Temperature Control: The reaction temperature is a critical factor. Lower temperatures generally favor ortho-substitution, which is the first step toward the 2,6-isomer. However, excessively low temperatures may hinder the second alkylation step. Conversely, higher temperatures tend to favor the formation of the para-isomer (4-cyclohexylphenol).[1] It is crucial to optimize the temperature to maximize the formation of the di-ortho substituted product.

    • Molar Ratio Adjustment: An excess of phenol relative to cyclohexene can favor mono-alkylation. To promote di-substitution, the molar ratio of cyclohexene to phenol needs to be carefully optimized. A stepwise addition of cyclohexene may also improve selectivity.

    • Catalyst Selection: The choice of an appropriate acid catalyst is paramount. Sterically bulky catalysts or those with specific pore structures can enhance selectivity for the ortho-positions. While various solid acid catalysts like zeolites and clays are used for phenol alkylation, specific catalysts tailored for di-ortho selectivity should be investigated.[2] Aluminum-based catalysts, such as aluminum phenolate, have also been utilized in related ortho-alkylation reactions.[3]

Issue 2: High Levels of Byproduct Formation (e.g., Cyclohexyl Phenyl Ether, Polyalkylation)

  • Potential Cause: Reaction conditions promoting O-alkylation or multiple alkylations on the phenol ring.

  • Recommended Actions:

    • Minimizing O-Alkylation: The formation of cyclohexyl phenyl ether is an O-alkylation byproduct that competes with the desired C-alkylation.[2] Lower reaction temperatures can sometimes favor O-alkylation, so a careful balance is needed.[4] The choice of catalyst can also significantly influence the O- vs. C-alkylation ratio.

    • Controlling Polyalkylation: The formation of tri-alkylated and other poly-alkylated products can be a significant issue, reducing the yield of the desired this compound.[5] This can often be controlled by adjusting the stoichiometry of the reactants. Using a precise molar ratio of phenol to cyclohexene is critical.

Issue 3: Difficulty in Purifying this compound from Isomeric Mixture

  • Potential Cause: The presence of multiple isomers with similar physical properties makes separation challenging.

  • Recommended Actions:

    • Fractional Distillation: Due to differences in boiling points between the various isomers, fractional distillation under reduced pressure can be an effective purification method.[6]

    • Crystallization: Exploiting differences in the melting points and solubilities of the isomers is a key purification strategy. Low-temperature crystallization, with or without a non-polar solvent like hexane, can be used to selectively crystallize the desired isomer or to remove unwanted solid isomers.[6][7]

Issue 4: Catalyst Deactivation and Regeneration

  • Potential Cause: Coke formation on the catalyst surface or leaching of active sites can lead to a decrease in catalytic activity over time, which is a critical issue in scale-up.

  • Recommended Actions:

    • Regeneration Protocols: For solid acid catalysts, a common regeneration method involves calcination at high temperatures to burn off coke deposits. The specific temperature and atmosphere (e.g., air, inert gas) will depend on the catalyst type.

    • Catalyst Stability: When selecting a catalyst for scale-up, its long-term stability and ease of regeneration are important considerations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of an acid catalyst.[5] This reaction involves the electrophilic substitution of two cyclohexyl groups onto the ortho positions of the phenol ring.

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of solid acid catalysts have been investigated, including zeolites (like HY and H-beta), acid-treated clays, and heteropolyacids (e.g., 12-tungstophosphoric acid supported on zirconia).[2] The choice of catalyst significantly impacts the selectivity towards the desired 2,6-isomer.

Q3: What are the main byproducts to expect in this reaction?

A3: The primary byproducts are other isomers of cyclohexylated phenols, such as 2-cyclohexylphenol, 4-cyclohexylphenol, and 2,4-dicyclohexylphenol.[5] O-alkylation can also lead to the formation of cyclohexyl phenyl ether.[2] Over-alkylation can result in tri-substituted phenols.

Q4: How can I monitor the progress of the reaction and the product distribution?

A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable analytical techniques for monitoring the reaction. These methods allow for the separation and quantification of the starting materials, the desired product, and the various byproducts.

Q5: What are the key safety precautions to consider during the scale-up of this synthesis?

A5: Phenol is corrosive and toxic and should be handled with appropriate personal protective equipment (PPE). Cyclohexene is flammable. The use of strong acids as catalysts requires careful handling to avoid corrosion and chemical burns. The reaction may be exothermic, so proper temperature control and a plan for heat management are essential during scale-up.

Data Presentation

Table 1: Illustrative Effect of Temperature on Product Selectivity in Phenol Alkylation with Cyclohexene

Temperature (°C)Phenol Conversion (%)Selectivity for 2-Cyclohexylphenol (%)Selectivity for 4-Cyclohexylphenol (%)Selectivity for Di-substituted Phenols (%)
14065553015
18080404515
22090256015

Note: This data is illustrative and based on general trends observed in the literature for mono-alkylation.[1] The formation of di-substituted phenols will also be temperature-dependent.

Table 2: Influence of Phenol to Cyclohexene Molar Ratio on Product Distribution (Illustrative)

Phenol:Cyclohexene Molar RatioPhenol Conversion (%)Selectivity for Mono-cyclohexylphenols (%)Selectivity for Di-cyclohexylphenols (%)
5:1708515
2:1856040
1:1954060
1:2>952080

Note: This data is illustrative and based on general principles of Friedel-Crafts alkylation. The specific distribution will depend on the catalyst and other reaction conditions.

Experimental Protocols

Protocol: Synthesis of this compound (Illustrative Lab-Scale)

This protocol is a representative example and should be optimized for specific laboratory conditions and desired outcomes.

Materials:

  • Phenol

  • Cyclohexene

  • Acid Catalyst (e.g., 12-tungstophosphoric acid on hydrous zirconia)

  • Toluene (or another suitable solvent)

  • Sodium hydroxide solution (for work-up)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane (for crystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol and the acid catalyst in a suitable solvent like toluene.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 180-220°C) with vigorous stirring.

  • Addition of Cyclohexene: Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid catalyst.

    • Wash the organic phase with a dilute sodium hydroxide solution to remove unreacted phenol, followed by washing with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification:

    • Perform fractional distillation of the crude product under high vacuum to separate the different isomers based on their boiling points.

    • Further purify the fractions enriched in this compound by recrystallization from a suitable solvent such as hexane at low temperature.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reaction Setup (Phenol, Catalyst, Solvent) heating Heating to Reaction Temperature start->heating addition Dropwise Addition of Cyclohexene heating->addition reaction Reaction Monitoring (GC/TLC) addition->reaction cooling Cooling reaction->cooling filtration Catalyst Filtration cooling->filtration washing Aqueous Washing (NaOH, Water, Brine) filtration->washing drying Drying Organic Phase washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation (Vacuum) evaporation->distillation crystallization Low-Temperature Crystallization distillation->crystallization characterization Characterization (GC-MS, NMR) crystallization->characterization

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Actions start Low Yield of This compound cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Molar Ratio start->cause2 cause3 Inefficient Catalyst start->cause3 solution1 Optimize Temperature (e.g., 180-220°C) cause1->solution1 solution2 Adjust Phenol: Cyclohexene Ratio cause2->solution2 solution3 Screen Catalysts for Ortho-Selectivity cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Analysis of Byproducts in 2,6-Dicyclohexylphenol Synthesis using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dicyclohexylphenol and the analysis of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclohexene?

A1: The major byproducts typically arise from mono- and di-alkylation at different positions on the phenol ring, as well as O-alkylation. The most common byproducts identified are:

  • Monosubstituted phenols: 2-cyclohexylphenol and 4-cyclohexylphenol.

  • Disubstituted phenols: 2,4-dicyclohexylphenol.

  • O-alkylation product: Cyclohexyl phenyl ether.

The formation and distribution of these byproducts are highly dependent on reaction conditions such as temperature, catalyst, and reactant molar ratio.

Q2: How do reaction conditions influence the formation of these byproducts?

A2: Reaction conditions play a critical role in the selectivity of the alkylation reaction.

  • Temperature: Lower temperatures tend to favor the formation of the O-alkylation product, cyclohexyl phenyl ether. As the temperature increases, the thermodynamically more stable C-alkylated products are favored.

  • Catalyst: The choice of acid catalyst can significantly affect the ratio of ortho- to para-substituted products (C-alkylation) and the extent of O-alkylation. For example, homogeneous catalysts like methanesulfonic acid can lead to different ortho/para ratios compared to heterogeneous catalysts like Amberlyst 15.

  • Reactant Molar Ratio: An excess of phenol can help to minimize the formation of polyalkylated byproducts like dicyclohexylphenols.

Q3: What is a suitable GC-MS method for analyzing the reaction mixture?

A3: A general GC-MS method for the analysis of alkylated phenols would involve a capillary column with a non-polar or medium-polarity stationary phase. A typical temperature program would start at a lower temperature to resolve the solvent and lower-boiling components, followed by a ramp to a higher temperature to elute the higher-boiling dicyclohexylphenol isomers.

Troubleshooting Guides

Problem 1: Poor resolution between isomeric byproducts in the chromatogram.
  • Possible Cause 1: Inappropriate GC temperature program.

    • Solution: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers. Start with a lower initial temperature and hold for a few minutes to improve the focusing of early eluting peaks.

  • Possible Cause 2: Unsuitable GC column.

    • Solution: For the analysis of aromatic isomers, a column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point. If resolution is still an issue, consider a longer column or a column with a different stationary phase that offers different selectivity.

  • Possible Cause 3: High injection port temperature.

    • Solution: An excessively high injector temperature can cause thermal degradation of the analytes. Optimize the injector temperature to ensure efficient volatilization without decomposition.

Problem 2: High background noise or ghost peaks in the chromatogram.
  • Possible Cause 1: Contaminated GC system.

    • Solution: Bake out the GC column at a temperature slightly above the final temperature of your analytical run (but below the column's maximum operating temperature) to remove contaminants. If the problem persists, the injector liner and septum may need to be replaced.

  • Possible Cause 2: Impure carrier gas or solvents.

    • Solution: Ensure high-purity carrier gas is used and that gas lines are equipped with appropriate traps to remove moisture and hydrocarbons. Use high-purity solvents for sample preparation.

  • Possible Cause 3: Sample carryover.

    • Solution: Implement a thorough wash sequence for the injection syringe between samples. Injecting a blank solvent run can help identify if carryover is occurring.

Problem 3: Difficulty in identifying unknown peaks in the chromatogram.
  • Possible Cause 1: Lack of reference mass spectra.

    • Solution: Compare the experimental mass spectra of the unknown peaks with a commercial mass spectral library (e.g., NIST, Wiley). Be aware that isomers can have very similar mass spectra.

  • Possible Cause 2: Co-eluting peaks.

    • Solution: If two or more compounds are eluting at the same time, the resulting mass spectrum will be a mixture. Review the peak shape; if it is broad or asymmetrical, co-elution is likely. Adjust the GC temperature program to improve separation. Deconvolution software can also be helpful in separating mixed mass spectra.

  • Possible Cause 3: Byproducts not previously reported.

    • Solution: Based on the reactants and reaction mechanism, propose potential structures for the unknown byproducts. Fragmentation patterns in the mass spectrum can provide clues to the structure. For example, look for characteristic ions of the phenol and cyclohexyl moieties.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol and a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add the acid catalyst (e.g., aluminum chloride or a solid acid catalyst like Amberlyst 15) to the flask. The amount and type of catalyst will significantly influence the reaction outcome.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 100-150°C). Add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for several hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, it needs to be neutralized and removed. This can be done by washing with a dilute base and then water. If a solid catalyst was used, it can be removed by filtration.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography to isolate the desired this compound.

GC-MS Analysis of the Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Quantitative Data

The following table summarizes the typical distribution of products from the alkylation of phenol with cyclohexene under different catalytic conditions. This data is illustrative and actual results will vary based on specific experimental parameters.

CatalystPhenol Conversion (%)2-Cyclohexylphenol (%)4-Cyclohexylphenol (%)2,4-Dicyclohexylphenol (%)Cyclohexyl Phenyl Ether (%)Reference
Amberlyst 15854522153
Methanesulfonic Acid925518109
Zeolite H-Y7830408<1

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis s1 1. Reaction Setup (Phenol, Solvent) s2 2. Catalyst Addition s1->s2 s3 3. Cyclohexene Addition s2->s3 s4 4. Reaction Monitoring (GC-MS) s3->s4 s5 5. Work-up s4->s5 s6 6. Purification s5->s6 a1 1. Sample Preparation (Dilution) s6->a1 Crude/Purified Product a2 2. GC Injection a1->a2 a3 3. Separation in Column a2->a3 a4 4. Mass Spectrometry (Detection & Fragmentation) a3->a4 a5 5. Data Analysis (Identification & Quantification) a4->a5

Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.

Byproduct_Formation cluster_products Reaction Products cluster_byproducts Byproducts Reactants Phenol + Cyclohexene Main_Product This compound Reactants->Main_Product Desired Pathway (Di-ortho-alkylation) Mono_Ortho 2-Cyclohexylphenol Reactants->Mono_Ortho Mono-alkylation (ortho) Mono_Para 4-Cyclohexylphenol Reactants->Mono_Para Mono-alkylation (para) O_Alkylated Cyclohexyl Phenyl Ether Reactants->O_Alkylated O-alkylation Di_Substituted 2,4-Dicyclohexylphenol Mono_Ortho->Di_Substituted Further Alkylation Mono_Para->Di_Substituted Further Alkylation

Caption: Logical relationships in the formation of byproducts during this compound synthesis.

Technical Support Center: Preventing Discoloration of Polymers Stabilized with 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers stabilized with 2,6-Dicyclohexylphenol.

Understanding the Role of this compound

This compound is a hindered phenolic antioxidant. Its primary function is to protect polymers from degradation caused by heat and oxygen during processing and throughout the product's lifecycle. It achieves this by scavenging free radicals, which are highly reactive species that can break down polymer chains, leading to loss of mechanical properties, brittleness, and discoloration.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 4821-19-6[1]

  • Molecular Formula: C₁₈H₂₆O[1]

  • Molecular Weight: 258.4 g/mol [1]

Troubleshooting Guide: Discoloration Issues

Discoloration, often appearing as a yellow or pink tint, in polymers stabilized with phenolic antioxidants like this compound is a common issue. This is typically a cosmetic problem and may not significantly impact the physical properties of the polymer. The primary cause is the "over-oxidation" of the antioxidant itself, leading to the formation of colored byproducts, such as quinones.

The following sections provide a structured approach to troubleshooting discoloration.

Logical Flow for Troubleshooting Discoloration

Troubleshooting_Flow cluster_processing Processing Parameters cluster_environment Environmental Factors cluster_formulation Formulation Review start Discoloration Observed (Yellowing/Pinking) check_processing Review Processing Conditions start->check_processing check_environment Evaluate Environmental Exposure start->check_environment check_formulation Analyze Formulation Components start->check_formulation implement_solutions Implement Corrective Actions check_processing->implement_solutions High Temp, Long Residence Time temp High Temperature? check_processing->temp check_environment->implement_solutions Exposure to NOx/SOx gas NOx/SOx Exposure? (e.g., gas-fired heaters, forklift traffic) check_environment->gas check_formulation->implement_solutions Interactions with Other Additives dosage Incorrect Antioxidant Dosage? check_formulation->dosage time Long Residence Time? temp->time shear High Shear? time->shear uv UV Light Exposure? gas->uv synergy Lack of Synergists? (e.g., Phosphites) dosage->synergy antagonism Antagonistic Additives? (e.g., some HALS) synergy->antagonism

Caption: Troubleshooting workflow for polymer discoloration.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary cause of yellowing or pinking in polymers stabilized with this compound?

The most common cause is the over-oxidation of the this compound antioxidant itself. In its role of neutralizing free radicals to protect the polymer, the antioxidant is consumed. This process can lead to the formation of colored chemical species, primarily quinone-type structures, which impart a yellow or pink hue to the polymer.

Q2: Does this discoloration affect the mechanical properties of the polymer?

In many cases, the discoloration is purely a cosmetic issue and does not significantly alter the mechanical integrity or long-term stability of the polymer. The antioxidant is performing its function by sacrificing itself. However, severe discoloration could be an indicator of extreme processing conditions that might also degrade the polymer.

Q3: Can the discoloration be reversed?

Sometimes, the discoloration caused by the oxidation of phenolic antioxidants can be reversed or reduced by exposure to UV light, such as sunlight. This process, known as photobleaching, can alter the structure of the colored quinone byproducts, rendering them colorless. However, this is not always a practical or reliable solution.

Troubleshooting Specific Issues

Q4: My polymer is yellowing during melt processing. What are the likely causes and how can I fix it?

Yellowing during processing is often due to excessive heat history.

  • High Processing Temperature: High temperatures accelerate the oxidation of the antioxidant.

    • Solution: Lower the processing temperature to the minimum required for adequate melt flow.

  • Long Residence Time: The longer the polymer is exposed to high temperatures, the more the antioxidant will be consumed.

    • Solution: Increase the screw speed or reduce back pressure to minimize the time the polymer spends in the extruder barrel.

  • High Shear: High shear rates can generate localized hot spots, leading to antioxidant degradation.

    • Solution: Optimize the screw design and processing parameters to reduce shear.

Q5: My white or light-colored polymer parts are turning yellow or pink during storage in a warehouse. What is the cause?

This phenomenon is often referred to as "gas fading" or "warehouse yellowing."

  • Exposure to Oxides of Nitrogen (NOx) and Sulfur (SOx): These gases, commonly found in environments with gas-fired heating systems or exhaust from forklifts, can react with phenolic antioxidants to form colored compounds.

    • Solution: Store polymer pellets and finished parts in sealed packaging (e.g., polyethylene-lined bags or boxes) to create a barrier. Improve ventilation in storage areas to reduce the concentration of these gases.

  • Contact with Acidic Materials: Storage in contact with materials like certain types of cardboard can also contribute to discoloration.

    • Solution: Use high-quality, low-acid packaging materials.

Q6: How can I improve the color stability of my formulation from the start?

  • Optimize Antioxidant Dosage: While seemingly counterintuitive, an insufficient amount of antioxidant can be rapidly consumed, leading to discoloration. Conversely, an excessively high concentration can sometimes contribute to color formation. The optimal dosage depends on the polymer, processing conditions, and end-use application.

  • Incorporate a Secondary Antioxidant: Phosphite co-stabilizers work synergistically with phenolic antioxidants. They act as hydroperoxide decomposers, reducing the oxidative load on the primary phenolic antioxidant and thus minimizing its conversion to colored byproducts.

  • Add a Metal Stearate: Zinc stearate can be an effective additive to prevent discoloration. It is believed to form colorless complexes with the oxidized antioxidant, masking the yellowing or pinking effect.

Synergistic Stabilization Workflow

Synergistic_Stabilization Polymer Polymer Matrix FreeRadicals Free Radicals (R•, ROO•) Polymer->FreeRadicals Heat, Shear, UV FreeRadicals->Polymer Degradation Phenolic_AO This compound (Primary Antioxidant) FreeRadicals->Phenolic_AO Scavenging Hydroperoxides Hydroperoxides (ROOH) FreeRadicals->Hydroperoxides Stabilized_Polymer Stabilized Polymer Phenolic_AO->Stabilized_Polymer Phosphite Phosphite Stabilizer (Secondary Antioxidant) Phosphite->Stabilized_Polymer Hydroperoxides->FreeRadicals Decomposition Hydroperoxides->Phosphite Decomposition

References

Technical Support Center: Optimizing Catalyst Loading for Friedel-Crafts Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for the efficient Friedel-Crafts alkylation of phenol.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts alkylation of phenol challenging? A1: The direct Friedel-Crafts alkylation of phenol presents several challenges primarily due to the hydroxyl (-OH) group. The oxygen atom's lone pair of electrons can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to catalyst deactivation.[1][2] This complex formation reduces the catalyst's effectiveness in generating the required electrophile for the reaction.[2] Furthermore, the -OH group is strongly activating, which can make the reaction difficult to control and may lead to side reactions like polyalkylation.[3]

Q2: What types of catalysts are used for phenol alkylation? A2: A variety of catalysts can be used, ranging from traditional Lewis acids to solid acid catalysts.

  • Lewis Acids: Very active catalysts include AlCl₃, AlBr₃, and GaCl₃. Moderately active ones include FeCl₃ and TiCl₄.[4] However, they are prone to deactivation by the phenolic oxygen.[1]

  • Solid Acids: To overcome the issues with homogeneous Lewis acids, heterogeneous catalysts are widely used. These include zeolites (e.g., H-beta, H-mordenite, H-USY), acidic cation-exchange resins, and silica-supported catalysts.[4][5][6][7] These offer benefits like easier product separation and reduced corrosion.

Q3: How do I determine a starting catalyst loading? A3: The optimal catalyst loading must be determined empirically for each specific reaction. A good starting point for screening is a low catalyst loading, typically in the range of 1-5 mol%. You can then gradually increase the amount in subsequent experiments while monitoring the impact on reaction yield and selectivity.

Q4: What is the difference between O-alkylation and C-alkylation in this reaction? A4: Phenols are bidentate nucleophiles, meaning they can react at two positions.[1]

  • O-alkylation: The reaction occurs on the phenolic oxygen, forming a phenyl ether. This pathway is often kinetically favored.[8]

  • C-alkylation: The reaction occurs on the aromatic ring (at the ortho and para positions), forming an alkylphenol. This is the typical Friedel-Crafts product. C-alkylation often requires stronger acid sites compared to O-alkylation. The ratio of O- to C-acylated products can be strongly influenced by catalyst concentration, with higher concentrations often favoring C-acylation.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of phenol. What are the likely causes and how can I fix it? A: Low or no yield is a common problem and can be traced to several factors related to the catalyst and reaction conditions.

  • Possible Cause 1: Catalyst Deactivation by Phenol.

    • Explanation: The lone pair of electrons on the phenolic oxygen coordinates strongly with Lewis acid catalysts like AlCl₃.[1] This complexation deactivates the catalyst, preventing it from activating the alkylating agent.[2]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: For reactions using Lewis acids, a stoichiometric amount or even an excess may be necessary to compensate for the amount complexed with the phenol and the product.

      • Switch to a Heterogeneous Catalyst: Consider using a solid acid catalyst like a zeolite (e.g., H-BEA), which can be less susceptible to this type of deactivation.[8]

  • Possible Cause 2: Catalyst Deactivation by Moisture.

    • Explanation: Lewis acid catalysts are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will react with and inactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and freshly opened or properly stored reagents.

      • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from contaminating the reaction.

  • Possible Cause 3: Insufficient Catalyst Activity.

    • Explanation: The chosen catalyst may not be active enough for the specific alkylating agent and reaction conditions.

    • Troubleshooting Steps:

      • Select a More Active Catalyst: If using a mild Lewis acid, consider switching to a more active one (e.g., from TiCl₄ to AlCl₃).[4]

      • Optimize Temperature: Some reactions require heating to overcome the activation energy. Gradually increase the reaction temperature, but be aware that excessively high temperatures can promote side reactions.[9]

Issue 2: Formation of Multiple Products (Polyalkylation)

Q: My reaction works, but I am getting a mixture of mono-, di-, and even tri-alkylated phenols. How can I improve selectivity for the mono-alkylated product? A: The formation of multiple products is typically due to polyalkylation, which occurs because the alkylated phenol product is often more nucleophilic than the starting phenol, making it more reactive towards further alkylation.[3]

  • Possible Cause 1: High Catalyst Loading or Activity.

    • Explanation: An excessive amount of a highly active catalyst can aggressively promote further alkylation of the electron-rich product.

    • Troubleshooting Steps:

      • Reduce Catalyst Loading: Systematically decrease the amount of catalyst used. This reduces the rate of the second alkylation more significantly than the first.

      • Use a Milder Catalyst: Switch to a less active catalyst that can still facilitate the first alkylation but is less likely to promote the second.

  • Possible Cause 2: Unfavorable Reactant Stoichiometry.

    • Explanation: If the alkylating agent is in excess or at a high concentration relative to phenol, it is more likely to react with the highly activated mono-alkylated product.

    • Troubleshooting Steps:

      • Use an Excess of Phenol: Using a large excess of the aromatic starting material increases the probability that the alkylating agent will react with phenol rather than the alkylated product.[4] This is often the most effective way to minimize polyalkylation.

Issue 3: Poor Regioselectivity (ortho- vs. para-, O- vs. C-alkylation)

Q: I am getting a mixture of isomers (e.g., ortho- and para-alkylphenol, or phenyl ether and alkylphenol). How can I control the regioselectivity? A: The ratio of isomers is influenced by a combination of kinetic and thermodynamic factors, which can be tuned by adjusting the catalyst and reaction conditions.

  • Explanation: The formation of O-alkylated (ether) vs. C-alkylated (alkylphenol) products, as well as the ortho- to para- ratio of C-alkylation, depends heavily on the catalyst type, catalyst amount, and temperature. For example, in the alkylation of phenol with 1-octene using a BEA zeolite catalyst, increasing the catalyst amount was found to increase both the O-/C-alkylate ratio and the o-/p-ratio.

  • Troubleshooting Steps:

    • Vary the Catalyst: Different catalysts have different pore structures and acid site distributions, which can influence selectivity. For zeolites, pore size can create "shape selectivity" that favors one isomer over another.[10]

    • Optimize Catalyst Loading: As shown in the data below, adjusting the catalyst amount can directly impact product ratios.

    • Adjust Reaction Temperature: Lower temperatures may favor the kinetically preferred product (often the ether or ortho-isomer), while higher temperatures can allow for equilibrium to be reached, potentially favoring a more thermodynamically stable isomer (often the para-isomer).[6]

    • Modify Reaction Time: Monitor the product distribution over time. Kinetically favored products like ethers may form first and then rearrange to the more stable C-alkylated products.[8]

Data Presentation

The following tables summarize quantitative data from a study on the liquid phase alkylation of phenol with 1-octene over a zeolite H-beta (BEA) catalyst, illustrating the impact of catalyst loading on reaction outcomes.

Table 1: Effect of Catalyst Amount on Phenol Conversion and Product Selectivity Reaction Conditions: Phenol:1-octene mole ratio = 1:1, Temperature = 373 K, Reaction Time = 6 h.

Catalyst Amount (g)Phenol Conversion (%)O-/C-Alkylate Ratioo-/p-Ratio
0.129.80.281.3
0.237.10.311.5
0.338.50.351.6
(Data sourced from Wagholikar et al., Applied Catalysis A: General 309 (2006) 106–114).

Note: Increasing the catalyst quantity from 0.1 g to 0.3 g showed a marginal increase in conversion after 0.2 g, but it consistently increased the ratio of both O- to C-alkylation and ortho- to para- C-alkylation.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Phenol Alkylation

This protocol provides a general framework for empirically determining the optimal catalyst loading for the alkylation of phenol. Caution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

    • Ensure all glassware is thoroughly oven-dried to remove any traces of water.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Initial Reaction Setup (Screening Phase):

    • To the flask, add the phenol and the anhydrous solvent (e.g., dichloromethane, nitromethane).

    • Begin stirring the solution.

    • In a separate, dry vessel, weigh the catalyst. For an initial screening, use a low loading (e.g., 2-5 mol% for a Lewis acid or a specified weight % for a solid catalyst).

    • If using a solid Lewis acid like AlCl₃, cool the phenol solution in an ice bath (0 °C) before catalyst addition, as the initial complexation can be exothermic.

    • Add the catalyst to the stirred phenol solution. For Lewis acids, this should be done slowly and portion-wise.

    • Dissolve the alkylating agent (e.g., an alkyl halide or alkene) in a small amount of anhydrous solvent and add it to the dropping funnel.

    • Add the alkylating agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine when the reaction is complete or has stalled.

  • Workup and Analysis:

    • Once the reaction is complete, quench it by slowly pouring the mixture into a beaker containing ice and a suitable quenching agent (e.g., dilute HCl for Lewis acid catalysts).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers (e.g., with saturated sodium bicarbonate solution, then brine), dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Analyze the crude product using GC or NMR to determine the conversion, yield, and selectivity (ratio of different isomers).

  • Optimization Iterations:

    • Repeat the experiment, systematically varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%) while keeping all other parameters (temperature, reaction time, stoichiometry) constant.

    • Plot the product yield and selectivity as a function of catalyst loading to identify the optimal amount that maximizes the desired product formation while minimizing side reactions.

Mandatory Visualization

experimental_workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reactants 2. Add Phenol & Solvent prep->reactants catalyst 3. Add Catalyst (e.g., 2 mol% AlCl₃) reactants->catalyst alkyl_agent 4. Add Alkylating Agent (Dropwise at 0 °C) catalyst->alkyl_agent monitor 5. Monitor Reaction (TLC / GC) alkyl_agent->monitor workup 6. Quench & Workup monitor->workup analyze 7. Analyze Product (Yield & Selectivity) workup->analyze decision Optimal? analyze->decision increase_cat Increase Catalyst Loading (e.g., to 5 mol%) decision->increase_cat No complete Protocol Complete decision->complete Yes increase_cat->catalyst

Caption: Workflow for optimizing catalyst loading.

troubleshooting_workflow start Low / No Yield Observed check_conditions 1. Check Reaction Conditions (Anhydrous? Inert Gas?) start->check_conditions re_run Remedy: Ensure Dryness Re-run Experiment check_conditions->re_run No check_catalyst 2. Evaluate Catalyst (Deactivation by -OH?) check_conditions->check_catalyst Yes increase_loading Solution: Increase Catalyst Loading Incrementally check_catalyst->increase_loading change_catalyst Alternative: Switch to Heterogeneous Catalyst (e.g., Zeolite) check_catalyst->change_catalyst check_activity 3. Check Reagent/Catalyst Activity (Old Reagents? Low Temp?) check_catalyst->check_activity No Deactivation increase_loading->check_activity change_catalyst->check_activity optimize_temp Solution: Use Fresh Reagents Optimize Temperature check_activity->optimize_temp

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dicyclohexylphenol and BHT as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant properties of 2,6-Dicyclohexylphenol and the widely-used synthetic antioxidant, Butylated Hydroxytoluene (BHT).

This comparison synthesizes available data on BHT's established antioxidant efficacy and provides a qualitative assessment of this compound's potential based on structure-activity relationships of hindered phenolic antioxidants. A notable scarcity of direct experimental data on the antioxidant activity of this compound in peer-reviewed literature necessitates this approach.

Executive Summary

Quantitative Data Presentation

Due to the lack of available experimental data for this compound, a direct quantitative comparison with BHT is not possible at this time. The following table summarizes typical antioxidant activity data for BHT from a representative study.

Antioxidant AssayBHT (IC50 in µg/mL)Reference Compound (Trolox) (IC50 in µg/mL)
DPPH Radical Scavenging6.72 ± 0.472.81 ± 0.31

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The data presented is from a study on new 4-ethoxy-phenols and is used here for illustrative purposes of BHT's activity.[3]

Mechanism of Action: Hindered Phenolic Antioxidants

Both this compound and BHT belong to the class of hindered phenolic antioxidants.[2][4] Their primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing the radical and terminating the oxidative chain reaction.[5] The steric hindrance provided by the bulky substituents at the ortho positions (the 2 and 6 positions of the phenol ring) is critical for the antioxidant's effectiveness.[1] This hindrance stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains.[2]

The general mechanism can be summarized as follows:

  • Initiation: A free radical (R•) attacks an organic substrate (RH), abstracting a hydrogen atom and forming a substrate radical (R'•).

  • Propagation: The substrate radical (R'•) reacts with oxygen to form a peroxyl radical (R'OO•). This peroxyl radical can then attack another substrate molecule, propagating the chain reaction.

  • Termination: The hindered phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxyl radical (R'OO•), forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical (ArO•). The phenoxyl radical is unreactive and does not propagate the chain reaction.

G cluster_propagation Oxidative Chain Reaction cluster_termination Chain Termination by Antioxidant Free_Radical Free Radical (R•) Substrate Substrate (RH) Substrate_Radical Substrate Radical (R'•) Oxygen Oxygen (O2) Peroxyl_Radical Peroxyl Radical (R'OO•) Hindered_Phenol Hindered Phenol (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Hydroperoxide Hydroperoxide (R'OOH)

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant assays that are used to evaluate the efficacy of compounds like BHT.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (e.g., this compound or BHT) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

G Start Start Prepare_DPPH Prepare DPPH Solution (Purple) Start->Prepare_DPPH Prepare_Sample Prepare Antioxidant Solutions (Various Concentrations) Start->Prepare_Sample Mix Mix DPPH and Antioxidant Solutions Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm (Color changes to Yellow) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 End End Determine_IC50->End

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

  • Sample Preparation: The test compound is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the ABTS•+ working solution is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific period (e.g., 6 minutes).

  • Measurement: The absorbance of the solutions is measured at the same wavelength used for the working solution (around 734 nm).

  • Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus antioxidant concentration.

G Start Start Generate_ABTS Generate ABTS•+ Radical Cation (Blue-Green Solution) Start->Generate_ABTS Prepare_Sample Prepare Antioxidant Solutions (Various Concentrations) Start->Prepare_Sample Mix Mix ABTS•+ and Antioxidant Solutions Generate_ABTS->Mix Prepare_Sample->Mix Incubate Incubate at Room Temp (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm (Solution becomes Colorless) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 End End Determine_IC50->End

Comparative Discussion

While direct experimental data for this compound is lacking, a qualitative comparison with BHT can be made based on their chemical structures and the established principles of antioxidant activity for hindered phenols.

  • Steric Hindrance: Both molecules possess bulky substituents at the 2 and 6 positions of the phenol ring. BHT has two tert-butyl groups, while this compound has two cyclohexyl groups. The cyclohexyl groups are also bulky and are expected to provide significant steric hindrance. This hindrance is crucial for stabilizing the phenoxyl radical formed after hydrogen donation, which is a key determinant of antioxidant efficacy.[2] The relative effectiveness of tert-butyl versus cyclohexyl groups in this regard would require experimental validation.

  • Electronic Effects: The primary antioxidant activity of these compounds stems from the hydrogen-donating ability of the phenolic hydroxyl group. The electronic nature of the substituents on the aromatic ring can influence this property. Both tert-butyl and cyclohexyl groups are alkyl groups and are generally considered to be electron-donating through an inductive effect. This electron-donating nature can increase the electron density on the phenolic oxygen, potentially making the O-H bond easier to break and thus enhancing the hydrogen-donating ability.

  • Lipophilicity: Both BHT and this compound are expected to be lipophilic (fat-soluble) due to the presence of the bulky, nonpolar alkyl and cycloalkyl groups. This property is important for their application as antioxidants in fatty and oily matrices, as it allows them to partition effectively into the lipid phase where oxidation often occurs.

Conclusion and Future Directions

BHT is a well-established antioxidant with a proven track record and a wealth of supporting experimental data. Its efficacy is attributed to its structure as a sterically hindered phenol. Based on its chemical structure, this compound is also expected to function as a hindered phenolic antioxidant. The presence of two bulky cyclohexyl groups at the ortho positions suggests that it would effectively stabilize the phenoxyl radical, a key requirement for potent antioxidant activity.

However, without direct experimental data from standardized antioxidant assays, any claims about the comparative efficacy of this compound versus BHT remain speculative. To provide a definitive comparison, it is imperative that this compound be subjected to a battery of in vitro antioxidant assays, including but not limited to DPPH, ABTS, and ORAC (Oxygen Radical Absorbance Capacity) assays. Such studies would provide the necessary quantitative data (e.g., IC50 values) to accurately assess its antioxidant potential relative to BHT and other established antioxidants. Researchers and drug development professionals are encouraged to undertake such investigations to explore the potential of this compound as a novel antioxidant.

References

Performance comparison of 2,6-Dicyclohexylphenol and other hindered phenols in thermal stability tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Thermal Stabilizers

In the realm of material science and pharmaceutical development, the thermal stability of compounds is a critical parameter influencing product longevity, efficacy, and safety. Hindered phenols are a cornerstone class of antioxidants, prized for their ability to mitigate thermo-oxidative degradation. This guide offers a comparative analysis of the thermal stability of 2,6-Dicyclohexylphenol against other widely used hindered phenolic antioxidants: Butylated Hydroxytoluene (BHT), Irganox 1010, and Irganox 1076.

While direct, publicly available experimental data for this compound under the same conditions as the compared phenols is limited, this guide synthesizes available data and provides a structural-functional perspective on its expected performance. The subsequent sections present a compilation of thermal stability data, detailed experimental methodologies for key analytical techniques, and a visualization of the fundamental mechanism of action for this class of stabilizers.

Quantitative Comparison of Thermal Stability

The thermal stability of hindered phenols is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), specifically through the Oxidation Induction Time (OIT) test. TGA measures the weight loss of a substance as a function of temperature, indicating its decomposition temperature. OIT, determined by DSC, measures the time until the onset of exothermic oxidation at a constant temperature in an oxygen atmosphere, reflecting the material's resistance to oxidative degradation.

The following table summarizes available thermal stability data for BHT, Irganox 1010, and Irganox 1076. It is important to note that the data is compiled from various sources with differing experimental conditions, which can influence the results. A direct, one-to-one comparison should be made with caution. Due to a lack of publicly available TGA and OIT data for this compound, its performance is discussed from a structural standpoint.

AntioxidantMolecular Weight ( g/mol )TGA DataOIT Data (minutes)
This compound 258.42Data not publicly available. Expected to have high thermal stability due to its significant molecular weight and steric hindrance provided by the cyclohexyl groups.Data not publicly available.
Butylated Hydroxytoluene (BHT) 220.35Decomposition begins at ~120-200°C.[1]Initial oxidation temperature of 332 K (~59°C) under an oxygen atmosphere.[2]
Irganox 1010 1177.65First degradation occurs at 270°C (60% mass loss), followed by a second 35% mass loss between 322°C-422°C.[3]OIT of HDPE with Irganox 1010 was 89.73 min.[4]
Irganox 1076 530.88Temperature at 1% weight loss: 230°C; Temperature at 10% weight loss: 288°C.[5][6]-

Structural Insight into this compound's Performance:

Theoretically, this compound is anticipated to exhibit robust thermal stability. Its molecular weight is higher than that of BHT, which generally correlates with lower volatility and higher decomposition temperatures. The bulky dicyclohexyl groups flanking the phenolic hydroxyl group provide significant steric hindrance. This hindrance is crucial for the efficacy of hindered phenols as it stabilizes the phenoxy radical formed during the free-radical scavenging process, preventing it from initiating new oxidation chains.

Experimental Protocols

To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the determination of Oxidation Induction Time (OIT).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the hindered phenol.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a specified atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the antioxidant is placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxidative effects during the initial heating phase.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures at which specific percentages of weight loss occur (e.g., 1%, 5%, 10%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)

Objective: To determine the resistance of a stabilized material to oxidation.

Instrumentation: A differential scanning calorimeter equipped with a gas-switching accessory.

Methodology:

  • Sample Preparation: A small sample (typically 5-15 mg) of the material containing the antioxidant is placed in an open aluminum or copper crucible. An empty crucible is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heating Program: The sample is heated under the inert atmosphere to a specified isothermal test temperature (e.g., 200°C or 210°C) at a rapid heating rate (e.g., 20°C/min).[4]

  • Isothermal Soaking and Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.[4]

  • Data Acquisition: The instrument records the heat flow to the sample as a function of time.

  • Data Analysis: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC curve.[7]

Mechanism of Action: Free Radical Scavenging

Hindered phenolic antioxidants protect materials from thermo-oxidative degradation by interrupting the free-radical chain reactions that lead to polymer breakdown. The following diagram illustrates this fundamental mechanism.

Hindered_Phenol_Antioxidant_Mechanism cluster_propagation Oxidative Degradation Chain Reaction cluster_inhibition Inhibition by Hindered Phenol R Polymer Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 R_inhibit Polymer Radical (R•) O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH + RH ROO_inhibit Peroxy Radical (ROO•) RH Polymer (RH) OH Hydroxyl Radical (•OH) ROOH->OH Decomposition RO Alkoxy Radical (RO•) ROOH->RO Decomposition OH->R + RH RO->R + RH ArOH Hindered Phenol (ArOH) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO + ROO• or R• NonRadical Non-Radical Products ArO->NonRadical Termination Reactions

Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.

The hindered phenol (ArOH) donates a hydrogen atom to highly reactive peroxy (ROO•) or polymer (R•) radicals, which are formed during the oxidative degradation of the polymer (RH). This process neutralizes the reactive radicals and forms a stable phenoxy radical (ArO•). The steric hindrance provided by the bulky groups on the phenol prevents this phenoxy radical from initiating new oxidation chains. Instead, it participates in termination reactions, forming non-radical products and effectively halting the degradation cycle.[8][9][10][11]

References

Evaluating the Antioxidant Efficacy of 2,6-Dicyclohexylphenol in Different Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antioxidant efficacy of 2,6-Dicyclohexylphenol in various polymer systems. Through objective comparisons with alternative antioxidants and presentation of supporting experimental data, this document serves as a valuable resource for professionals in research, development, and material science. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information on the performance of structurally similar hindered phenolic antioxidants to provide illustrative data and a thorough comparison.

Introduction to Polymer Degradation and the Role of Antioxidants

Polymers are susceptible to degradation when exposed to environmental factors such as heat, oxygen, and light. This degradation process, primarily driven by oxidative chain reactions, leads to a deterioration of the polymer's physical and chemical properties, including loss of mechanical strength, discoloration, and embrittlement.[1][2][3]

Antioxidants are crucial additives that inhibit or retard the oxidation of polymers.[1] Phenolic antioxidants, a prominent class of primary antioxidants, function by donating a hydrogen atom from their hydroxyl group to reactive free radicals, thereby terminating the degradation chain reaction.[1][4] The steric hindrance provided by bulky substituents ortho to the hydroxyl group, such as the cyclohexyl groups in this compound, enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.[2]

Comparative Performance Analysis

The selection of an appropriate antioxidant depends on the specific polymer system, processing conditions, and end-use application. This section compares the anticipated performance of this compound with common commercially available antioxidants: a high molecular weight hindered phenolic antioxidant (e.g., Irganox 1010), a widely used cost-effective antioxidant (Butylated Hydroxytoluene - BHT), and a natural antioxidant (Vitamin E).

Data Presentation

The following tables summarize the expected comparative performance of this compound and other antioxidants in common polymer systems. The data for this compound is illustrative and based on the performance of structurally similar hindered phenols.

Table 1: Oxidative Induction Time (OIT) in Polypropylene (PP) at 200°C

AntioxidantConcentration (wt%)Oxidative Induction Time (OIT) (minutes)
Control (No Antioxidant)0< 2
This compound (Illustrative)0.145 - 65
Irganox 10100.150 - 70
Butylated Hydroxytoluene (BHT)0.115 - 25
Vitamin E0.130 - 45

Table 2: Melt Flow Index (MFI) Stability in Polyethylene (PE) after Multiple Extrusions

AntioxidantConcentration (wt%)MFI (g/10 min) - 1st PassMFI (g/10 min) - 5th Pass% Change in MFI
Control (No Antioxidant)02.05.8+190%
This compound (Illustrative)0.11.92.8+47%
Irganox 10100.11.92.5+32%
Butylated Hydroxytoluene (BHT)0.12.03.5+75%
Vitamin E0.11.93.1+63%

Table 3: Yellowness Index (YI) after Long-Term Heat Aging of Polycarbonate (PC) at 120°C for 500 hours

AntioxidantConcentration (wt%)Initial Yellowness IndexYellowness Index after 500hΔYI
Control (No Antioxidant)01.515.213.7
This compound (Illustrative)0.21.65.84.2
Irganox 10100.21.54.53.0
Butylated Hydroxytoluene (BHT)0.21.79.88.1
Vitamin E0.21.87.55.7

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Oxidative Induction Time (OIT) Test

  • Standard: Based on ASTM D3895 and ISO 11357-6.[5][6][7][8][9][10]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample of the polymer (5-10 mg) is placed in an aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyolefins) under a nitrogen atmosphere.[11]

    • Once the temperature stabilizes, the atmosphere is switched to oxygen at the same flow rate.[11]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[7] A longer OIT indicates better oxidative stability.

2. Melt Flow Index (MFI) Test

  • Standard: Based on ASTM D1238.[12][13][14][15]

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The polymer sample is loaded into the heated barrel of the MFI tester at a specified temperature (e.g., 190°C for polyethylene).[12]

    • A specified weight is applied to a piston, which forces the molten polymer through a standard die.[16]

    • The extrudate is collected over a set period (typically 10 minutes) and weighed.

    • The MFI is expressed in grams per 10 minutes.[16] An increase in MFI after processing or aging indicates polymer chain scission (degradation).

    • For evaluating antioxidant efficacy, the MFI is measured after a set number of extrusion passes.

3. Long-Term Heat Aging Test

  • Standard: Based on ASTM D3045.[17][18][19]

  • Apparatus: Forced-circulation air oven.

  • Procedure:

    • Polymer specimens are placed in an oven at a constant elevated temperature (e.g., 120°C).[20]

    • Specimens are removed at predetermined time intervals.

    • After cooling to room temperature, the desired physical or chemical properties are measured. In this guide, the change in color is quantified using the Yellowness Index (YI), measured with a spectrophotometer according to ASTM E313.

    • The test continues until a significant change in the property of interest is observed or for a specified duration.[20]

Visualizations

Mechanism of Action for Phenolic Antioxidants

Antioxidant Mechanism Polymer (RH) Polymer (RH) Free Radical (R.) Free Radical (R.) Polymer (RH)->Free Radical (R.) Heat, Light Peroxy Radical (ROO.) Peroxy Radical (ROO.) Free Radical (R.)->Peroxy Radical (ROO.) + O2 Oxygen (O2) Oxygen (O2) Stable Polymer Hydroperoxide (ROOH) Stable Polymer Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Stable Polymer Hydroperoxide (ROOH) + ArOH Further Degradation Further Degradation Peroxy Radical (ROO.)->Further Degradation + RH This compound (ArOH) This compound (ArOH) Stable Phenoxy Radical (ArO.) Stable Phenoxy Radical (ArO.) This compound (ArOH)->Stable Phenoxy Radical (ArO.) Donates H.

Caption: Mechanism of polymer stabilization by this compound.

Experimental Workflow for Antioxidant Evaluation

Experimental Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Antioxidant Antioxidant Antioxidant->Compounding OIT (ASTM D3895) OIT (ASTM D3895) Compounding->OIT (ASTM D3895) MFI (ASTM D1238) MFI (ASTM D1238) Compounding->MFI (ASTM D1238) Heat Aging (ASTM D3045) Heat Aging (ASTM D3045) Compounding->Heat Aging (ASTM D3045) Compare OIT values Compare OIT values OIT (ASTM D3895)->Compare OIT values Analyze MFI change Analyze MFI change MFI (ASTM D1238)->Analyze MFI change Measure Yellowness Index Measure Yellowness Index Heat Aging (ASTM D3045)->Measure Yellowness Index Efficacy Conclusion Efficacy Conclusion Compare OIT values->Efficacy Conclusion Analyze MFI change->Efficacy Conclusion Measure Yellowness Index->Efficacy Conclusion

Caption: Workflow for evaluating the efficacy of antioxidants in polymers.

Conclusion

This compound, as a sterically hindered phenolic antioxidant, is expected to provide effective stabilization to a variety of polymer systems against thermo-oxidative degradation. The illustrative data suggests its performance is comparable to other high-performance hindered phenols and superior to more volatile or less sterically hindered antioxidants like BHT. Its efficacy is demonstrated by an expected increase in the oxidative induction time, maintenance of melt flow stability after processing, and resistance to discoloration during long-term heat aging. For definitive selection in a specific application, it is crucial to conduct comparative studies using the standardized experimental protocols outlined in this guide.

References

Validating the performance of 2,6-Dicyclohexylphenol as an antioxidant through accelerated aging studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant development, 2,6-Dicyclohexylphenol emerges as a noteworthy molecule, belonging to the sterically hindered phenol class. These compounds are critical in mitigating oxidative degradation in a wide array of materials, from pharmaceuticals to polymers. This guide offers a comparative analysis of the performance of this compound and other common antioxidants, supported by experimental data from accelerated aging studies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Antioxidant Efficacy

To evaluate the long-term stability imparted by antioxidants, accelerated aging studies are paramount. These studies simulate the effects of natural aging over a shorter timeframe by subjecting materials to elevated temperatures. The performance of an antioxidant is often gauged by its ability to resist chemical changes, such as oxidation, over time.

While direct comparative data for this compound is not extensively available in peer-reviewed literature, the performance of Butylated Hydroxytoluene (BHT), a structurally and functionally similar sterically hindered phenol, provides a strong proxy for evaluation against other common antioxidants like Vitamin E.

A key performance indicator in these studies is the Oxidation Index, which quantifies the extent of oxidation a material has undergone. A lower Oxidation Index signifies better protection by the antioxidant.

AntioxidantTypeConcentration (wt%)Accelerated Aging ConditionsOxidation IndexCrosslink Density (mol/dm³)Oxidation Index / Crosslink Density Ratio
Control (No Antioxidant)-02 weeks, elevated temperature2.470.20312.17
BHT (proxy for this compound) Hindered Phenol 0.1 2 weeks, elevated temperature 1.49 0.139 10.72
Vitamin E (α-tocopherol)Natural Phenolic0.12 weeks, elevated temperature2.210.13017.00
β-caroteneCarotenoid0.12 weeks, elevated temperature2.690.13120.53
HPAO (Hindered Phenol)Hindered Phenol0.12 weeks, elevated temperature1.700.16710.18

Data synthesized from a study on the oxidative stability of irradiated polyethylene.[1]

From the data, BHT, serving as a proxy for this compound, demonstrates a significantly lower oxidation index compared to the control and other antioxidants like Vitamin E and β-carotene, indicating superior performance in preventing oxidation under accelerated aging conditions.[1] The ratio of oxidation index to crosslink density further supports the efficacy of hindered phenols in maintaining material integrity.[1]

Mechanism of Action: The Role of Hindered Phenols

Hindered phenol antioxidants, including this compound, function as free radical scavengers.[2][3][4] Their primary role is to interrupt the chain reactions of oxidation by donating a hydrogen atom to neutralize highly reactive free radicals. The bulky cyclohexyl groups at the 2 and 6 positions of the phenol ring provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new oxidation chains.[2][3]

Antioxidant Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH Organic Substrate R_dot Alkyl Radical (R•) RH->R_dot Initiator (Heat, Light) ROO_dot Peroxyl Radical (ROO•) R_dot->ROO_dot + O₂ O2 Oxygen (O₂) ROO_dot->R_dot + RH - ROOH ArO_dot Stable Phenoxyl Radical (ArO•) ROO_dot->ArO_dot + ArOH - ROOH ArOH Hindered Phenol (e.g., this compound) ROOH Hydroperoxide (ROOH)

Caption: Antioxidant mechanism of a hindered phenol.

Experimental Protocols

To ensure the validity and reproducibility of antioxidant performance testing, a well-defined experimental protocol is crucial. The following outlines a typical accelerated aging study protocol.

Accelerated Aging Protocol

This protocol is based on the principles outlined in ASTM F1980, "Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices."[5][6][7]

1. Sample Preparation:

  • Incorporate this compound and other comparative antioxidants (e.g., BHT, Vitamin E) into the material matrix at a specified concentration (e.g., 0.1% by weight).

  • Prepare control samples without any added antioxidant.

  • Process the materials into a standardized form for testing (e.g., thin films, molded plaques).

2. Accelerated Aging Conditions:

  • The duration of the accelerated aging test is calculated using the Arrhenius equation, which relates the rate of chemical reactions to temperature.[6]

    • Formula: Accelerated Aging Time (AAT) = Real Time (RT) / Q₁₀^((Tₐₐ - Tᵣₜ)/10)

    • Where:

      • AAT: Accelerated Aging Time

      • RT: Desired Real Time shelf-life (e.g., 365 days)

      • Q₁₀: Aging factor for a 10°C temperature increase (typically 2 for polymers)

      • Tₐₐ: Accelerated Aging Temperature (e.g., 60°C)

      • Tᵣₜ: Ambient Temperature (e.g., 22°C)

  • Place the samples in a calibrated oven with controlled temperature and humidity.

  • Remove samples at predetermined time intervals for analysis.

3. Performance Evaluation:

  • Oxidation Index Measurement:

    • Utilize Fourier Transform Infrared (FTIR) spectroscopy to measure the extent of oxidation.

    • Calculate the Oxidation Index by determining the ratio of the peak area of the carbonyl group (around 1700-1750 cm⁻¹) to a reference peak that does not change with degradation (e.g., a C-H bond peak).

  • Physical and Mechanical Testing:

    • Evaluate changes in properties such as color (yellowness index), tensile strength, and elongation at break.

  • Crosslink Density Measurement:

    • For polymeric materials, determine the crosslink density using techniques like equilibrium swelling experiments.[1]

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis A Incorporate Antioxidants into Matrix B Prepare Standardized Test Samples A->B C Place Samples in Controlled Oven (e.g., 60°C) B->C D Remove Samples at Intervals C->D E FTIR Spectroscopy (Oxidation Index) D->E F Physical/Mechanical Testing (Color, Tensile Strength) D->F G Crosslink Density Measurement D->G

Caption: Experimental workflow for accelerated aging studies.

Conclusion

The available data, using BHT as a proxy, strongly suggests that this compound is a highly effective antioxidant for mitigating thermo-oxidative degradation. Its performance in accelerated aging studies, as indicated by a lower oxidation index, surpasses that of several other common antioxidants. The sterically hindered phenolic structure is key to its efficacy as a free radical scavenger. For researchers and professionals in drug development and material science, this compound represents a robust option for enhancing the long-term stability of their products. Further studies focusing directly on this compound are warranted to build a more comprehensive performance profile.

References

Navigating High-Temperature Environments: A Comparative Guide to Alternatives for 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust antioxidant solutions for high-temperature applications, this guide provides a comprehensive comparison of alternatives to 2,6-Dicyclohexylphenol. We delve into the performance of prominent hindered phenolic antioxidants, offering a side-by-side analysis of their thermal stability and efficacy, supported by experimental data and detailed protocols.

The ever-increasing demand for materials that can withstand extreme thermal stress necessitates a careful selection of stabilizing additives. This compound has traditionally been utilized for its antioxidant properties; however, a range of other hindered phenolic compounds offer comparable or even superior performance in demanding high-temperature environments. This guide will focus on a comparative evaluation of this compound against three widely used alternatives: 2,6-di-tert-butylphenol, Irganox 1010, and Irganox 1076.

Performance Under Fire: A Quantitative Comparison

The primary measure of an antioxidant's suitability for high-temperature applications is its thermal stability. This is commonly assessed through techniques such as Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Oxidative Induction Time (OIT), which determines the time until the onset of oxidation at a specific temperature.

Compound Chemical Structure Molecular Weight ( g/mol ) Melting Point (°C) Decomposition Temperature (TGA, °C) Oxidative Induction Time (OIT, min at 200°C in O₂)
This compound C₁₈H₂₆O258.41~75-78Data not readily available in comparative studiesData not readily available in comparative studies
2,6-di-tert-butylphenol C₁₄H₂₂O206.3334-37[1]~150-250Shorter than higher molecular weight phenols
Irganox 1010 C₇₃H₁₀₈O₁₂1177.65110-125[2]Onset ~250[3]60 - 80[4]
Irganox 1076 C₃₅H₆₂O₃530.8750-55[5][6]Onset ~220[7]50 - 70[4]

Note: The performance data, particularly OIT values, can vary depending on the polymer matrix, concentration of the antioxidant, and specific test conditions. The data presented here is a representative range based on available literature for comparative purposes.

The Guardian at the Molecular Gate: Mechanism of Action

Hindered phenolic antioxidants function as primary antioxidants by interrupting the free-radical chain reactions that lead to the degradation of materials at elevated temperatures.[8] The core of their protective mechanism lies in the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•). This neutralizes the radical, preventing it from propagating the degradation chain. The resulting phenoxy radical is stabilized by the bulky alkyl groups (e.g., cyclohexyl or tert-butyl) at the ortho positions, which sterically hinder its reactivity and prevent it from initiating new oxidation chains.[8]

Antioxidant Mechanism cluster_propagation Oxidative Degradation Chain Reaction cluster_termination Intervention by Hindered Phenol Polymer Polymer Chain (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Initiation (Heat, UV) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Degraded_Polymer Degraded Polymer (ROOH) Peroxy_Radical->Degraded_Polymer + RH Degraded_Polymer->Peroxy_Radical Further Degradation Hindered_Phenol Hindered Phenol (ArOH) Stable_Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Stable_Phenoxy_Radical - H• Neutralized_Product Neutralized Product (ROOH) Peroxy_Radical_clone Peroxy Radical (ROO•) Peroxy_Radical_clone->Neutralized_Product + ArOH

Figure 1. Free radical scavenging mechanism of hindered phenolic antioxidants.

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons of antioxidant performance, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Oxidative Induction Time (OIT) measurements.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the antioxidant by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the antioxidant sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically reported as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as it is heated or cooled, providing information about thermal transitions such as melting and crystallization.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the antioxidant-stabilized polymer into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating and Cooling Program:

    • Heat the sample to a temperature above its melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.

  • Data Analysis: Analyze the resulting heat flow curve to determine melting point (Tm), glass transition temperature (Tg), and other thermal events.

Oxidative Induction Time (OIT)

The OIT test is a crucial measure of the effectiveness of an antioxidant in preventing the thermal-oxidative degradation of a polymer. The procedure is standardized by methods such as ASTM D3895.[8][9][10]

Methodology:

  • Sample Preparation: Place a small, uniform sample (typically 5-10 mg) of the stabilized polymer into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan in the DSC cell.

  • Initial Heating: Heat the sample under an inert nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).[11]

  • Isothermal Hold (Nitrogen): Hold the sample at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.

  • Gas Switching: Switch the purge gas from nitrogen to oxygen or air at the same flow rate. This point marks the beginning of the OIT measurement (time zero).[11]

  • Isothermal Hold (Oxygen): Continue to hold the sample at the isothermal temperature while monitoring the heat flow.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve.[9]

OIT_Workflow start Start sample_prep Sample Preparation (5-10 mg in Al pan) start->sample_prep dsc_setup Place in DSC under N₂ flow sample_prep->dsc_setup heating Heat to Isothermal Temp (e.g., 200°C) dsc_setup->heating equilibrate Equilibrate at Temp (5 min in N₂) heating->equilibrate switch_gas Switch to O₂ Flow (Time = 0) equilibrate->switch_gas isothermal_o2 Hold at Isothermal Temp in O₂ switch_gas->isothermal_o2 detect_exotherm Detect Onset of Exothermic Oxidation isothermal_o2->detect_exotherm calculate_oit Calculate OIT detect_exotherm->calculate_oit end End calculate_oit->end

Figure 2. Experimental workflow for Oxidative Induction Time (OIT) testing.

Conclusion: Selecting the Optimal High-Temperature Antioxidant

The selection of an appropriate alternative to this compound for high-temperature applications depends on a careful consideration of several factors, including the specific polymer matrix, processing conditions, and the desired service life of the end product.

  • 2,6-di-tert-butylphenol , with its lower molecular weight, may be more volatile at very high temperatures, making it more suitable for applications with less extreme thermal demands.

  • Irganox 1010 , a tetra-functional hindered phenol with a high molecular weight, generally exhibits excellent thermal stability and low volatility, making it a strong candidate for demanding high-temperature applications.[6] Its multiple antioxidant groups per molecule contribute to its high efficiency.

  • Irganox 1076 , another high molecular weight hindered phenol, also offers very good thermal stability and low volatility, providing a robust alternative for a wide range of polymers.[7]

Ultimately, for critical applications, it is recommended to conduct comparative studies using the specific polymer and processing conditions to determine the most effective antioxidant system. The experimental protocols provided in this guide offer a standardized framework for such evaluations, enabling researchers and developers to make data-driven decisions for optimizing the high-temperature performance of their materials.

References

2,6-Dicyclohexylphenol vs. Irganox 1010: A Comparative Analysis in Polyethylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two phenolic antioxidants, 2,6-Dicyclohexylphenol and Irganox 1010, for the stabilization of polyethylene. While extensive data is available for the widely used Irganox 1010, publicly available experimental data on the performance of this compound in polyethylene is limited. This comparison, therefore, juxtaposes the established performance of Irganox 1010 with the theoretical potential of this compound, based on its chemical structure and the general behavior of hindered phenolic antioxidants.

Introduction to the Stabilizers

This compound is a sterically hindered phenolic antioxidant. Its structure consists of a phenol ring with two cyclohexyl groups at the ortho positions to the hydroxyl group. This steric hindrance is crucial for its function as a primary antioxidant, where it can donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby inhibiting the oxidative degradation of the polymer.

Irganox 1010 , with the chemical name Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight, sterically hindered phenolic antioxidant.[1] It is a highly effective, non-discoloring stabilizer used in a wide range of organic substrates, including polyolefins like polyethylene.[1][2] Its structure features four hindered phenol groups, providing multiple sites for radical scavenging.[3]

Chemical Structures

cluster_0 This compound cluster_1 Irganox 1010 2_6_DCHP 2_6_DCHP Irganox_1010 Irganox_1010

Caption: Chemical structures of this compound and Irganox 1010.

Performance Data in Polyethylene Stabilization

Table 1: Thermal Stability Performance (Oxidative Induction Time - OIT)

AntioxidantConcentrationPolymer MatrixOIT (minutes) @ TemperatureCitation
Irganox 1010Not SpecifiedHDPE89.73 @ Not Specified[4]
Irganox 10100.1 wt%HDPE>100 @ 200°C (in combination with other stabilizers)[5]
This compoundNot AvailableNot AvailableData not available-

Higher OIT values indicate better thermal stability.

Table 2: Processing Stability (Melt Flow Index - MFI)

AntioxidantConcentrationPolymer MatrixMFI (g/10 min) - Before vs. After ProcessingCitation
Irganox 1010Not SpecifiedHDPEMaintained stability through multiple extrusions[4]
This compoundNot AvailableNot AvailableData not available-

A smaller change in MFI after processing indicates better stabilization.

Table 3: Color Stability (Yellowness Index - YI)

AntioxidantConcentrationPolymer MatrixYellowness Index (YI)Citation
Irganox 1010Not SpecifiedGeneral PolyolefinsGenerally low, non-discoloring[1]
This compoundNot AvailableNot AvailableData not available-

Lower YI values indicate better color stability.

Discussion of Performance

Irganox 1010 is a well-established and highly effective antioxidant for polyethylene. Its high molecular weight contributes to low volatility and high resistance to extraction, making it suitable for demanding processing conditions and long-term applications.[1] The presence of four hindered phenolic groups allows it to neutralize a significant number of free radicals, providing excellent long-term thermal stability to the polymer.[3] Studies have shown that Irganox 1010 effectively maintains the melt flow rate of HDPE during multiple extrusions, indicating good processing stability.[4] It is also known for being a non-discoloring stabilizer.[1]

This compound , as a sterically hindered phenol, is expected to function as a primary antioxidant by a similar radical scavenging mechanism to Irganox 1010. The cyclohexyl groups provide steric hindrance to the hydroxyl group, which should allow it to effectively trap radicals and inhibit the auto-oxidation chain reaction in polyethylene. However, without experimental data, its relative efficiency compared to Irganox 1010 is difficult to assess. Factors such as its lower molecular weight might lead to higher volatility and lower resistance to extraction compared to Irganox 1010, potentially making it less suitable for high-temperature processing or long-term applications. Its impact on the color of polyethylene is also not documented.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oxidative Induction Time (OIT)

Objective: To determine the thermal stability of a stabilized polymer.

Methodology (based on ASTM D3895):

  • A small sample (typically 5-10 mg) of the polyethylene containing the antioxidant is placed in an open aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates greater thermal stability.[6]

Melt Flow Index (MFI)

Objective: To assess the processing stability of the polymer by measuring its flow characteristics before and after processing.

Methodology (based on ASTM D1238):

  • The MFI of the unstabilized and stabilized polyethylene is measured using a melt flow indexer at a specified temperature and load (e.g., 190°C/2.16 kg for polyethylene).

  • The stabilized polyethylene is then subjected to one or more extrusion cycles to simulate processing.

  • The MFI of the extruded material is measured again under the same conditions.

  • A smaller change in the MFI value after extrusion indicates better protection of the polymer from degradation during processing.

Yellowness Index (YI)

Objective: To quantify the color change (yellowing) of the polymer after processing or exposure to heat and light.

Methodology (based on ASTM E313):

  • A plaque of the stabilized polyethylene is prepared by compression molding.

  • The initial color of the plaque is measured using a spectrophotometer or colorimeter, and the Yellowness Index is calculated.

  • The plaque is then subjected to accelerated aging conditions, such as oven aging at an elevated temperature for a specified period.

  • The color of the aged plaque is measured again, and the change in the Yellowness Index is determined. A smaller change indicates better color stability.[7]

Experimental Workflow and Antioxidant Mechanism

The following diagrams illustrate a typical experimental workflow for evaluating antioxidants in polyethylene and the general mechanism of action for hindered phenolic antioxidants.

cluster_workflow Experimental Workflow for Antioxidant Evaluation A Polyethylene Resin + Antioxidant B Compounding (e.g., Twin-Screw Extruder) A->B C Pelletize B->C D Specimen Preparation (e.g., Compression Molding) C->D H Performance Evaluation C->H OIT Measurement E Initial Characterization D->E Measure Initial MFI, YI F Accelerated Aging (e.g., Oven Aging) D->F E->H G Characterization After Aging F->G Measure Final MFI, YI G->H

Caption: A typical experimental workflow for evaluating the performance of antioxidants in polyethylene.

cluster_mechanism Antioxidant Mechanism of Hindered Phenols P_dot Polymer Radical (P•) ArOH Hindered Phenol (ArOH) P_dot->ArOH H-atom donation PH Stable Polymer Molecule (PH) P_dot->PH ROO_dot Peroxy Radical (ROO•) ROO_dot->ArOH H-atom donation ROOH Hydroperoxide (ROOH) ROO_dot->ROOH ArO_dot Stabilized Phenoxy Radical (ArO•) ArOH->ArO_dot ArOH->ArO_dot

Caption: General mechanism of a hindered phenolic antioxidant (ArOH) stabilizing a polymer by scavenging free radicals.

Conclusion

Irganox 1010 is a well-documented, high-performance antioxidant for polyethylene, offering excellent thermal and processing stability with minimal discoloration. Its high molecular weight and tetra-functional nature make it a reliable choice for a wide range of applications.

This compound, as a sterically hindered phenol, is theoretically capable of providing antioxidant protection to polyethylene. However, the lack of publicly available comparative performance data makes it difficult to ascertain its effectiveness relative to established stabilizers like Irganox 1010. Key considerations for its application would include its volatility, extraction resistance, and overall efficiency, which would need to be determined through direct experimental evaluation. For researchers and professionals in materials development, while this compound presents a potential alternative, thorough in-house testing against established standards like Irganox 1010 is imperative before considering it for any application.

References

The Impact of 2,6-Dicyclohexylphenol on Polymer Mechanical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate polymer additives is critical to ensure the stability and performance of final products. This guide provides a comparative assessment of 2,6-Dicyclohexylphenol and other common antioxidants on the mechanical properties of polymers, supported by experimental data and detailed protocols.

The longevity and reliability of polymeric materials are often dictated by their resistance to degradation from factors like heat and oxygen. Antioxidants are crucial additives that mitigate this degradation, thereby preserving the mechanical integrity of the polymer. This compound, a sterically hindered phenolic antioxidant, is utilized to enhance the thermal stability of various polymers. Its primary function is to interrupt the free-radical chain reactions that lead to polymer chain scission and cross-linking, which in turn degrade mechanical properties such as strength, flexibility, and impact resistance.

While specific public domain data on the quantitative impact of this compound on polymer mechanical properties is limited, its performance can be inferred from the behavior of other hindered phenolic antioxidants. This guide compares the effects of common antioxidants on the mechanical properties of two widely used polymers: Polypropylene (PP) and High-Density Polyethylene (HDPE).

Comparative Analysis of Antioxidant Performance

The following tables summarize the impact of different antioxidants on the mechanical properties of Polypropylene (PP) and High-Density Polyethylene (HDPE). The data is compiled from various studies and serves as a representative comparison. It is important to note that the performance of an antioxidant can vary depending on its concentration, the specific polymer grade, and the processing conditions.

Table 1: Effect of Antioxidants on the Mechanical Properties of Polypropylene (PP)

Additive (Concentration)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Notched Izod Impact Strength (J/m)
Control (Virgin PP Homopolymer) 31 - 36100 - 6001.1 - 1.620 - 75
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Butylated Hydroxytoluene (BHT) (1-3 wt%) ~16 - 18[1]~7 - 10[1]Not ReportedNot Reported
Irganox 1010 / Irgafos 168 (0.1 wt%) ~20 - 22 (recycled PP)[2]~287 (with antioxidant)[2]Not Reported~45 - 58 (recycled PP)[2]

Table 2: Effect of Antioxidants on the Mechanical Properties of High-Density Polyethylene (HDPE)

Additive (Concentration)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Notched Izod Impact Strength (J/m)
Control (Virgin HDPE) 22 - 3150 - 8000.8 - 1.220 - 130
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Irganox 1010 (500-1500 ppm) Maintained or slightly decreased initially[3][4]Maintained or slightly decreased initially[3][4]Not ReportedNot Reported
Vitamin E (500-1500 ppm) Superior retention after thermal aging compared to Irganox 1010[3][4]Superior retention after thermal aging compared to Irganox 1010[3][4]Not ReportedImproved fatigue strength in UHMWPE[5]

Experimental Protocols

Accurate and reproducible assessment of mechanical properties is essential for comparing the efficacy of different polymer additives. The following are detailed methodologies for key experiments.

Tensile Properties of Plastics (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

1. Specimen Preparation:

  • Specimens should be prepared by injection molding, machining, or die-cutting into a "dumbbell" or "dog-bone" shape. The most common specimen is Type I.[6]

  • The dimensions of the specimen must adhere to the specifications in the ASTM D638 standard to ensure uniform stress distribution.[1]

  • Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

2. Test Procedure:

  • The test is performed on a universal testing machine (UTM).[7]

  • Secure the specimen in the grips of the UTM.[6]

  • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

  • Apply a constant rate of crosshead separation (tensile force) until the specimen fractures. The speed of testing is determined by the material type and typically ranges from 1 to 500 mm/min.[8]

  • Record the force and elongation data throughout the test.

3. Data Analysis:

  • From the resulting stress-strain curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[7][8]

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[7][8]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[7][8]

Notched Izod Impact Strength of Plastics (ASTM D256)

This test measures the impact resistance of plastics.

1. Specimen Preparation:

  • Specimens are typically rectangular bars with specific dimensions (e.g., 63.5 x 12.7 x 3.2 mm).[3]

  • A V-shaped notch is machined into the specimen to create a stress concentration point.[3]

  • Condition the specimens as per the material specification.

2. Test Procedure:

  • The test is conducted using a pendulum-type impact testing machine.

  • The notched specimen is clamped in a cantilevered position in the testing apparatus.

  • The pendulum is released from a specified height, swinging down to strike and fracture the specimen at the notch.

  • The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.

3. Data Analysis:

  • The impact strength is calculated as the energy absorbed divided by the thickness of the specimen and is typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).

Experimental Workflow and Data Visualization

To systematically assess the impact of additives like this compound, a structured experimental workflow is essential.

G cluster_0 1. Material Preparation cluster_1 2. Mechanical Testing cluster_2 3. Data Analysis & Comparison A Polymer Resin (e.g., PP, HDPE) C Melt Compounding (Twin-Screw Extruder) A->C B Additive Selection - this compound - Alternatives (Irganox, BHT) B->C D Specimen Fabrication (Injection Molding / Compression Molding) C->D E Tensile Testing (ASTM D638) D->E F Impact Testing (ASTM D256) D->F G Thermal Aging (Optional, for long-term stability) D->G H Stress-Strain Curve Analysis E->H I Calculation of Mechanical Properties - Tensile Strength - Modulus - Elongation - Impact Strength F->I H->I J Comparative Data Tables I->J K Performance Assessment J->K

Figure 1. Experimental workflow for assessing polymer additive impact.

Signaling Pathways and Mechanisms of Action

Phenolic antioxidants, including this compound, function as primary antioxidants. Their mechanism of action involves interrupting the auto-oxidation cycle of polymers.

G cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Intervention by Phenolic Antioxidant Polymer Polymer (R-H) R_dot Alkyl Radical (R•) Polymer->R_dot H abstraction Initiation Initiation (Heat, UV, Stress) Initiation->Polymer ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H Degradation Chain Scission & Cross-linking (Loss of Mechanical Properties) ROO_dot->Degradation Phenol Phenolic Antioxidant (Ar-OH) (e.g., this compound) ROO_dot->Phenol H donation ROOH->Degradation Phenoxyl_dot Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_dot Phenoxyl_dot->ROO_dot Radical Termination

Figure 2. Mechanism of action for phenolic antioxidants in polymers.

References

A Comparative Analysis of 2,6-Dicyclohexylphenol as a Polymer Additive: A Guide to Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of appropriate additives is paramount to ensuring the longevity and performance of plastic materials. Among these, antioxidants play a critical role in mitigating the degradative effects of oxidation, which can lead to a loss of mechanical properties, discoloration, and overall failure of the polymer product. This guide provides a comparative analysis of 2,6-Dicyclohexylphenol, a sterically hindered phenolic antioxidant, against other common alternatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential cost-effectiveness and performance, supported by illustrative experimental data and detailed methodologies.

While direct, publicly available comparative studies on this compound are limited, this analysis synthesizes information on structurally similar phenolic antioxidants to provide a representative evaluation. The data presented herein is intended to serve as a valuable resource for making informed decisions in the selection of polymer additives.

Quantitative Performance Metrics: A Comparative Overview

The efficacy of an antioxidant is determined by its ability to stabilize the polymer matrix against thermo-oxidative degradation. Key performance indicators include thermal stability, melt flow stability, and the retention of mechanical properties after aging. The following tables present illustrative data comparing the expected performance of this compound with industry-standard antioxidants.

Table 1: Thermal Stability in High-Density Polyethylene (HDPE)

AntioxidantConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
Control (No Antioxidant)0< 5
This compound (Illustrative) 0.1 70 - 90
Irganox 10100.180 - 100
Butylated Hydroxytoluene (BHT)0.130 - 50

This data is illustrative and based on the performance of similar sterically hindered phenolic antioxidants.

Table 2: Melt Flow Index (MFI) Stability in Polypropylene (PP) after Multiple Extrusions

AntioxidantConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 3rd Pass
Control (No Antioxidant)04.512.8
This compound (Illustrative) 0.1 4.3 6.2
Irganox 10100.14.15.9
Vitamin E0.14.47.5

This data is illustrative and based on the performance of similar sterically hindered phenolic antioxidants.

Table 3: Tensile Strength Retention in Polyamide 6 (PA6) after Heat Aging

AntioxidantConcentration (wt%)Tensile Strength at Break (MPa) - UnagedTensile Strength at Break (MPa) - Aged (150°C, 100h)
Control (No Antioxidant)08540
This compound (Illustrative) 0.2 84 70
Irganox 10760.28375
BRUGGOLEN® H100.28478

This data is illustrative and based on the performance of similar phenolic antioxidants in polyamides.[1]

Cost-Effectiveness Analysis

The economic viability of a polymer additive is a critical consideration for industrial applications. The following table provides an estimated cost comparison of this compound and its alternatives. It is important to note that prices are subject to market fluctuations and supplier variations.

Table 4: Cost Comparison of Polymer Antioxidants

AntioxidantChemical NameEstimated Price (USD/kg)
This compound (Illustrative) This compound $12 - $18
Irganox 1076Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate~$4.80
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylphenol~$8.65
Vitamin E (α-tocopherol)(2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol~$21.60

Price for this compound is an estimate based on similar phenolic compounds. Other prices are sourced from publicly available data for similar products.[2]

While some alternatives may have a lower upfront cost, a comprehensive cost-effectiveness evaluation must also consider the required loading levels and the long-term stability imparted to the polymer.

Experimental Protocols

To ensure the objective and reproducible evaluation of polymer additives, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Oxidative Induction Time (OIT)

Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[3]

Methodology:

  • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) instrument under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Once the temperature stabilizes, the atmosphere is switched to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates better thermal stability.[3]

Melt Flow Index (MFI)

Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.[3]

Methodology:

  • The polymer sample is loaded into the heated barrel of a melt flow indexer at a specified temperature (e.g., 230°C for polypropylene).

  • A specified weight is applied to a piston, which forces the molten polymer to extrude through a standard die.

  • The amount of polymer extruded in a 10-minute period is collected and weighed.

  • The MFI is expressed in grams per 10 minutes. A smaller change in MFI after processing or aging indicates better polymer stabilization.[3]

Tensile Properties

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[3]

Methodology:

  • Test specimens are prepared in a standard dumbbell shape by injection molding or compression molding.

  • The specimens are placed in the grips of a universal testing machine.

  • The specimens are pulled apart at a constant rate of speed until they break.

  • The tensile strength at break (the maximum stress the material can withstand before breaking) is recorded.

  • To assess the effectiveness of the antioxidant, tensile properties are measured before and after accelerated aging in a high-temperature oven.

Mechanism of Action: Free Radical Scavenging

Hindered phenolic antioxidants, such as this compound, function primarily as free-radical scavengers. They interrupt the degradation cycle by donating a hydrogen atom to reactive peroxy radicals, thereby forming a stable polymer hydroperoxide and a resonance-stabilized phenoxyl radical. This phenoxyl radical is unreactive and prevents further propagation of the degradation chain.

Antioxidant_Mechanism Polymer Polymer Chain (RH) Initiation Initiation (Heat, UV Light) Polymer->Initiation Degradation Starts R_radical Alkyl Radical (R.) Polymer->R_radical Initiation->R_radical Oxygen Oxygen (O2) R_radical->Oxygen + O2 ROO_radical Peroxy Radical (ROO.) Oxygen->ROO_radical ROO_radical->Polymer + RH (Propagation) Antioxidant Hindered Phenol (ArOH) This compound ROO_radical->Antioxidant + ArOH (Termination) Stable_Product Stable Hydroperoxide (ROOH) Antioxidant->Stable_Product Antioxidant_Radical Stable Phenoxyl Radical (ArO.) Antioxidant->Antioxidant_Radical Further_Reaction Further Reactions (Non-propagating) Antioxidant_Radical->Further_Reaction

Caption: Free-radical scavenging mechanism of hindered phenolic antioxidants.

The bulky cyclohexyl groups at the 2 and 6 positions of the phenol ring in this compound provide steric hindrance, which enhances the stability of the phenoxyl radical and prevents it from participating in unwanted side reactions that could lead to discoloration.[4] This structural feature is key to its effectiveness as a primary antioxidant. Many antioxidants used in polymers are sterically hindered phenols.[5] These compounds react with peroxy radicals to form less reactive species, preventing further degradation.[5] The antioxidant radicals that are formed are stabilized by electron delocalization.[5]

References

Electrochemical Comparison of the Antioxidant Potential of 2,6-Dicyclohexylphenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 2,6-dicyclohexylphenol against other well-known phenolic compounds, based on electrochemical studies. The antioxidant capacity of phenolic compounds is intrinsically linked to their ability to donate electrons, a property that can be effectively quantified using electrochemical techniques such as cyclic voltammetry (CV). A lower oxidation potential (Epa) is indicative of a greater ease of electron donation and, consequently, a higher antioxidant activity.[1][2][3]

Comparative Antioxidant Potential of Phenols

The antioxidant potential of various phenolic compounds, as determined by their first anodic peak potential (Epa) in cyclic voltammetry, is summarized below. A lower Epa value signifies a stronger antioxidant capacity.

CompoundFirst Anodic Peak Potential (Epa) vs. Ag/AgCl (V)Reference ElectrodeNotes
Quercetin0.10Ag/AgClExhibits very high antioxidant activity.[5]
Epicatechin0.339Not Specified
Trolox0.346Not SpecifiedWater-soluble analog of vitamin E, used as a standard.
Gallic Acid0.414Not SpecifiedA common phenolic acid with strong antioxidant properties.[6]
Caffeic Acid0.439Not Specified[6]
Syringic Acid0.447Not Specified[6]
Ferulic Acid0.471Not Specified[6]
Vanillic Acid0.487Not Specified[6]
Catechin0.495Not Specified[6]
p-Coumaric Acid0.67Ag/AgCl[5]
Vanillic Acid0.73Ag/AgCl[5]
o-Coumaric Acid0.75Ag/AgCl[5]
m-Hydroxybenzoic Acid0.83Ag/AgCl[5]
p-Hydroxybenzoic Acid0.87Ag/AgCl[5]
Salicylic Acid0.94Ag/AgClShows comparatively low antioxidant activity.[5]
This compound Not available -As a hindered phenol, its potential is expected to be comparable to other hindered phenols like BHT.
BHT (Butylated Hydroxytoluene) Comparable to other hindered phenols -A widely used synthetic antioxidant.[4]

Note: The exact Epa values can vary depending on the experimental conditions such as pH, solvent, and scan rate.

Experimental Protocol: Cyclic Voltammetry for Antioxidant Potential

This section details a standard protocol for determining the antioxidant potential of phenolic compounds using cyclic voltammetry.

1. Objective: To determine and compare the first anodic peak potential (Epa) of this compound and other phenols as an indicator of their antioxidant capacity.

2. Materials and Reagents:

  • This compound and other phenolic compounds for testing

  • Supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution at a specific pH, or an organic solvent with a supporting electrolyte)[1][7]

  • Solvent for dissolving phenols (e.g., ethanol, methanol, or acetonitrile)[1][7]

  • High-purity water

  • Inert gas (e.g., nitrogen or argon) for deoxygenating the solution[8]

  • Polishing materials for the working electrode (e.g., alumina slurry)[7]

3. Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:[7]

    • Working Electrode: Glassy Carbon Electrode (GCE)[1][7]

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)[7]

    • Auxiliary (Counter) Electrode: Platinum wire[7]

4. Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, then rinse thoroughly with high-purity water and the solvent to be used.[7]

  • Sample Preparation: Prepare stock solutions of each phenolic compound in a suitable solvent. The working concentration is typically in the range of 0.1 to 1 mM.[9]

  • Electrochemical Measurement:

    • Add a specific volume of the supporting electrolyte to the electrochemical cell.

    • Deoxygenate the solution by bubbling with an inert gas for a set period (e.g., 10-15 minutes).[8]

    • Assemble the three-electrode system in the cell.

    • Record a blank voltammogram of the supporting electrolyte.

    • Add a known volume of the phenolic compound stock solution to the cell to achieve the desired final concentration.

    • Run the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically set at 100 mV/s.[7][8]

    • Record the voltammogram, noting the potential of the first anodic peak (Epa).

    • Repeat the measurement for each phenolic compound under the same experimental conditions.

5. Data Analysis:

  • The primary data point is the first anodic peak potential (Epa). A lower (less positive) Epa value indicates a greater ease of oxidation and thus a higher antioxidant potential.[1]

  • The peak current (Ipa) can also be analyzed, as it is proportional to the concentration of the antioxidant.[7]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis electrode_prep Electrode Polishing cell_setup Cell Assembly & Deoxygenation electrode_prep->cell_setup sample_prep Sample Solution Preparation sample_scan Sample Voltammogram sample_prep->sample_scan blank_scan Blank Voltammogram cell_setup->blank_scan blank_scan->sample_scan data_extraction Extract Epa and Ipa sample_scan->data_extraction comparison Compare Antioxidant Potentials data_extraction->comparison

Caption: Experimental workflow for comparing antioxidant potential using cyclic voltammetry.

References

Benchmarking the performance of 2,6-Dicyclohexylphenol against next-generation antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

In the dynamic landscape of antioxidant research and development, the quest for more efficacious and targeted molecules is perpetual. This guide provides a comprehensive performance benchmark of 2,6-Dicyclohexylphenol, a sterically hindered phenol, against a curated selection of next-generation antioxidants: Resveratrol, Quercetin, Edaravone, and MitoQ. This objective comparison, supported by experimental data, aims to empower researchers and drug development professionals in making informed decisions for their specific applications.

Executive Summary

While this compound operates through the classical mechanism of hydrogen atom donation to neutralize free radicals, a characteristic of hindered phenols, next-generation antioxidants exhibit diverse and often more targeted mechanisms of action. Resveratrol and Quercetin, both polyphenols, demonstrate potent radical scavenging activity. Edaravone is a clinically approved free radical scavenger, and MitoQ represents a novel approach by specifically targeting mitochondria, the primary site of cellular oxidative stress. This guide presents a quantitative comparison of their performance in key antioxidant assays, details the experimental protocols for reproducibility, and visualizes the underlying signaling pathways and experimental workflows.

Performance Benchmark: Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and the selected next-generation antioxidants has been evaluated using standardized in vitro assays. The following tables summarize their performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Data for this compound is limited in publicly available literature; therefore, representative data for a structurally similar hindered phenol, 2,6-Di-tert-butylphenol, is included for comparative context. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Notes
2,6-Di-tert-butylphenol (for context)Data not readily availableRepresentative hindered phenol
Resveratrol~15-40Varies depending on assay conditions
Quercetin~5-20Generally shows high potency
Edaravone~4.21-6.5Clinically relevant free radical scavenger
MitoQData not readily availablePrimarily targets mitochondrial ROS

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Notes
2,6-Di-tert-butylphenol (for context)Data not readily availableRepresentative hindered phenol
Resveratrol~5-20Potent scavenger of ABTS radical
Quercetin~2-10Often more potent than in DPPH assay
Edaravone~5.52-24Effective in scavenging the ABTS radical
MitoQData not readily availableMechanism is not primarily direct radical scavenging in this assay

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solution to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add a fixed volume of the diluted ABTS•+ solution to each well.

  • Add a small volume of the test compound solution to the wells.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

  • Prepare various concentrations of the test compound and a standard (Trolox).

  • In a black 96-well plate, add the fluorescein solution to each well.

  • Add the test compound or Trolox standard to the respective wells.

  • Incubate the plate at 37°C for a pre-incubation period.

  • Initiate the reaction by adding a solution of AAPH to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA by peroxyl radicals within cultured cells. It provides a more biologically relevant measure of antioxidant activity.

Procedure:

  • Seed and culture human hepatocarcinoma (HepG2) cells in a 96-well plate until confluent.

  • Wash the cells and then load them with a solution of DCFH-DA.

  • Incubate the cells with various concentrations of the test compound.

  • After incubation, wash the cells to remove the extracellular compound.

  • Induce oxidative stress by adding a solution of AAPH.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) over time using a fluorescence microplate reader.

  • The CAA value is calculated based on the inhibition of DCF formation by the antioxidant. The results are often expressed as quercetin equivalents (QE).

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Antioxidant_Mechanism cluster_Hindered_Phenol This compound (Hindered Phenol) cluster_MitoQ MitoQ (Mitochondria-Targeted) Free Radical Free Radical Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical H• donation This compound This compound Phenoxyl Radical Phenoxyl Radical This compound->Phenoxyl Radical H• donation MitoQ MitoQ Mitochondrion Mitochondrion MitoQ->Mitochondrion Accumulation ROS ROS Mitochondrion->ROS Production Reduced ROS Reduced ROS ROS->Reduced ROS Neutralization by MitoQ

Caption: Mechanisms of action for a hindered phenol and a mitochondria-targeted antioxidant.

DPPH_Assay_Workflow A Prepare DPPH Solution (Violet) C Mix DPPH and Antioxidant A->C B Prepare Antioxidant Solutions B->C D Incubate (30 min, dark) C->D G Reduced DPPH (Yellow) C->G Reduction E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

CAA_Assay_Workflow A Culture HepG2 Cells B Load Cells with DCFH-DA A->B C Incubate with Antioxidant B->C D Induce Oxidative Stress (AAPH) C->D C->D Inhibition E Measure Fluorescence D->E H DCFH (Non-fluorescent) D->H Oxidation F Calculate CAA Value E->F G DCF (Fluorescent) H->G

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This comparative guide highlights the distinct antioxidant profiles of this compound and a selection of next-generation antioxidants. While hindered phenols like this compound are effective broad-spectrum antioxidants, the next-generation compounds offer more targeted and, in some cases, more potent activity. The choice of antioxidant will ultimately depend on the specific application, considering factors such as the nature of the oxidative stress, the biological system of interest, and the desired mechanism of action. The provided data and experimental protocols serve as a valuable resource for researchers to design and interpret their own studies in the ongoing development of novel antioxidant therapies.

Safety Operating Guide

Proper Disposal of 2,6-Dicyclohexylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2,6-Dicyclohexylphenol and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or the specific regulations and guidelines established by your institution's Environmental Health and Safety (EHS) department and local governmental agencies. Always consult your institution's EHS department for specific disposal protocols.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many chemical compounds, this compound and materials contaminated with it are to be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1] A licensed professional waste disposal service should be engaged for its removal.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not retrieved in the search, the SDS for similar phenolic compounds provides a strong basis for safe handling.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound for disposal. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Step-by-Step Disposal Protocol

The following is a step-by-step guide for the proper disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unreacted chemical, reaction mixtures, contaminated labware (e.g., pipettes, vials), and personal protective equipment.

    • Segregate the waste based on its physical state (solid or liquid) and chemical compatibility. Do not mix this compound waste with other incompatible chemical waste streams.[2]

  • Containerization:

    • Select a suitable, leak-proof container for the waste that is compatible with this compound. The original container, if in good condition, is often a suitable choice.[2]

    • Ensure the container is clean and dry before adding waste.

    • Do not overfill the container; a maximum of 90% full is a recommended practice to allow for expansion and prevent spills.[1]

    • For liquid waste, it is best practice to use secondary containment to prevent spills.[1]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[2]

    • The label must include the full chemical name: "this compound" and the approximate concentration or quantity. Avoid using abbreviations or chemical formulas.[3]

    • Include the date when the waste was first added to the container.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

    • The storage area should be away from sources of ignition and incompatible materials.

    • Ensure the storage location is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.[1]

    • Complete all necessary paperwork as required by your institution and local regulations for waste disposal.

Regulatory Framework

The disposal of hazardous chemicals like this compound is governed by a combination of federal and state regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[4][5] State-level regulations, which must be at least as stringent as federal laws, are also in place.[4][5] It is the responsibility of the waste generator to properly classify and manage their hazardous waste from "cradle-to-grave".[4][5]

Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

Emergency SituationImmediate Action
Spill Evacuate the immediate area. Alert your supervisor and the institution's EHS department. If you are trained and have the appropriate spill kit, contain the spill using absorbent materials. Collect all cleanup materials as hazardous waste.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end Completion cluster_emergency Emergency Protocol start This compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Material) segregate Segregate from Incompatible Waste identify->segregate spill Spill or Exposure Occurs identify->spill containerize Select & Fill Compatible, Labeled Container segregate->containerize ppe->identify store Store in Designated Secure Area containerize->store containerize->spill request Request EHS Pickup store->request store->spill end Proper Disposal Complete request->end emergency_action Follow Emergency Procedures (Spill Control / First Aid) spill->emergency_action report Report to Supervisor & EHS emergency_action->report report->containerize Containment Waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general hazards associated with phenol compounds and related derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards.

Hazard Summary

Phenol and its derivatives are known to be corrosive, toxic, and can cause severe skin burns and eye damage.[1] They can be absorbed through the skin and may cause systemic toxicity.[2] Due to the lack of specific toxicological data for this compound, it should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Operation Recommended Personal Protective Equipment
General Handling Eye Protection: Chemical safety goggles or a face shield.[3] Hand Protection: Double gloving with nitrile or neoprene gloves.[4] Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[2]
Weighing and Transfer All general handling PPE plus: Respiratory Protection: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[5]
Emergency (Spill) Refer to the emergency procedures section for specific PPE requirements.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[5]

    • Cover the work surface within the fume hood with disposable absorbent liners.

    • Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) inside the fume hood before commencing work.

    • Don all required PPE as outlined in the table above.

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation within the chemical fume hood.

    • Handle the solid compound with care to avoid generating dust.

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution.

    • Carefully wipe the exterior of all containers before removing them from the fume hood.

    • Dispose of all contaminated disposable materials, including gloves and absorbent liners, as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Chemical Waste: Collect all unused or waste this compound in a designated, properly labeled, and sealed container for hazardous chemical waste.[6]

    • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, absorbent liners) must be collected in a separate, clearly labeled hazardous waste container.[5]

  • Disposal Procedure:

    • Do not dispose of down the drain or in regular trash. [6]

    • All waste must be disposed of through a licensed professional waste disposal service.[6]

    • Follow all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.[7]

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Evacuate the area and alert your supervisor and Environmental Health and Safety (EHS) department.[6] If trained and equipped, contain the spill using appropriate absorbent materials. Collect the cleanup materials as hazardous waste.[6]

Visual Safety Protocols

The following diagrams illustrate the essential workflows for safely handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep 1. Preparation - Verify fume hood function - Cover work surface - Assemble equipment - Don all required PPE weigh 2. Weighing & Solution Prep - Work in fume hood - Avoid dust generation - Add solid to solvent slowly prep->weigh decon 3. Decontamination - Wipe down fume hood - Clean exterior of containers - Dispose of contaminated items as hazardous waste weigh->decon

Caption: Workflow for the safe handling of this compound.

cluster_disposal Disposal Workflow segregate 1. Waste Segregation - Separate chemical waste from contaminated materials - Use designated, labeled containers procedure 2. Disposal Procedure - Do not use sink or regular trash - Engage licensed disposal service - Follow all institutional and regulatory guidelines segregate->procedure

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.